N-(Butoxymethyl)acrylamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(butoxymethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-5-6-11-7-9-8(10)4-2/h4H,2-3,5-7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSYWKJYFPPRAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65993-46-6 | |
| Record name | 2-Propenamide, N-(butoxymethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65993-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9027443 | |
| Record name | N-(Butoxymethyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenamide, N-(butoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Vapor Pressure |
0.00704 [mmHg] | |
| Record name | N-(Butoxymethyl)acrylamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4033 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1852-16-0 | |
| Record name | N-(Butoxymethyl)acrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1852-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Butoxymethyl)acrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenamide, N-(butoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(Butoxymethyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(butoxymethyl)acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(BUTOXYMETHYL)ACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z89G4O958A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-(BUTOXYMETHYL)ACRYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5859 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of N-(Butoxymethyl)acrylamide
Abstract
This compound (NBMA) is a versatile vinyl monomer recognized for its role in the synthesis of advanced polymers. Its unique structure, featuring a reactive acrylamide (B121943) group and a butoxymethyl functional group, allows for the creation of self-crosslinkable polymers with tailored properties. This document provides a comprehensive overview of the chemical properties of NBMA, including its physical characteristics, reactivity, stability, and polymerization kinetics. Detailed descriptions of synthetic pathways and polymerization mechanisms are presented, supplemented by experimental workflows and reaction diagrams to facilitate a deeper understanding for research and development applications.
Physical and Chemical Properties
This compound is typically a colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized in the table below, providing a quantitative basis for its application in various experimental and industrial settings.
| Property | Value | References |
| Molecular Formula | C₈H₁₅NO₂ | [2][3][4] |
| Molecular Weight | 157.21 g/mol | [2][3][4] |
| Melting Point | -9 to -6 °C | [4] |
| Boiling Point | 121 - 124 °C @ 0.1 mmHg125 - 128 °C @ 0.03 mmHg281.2 °C @ 760 mmHg | [2][3][5] |
| Density | 0.96 g/mL | [3][4] |
| Refractive Index | n20/D 1.465 | [3] |
| Vapor Pressure | 0.00704 mmHg | [6] |
| Water Solubility | 35.2 g/L at 20°C | [4] |
| Flash Point | 123.9 °C |
Reactivity and Stability
General Reactivity
This compound is a reactive monomer primarily due to its vinyl group, which is susceptible to polymerization, and its N-alkoxymethyl group, which enables crosslinking reactions. The butoxymethyl group can react with functional groups such as hydroxyl, carboxyl, amine, or amide moieties.[1] This reaction, often acid-catalyzed and heat-accelerated, results in the formation of stable, crosslinked networks, which significantly enhances the mechanical strength and chemical resistance of the resulting polymer.[1][7]
Studies have shown that acrylamides, including NBMA, react with soft biological nucleophiles like glutathione (B108866) (GSH) but do not show reactivity towards hard nucleophiles such as 2-deoxyguanosine within 24 hours.[8][9] The electrophilicity of the molecule, influenced by the energy of the lowest unoccupied molecular orbital (LUMO) and steric hindrance, governs its reactivity.[8]
Stability and Storage
Under normal laboratory conditions, this compound is considered stable.[2] However, due to its reactive nature, it is susceptible to hazardous polymerization. To prevent spontaneous polymerization during storage, it is typically supplied with an inhibitor, such as monomethyl ether hydroquinone (B1673460) (MEHQ).
NBMA is incompatible with strong oxidizing agents, peroxides, copper, acids, and bases.[2] Contact with these materials should be avoided. For safe handling, it should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[2]
Hazardous Decomposition
When exposed to high temperatures or fire, this compound can decompose to produce hazardous products, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[2]
Polymerization
The vinyl group of NBMA allows it to undergo polymerization through several mechanisms, most notably free-radical polymerization. This property is fundamental to its use in creating a wide range of functional polymers.
Free-Radical Polymerization
Conventional free-radical polymerization is a common method for polymerizing NBMA.[1] The process consists of three key steps:
-
Initiation: A free-radical initiator, such as an azo compound or a peroxide, is thermally or photochemically decomposed to generate initial radicals. These radicals then react with an NBMA monomer to create an active monomer radical.[1][10]
-
Propagation: The monomer radical adds sequentially to other NBMA monomers, rapidly extending the polymer chain.[1][10]
-
Termination: The growth of polymer chains is halted, typically through the combination or disproportionation of two growing chains.[1]
While straightforward, this method often yields polymers with a broad molecular weight distribution.[1]
Caption: General mechanism of free-radical polymerization.
Reversible-Deactivation Radical Polymerization (RDRP)
To achieve better control over polymer architecture, molecular weight, and dispersity, Reversible-Deactivation Radical Polymerization (RDRP) techniques are employed.[1] These "living" polymerization methods establish a dynamic equilibrium between active, propagating chains and dormant species. This ensures that all chains grow at a similar rate.[1] RDRP techniques applicable to NBMA include:
-
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization[1][12]
-
Atom Transfer Radical Polymerization (ATRP)[1]
The homopolymerization of N-(isobutoxymethyl)acrylamide, a structural isomer of NBMA, has been successfully controlled using NMP, yielding polymers with low dispersity (Mw/Mn < 1.30).[11]
Self-Crosslinking Polymers
A key feature of NBMA is its ability to form self-crosslinkable polymers.[1] The butoxymethyl group within the polymer chain can react with other functional groups (e.g., hydroxyl groups from co-monomers like vinyl alcohol) under specific conditions, such as heating in the presence of an acid catalyst.[1][7] This "controllable" crosslinking is highly advantageous, as it prevents premature gelation in solution while allowing for the formation of a robust, water-resistant network in the final solid state.[1][7] For instance, a modified polyvinyl alcohol (PVAL) containing just 1.0 mol% of NBMA units can form a crosslinked film with high resistance to boiling water.[7]
Caption: Crosslinking of an NBMA-functionalized polymer.
Experimental Protocols
While detailed, step-by-step laboratory procedures require optimization for specific equipment and scales, the fundamental synthetic and polymerization methodologies are outlined below based on established chemical literature.
Synthesis of this compound
The synthesis of NBMA can be achieved through several pathways, primarily involving nucleophilic substitution or etherification reactions.[1]
Method: Etherification of Acrylamide
A common industrial method involves the reaction of acrylamide, an aldehyde (typically paraformaldehyde), and an alcohol (n-butanol) in the presence of a solvent and catalyst. A patented method outlines a process designed to improve efficiency and reduce costs by eliminating a high-vacuum purification step.[13]
The general workflow for this type of synthesis is as follows:
-
Etherification: Acrylamide, paraformaldehyde, n-butanol, and a solvent (e.g., benzene) are charged into a reactor equipped with a condenser and water separator. The mixture is heated to reflux to drive the etherification reaction, with water being removed azeotropically.[13]
-
Washing/Neutralization: After the reaction is complete, the mixture is cooled. It undergoes a series of washing steps to remove unreacted starting materials and byproducts. This typically involves washing with a salt solution (e.g., NaCl solution), followed by an alkaline solution (e.g., Na₂CO₃ solution) to neutralize any acid catalyst, and finally with pure water.[13]
-
Desolvation: The organic layer is separated, and the solvent is removed under reduced pressure (e.g., using a water jet pump) to yield the final this compound product.[13]
Caption: General workflow for NBMA synthesis via etherification.
Protocol: Free-Radical Polymerization of Acrylamide Monomers
The following is a generalized protocol for the preparation of a polyacrylamide-based gel, which illustrates the fundamental steps of free-radical polymerization applicable to monomers like NBMA.
-
Monomer Solution Preparation: Prepare a solution containing the desired concentration of this compound and any co-monomers in an appropriate buffer or solvent. If creating a crosslinked network, a crosslinking agent like N,N'-methylenebisacrylamide would be included, although for self-crosslinking NBMA polymers, this may not be necessary.
-
Degassing: Thoroughly degas the monomer solution under vacuum. Oxygen inhibits polymerization by scavenging free radicals and must be removed to ensure a complete and uniform reaction.
-
Initiation: Add the initiator system. A common system for aqueous solutions is ammonium (B1175870) persulfate (APS), which provides the initial radicals, and tetramethylethylenediamine (TEMED), which acts as a catalyst to accelerate the formation of these radicals.[10] For organic solvents, an initiator like azobisisobutyronitrile (AIBN) may be used.
-
Polymerization: Immediately after adding the initiators, pour the solution into the desired mold or reactor. Allow the polymerization to proceed at a controlled temperature. The reaction is exothermic, and temperature control can be crucial for reproducibility.
-
Curing/Post-Reaction: Allow the polymer to cure completely. The time required can range from minutes to hours, depending on the monomer concentration, initiator concentration, and temperature.
Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and adherence to relevant safety data sheets.
References
- 1. This compound|Cross-linking Reagent [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. lookchem.com [lookchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. tmoritani.com [tmoritani.com]
- 8. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bio-rad.com [bio-rad.com]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. CN101397262A - Preparation method of N-butoxymethyl acrylamide - Google Patents [patents.google.com]
Synthesis of N-(Butoxymethyl)acrylamide: A Technical Guide for Polymer Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of N-(Butoxymethyl)acrylamide (BMAA), a versatile monomer crucial for the development of self-crosslinkable polymers. BMAA's unique properties make it a valuable component in advanced materials for coatings, adhesives, and various biomedical applications. This document provides a comprehensive overview of its synthesis, characterization, and relevant experimental protocols.
Introduction
This compound (BMAA) is a hydrophobic acrylamide (B121943) derivative with the chemical formula C₈H₁₅NO₂.[1] Its structure incorporates a butoxymethyl group, which imparts hydrophobicity and enables self-crosslinking capabilities in the polymers it forms.[1] This self-crosslinking occurs through a condensation reaction of the N-butoxymethyl groups with other functional moieties like hydroxyl, carboxyl, or amine groups, typically activated by heat and an acid catalyst.[1] The resulting stable, covalent networks significantly enhance the mechanical strength and chemical resistance of the material.[1] These properties make BMAA a monomer of great interest in the synthesis of polymers for coatings, adhesives, and sealants where water resistance is critical.[1]
Synthesis of this compound
The synthesis of BMAA can be primarily achieved through two established pathways: etherification and nucleophilic substitution.[1]
Etherification of N-methylolacrylamide
A common and effective method for synthesizing BMAA is the acid-catalyzed etherification of N-methylolacrylamide (NMA) with n-butanol. NMA itself is typically synthesized from acrylamide and formaldehyde (B43269). A one-pot synthesis combining these steps is also a viable approach.
The reaction mechanism involves the protonation of the hydroxyl group of NMA by an acid catalyst, making it a good leaving group (water). This is followed by a nucleophilic attack from the oxygen of n-butanol on the methylene (B1212753) carbon, leading to the formation of the ether linkage.
Caption: Etherification mechanism of N-methylolacrylamide with n-butanol.
Nucleophilic Substitution
Alternatively, BMAA can be synthesized via nucleophilic substitution reactions. One such method involves the reaction of acryloyl chloride with butoxymethylamine.[1] In this process, the amine group of butoxymethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride to form an amide bond and eliminate a chloride ion.[1] Another approach is the reaction of acrylamide with butoxymethyl chloride in the presence of a base.[1]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of BMAA.
Protocol 1: One-Pot Synthesis from Acrylamide, Paraformaldehyde, and n-Butanol
This protocol is adapted from a patented procedure and provides a basis for a one-pot synthesis.
Materials:
-
Acrylamide
-
Paraformaldehyde
-
n-Butanol
-
Benzene (B151609) (or a suitable azeotropic solvent)
-
Sodium chloride solution (8-12%)
-
Sodium carbonate solution (0.8-1.2%)
-
Deionized water
Equipment:
-
Reactor with a condenser, water trap, and agitator
-
Heating mantle
-
Separatory funnel
-
Water jet pump or vacuum system
Procedure:
-
Etherification:
-
In a reactor equipped with a condenser, water trap, and agitator, combine acrylamide, paraformaldehyde, n-butanol, and benzene in a weight ratio of 2:1:4:0.4, respectively.
-
Heat the mixture to reflux and carry out a water-dividing reaction for approximately 8-10 hours.
-
-
Washing:
-
After the reaction, cool the mixture and transfer it to a separatory funnel.
-
Add an equal volume of 8-12% sodium chloride solution, shake well, and allow the layers to separate. Discard the aqueous layer.
-
Wash the organic layer with an equal volume of 0.8-1.2% sodium carbonate solution. Again, allow the layers to separate and discard the aqueous layer.
-
Finally, wash the organic layer with an equal volume of deionized water and discard the aqueous layer.
-
-
Solvent Removal:
-
Transfer the washed organic layer to a round-bottom flask.
-
Remove the benzene using a water jet pump (approximately 35 mmHg) or a rotary evaporator. The remaining liquid is the crude this compound product.
-
-
Purification (Optional but Recommended):
-
For higher purity, the crude product can be purified by vacuum distillation.
-
Protocol 2: Synthesis from N-methylolacrylamide and n-Butanol
This protocol involves the initial synthesis of N-methylolacrylamide followed by its etherification.
Part A: Synthesis of N-methylolacrylamide (NMA)
Materials:
-
Acrylamide
-
Aqueous formaldehyde solution (e.g., 37%)
-
Supported quaternary ammonium (B1175870) base catalyst
Procedure:
-
A detailed procedure for synthesizing NMA can be found in the literature, often involving the reaction of acrylamide and formaldehyde under basic conditions. A method using a supported quaternary ammonium base catalyst has been reported to be effective in reducing self-polymerization.
Part B: Etherification of NMA with n-Butanol
Materials:
-
N-methylolacrylamide (from Part A)
-
n-Butanol
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Dissolve N-methylolacrylamide in a mixture of n-butanol and toluene (B28343) in a round-bottom flask.
-
Add a catalytic amount of an acid catalyst.
-
Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude BMAA by vacuum distillation.
Characterization and Data
Proper characterization of the synthesized BMAA is essential to confirm its identity and purity.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO₂ | [1] |
| Molecular Weight | 157.21 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 125-128 °C at 0.03 mmHg | [2] |
| Density | 0.96 g/mL | [2] |
| Refractive Index | 1.465 | [2] |
| Purity (Commercial) | >95% | [3] |
Spectroscopic Data
| Technique | Key Peaks and Assignments | Reference |
| ¹H NMR (CDCl₃) | δ 6.3-6.5 (m, 2H, CH₂=CH), δ 5.7 (m, 1H, CH₂=CH), δ 4.8 (t, 2H, N-CH₂-O), δ 3.5 (t, 2H, O-CH₂-C₃H₇), δ 1.5 (m, 2H, O-CH₂-CH₂-C₂H₅), δ 1.3 (m, 2H, O-C₂H₄-CH₂-CH₃), δ 0.9 (t, 3H, O-C₃H₆-CH₃) | [4] |
| ¹³C NMR (CDCl₃) | δ 165.8 (C=O), δ 131.0 (CH₂=CH), δ 126.5 (CH₂=CH), δ 70.1 (N-CH₂-O), δ 68.9 (O-CH₂-C₃H₇), δ 31.4 (O-CH₂-CH₂-C₂H₅), δ 19.2 (O-C₂H₄-CH₂-CH₃), δ 13.8 (O-C₃H₆-CH₃) | |
| FTIR (neat) | ~3300 cm⁻¹ (N-H stretch), ~3080 cm⁻¹ (=C-H stretch), ~2960, 2870 cm⁻¹ (C-H stretch), ~1660 cm⁻¹ (C=O stretch, Amide I), ~1625 cm⁻¹ (C=C stretch), ~1550 cm⁻¹ (N-H bend, Amide II), ~1100 cm⁻¹ (C-O-C stretch) | [1] |
Experimental and Logical Workflow
The synthesis and application of BMAA follow a logical progression from monomer synthesis to polymer application.
References
A Technical Guide to the Self-Crosslinking Mechanism of N-(Butoxymethyl)acrylamide (BMAA)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-(Butoxymethyl)acrylamide (BMAA) is a versatile functional monomer utilized in the synthesis of self-crosslinkable polymers.[1] These polymers have found extensive applications in advanced materials, including coatings, adhesives, and binders, where enhanced mechanical strength, thermal stability, and chemical resistance are required.[1][2] The key to its functionality lies in the N-butoxymethyl group, which can undergo condensation reactions under thermal and/or acidic conditions to form stable, covalent crosslinked networks without the need for an external crosslinking agent.[1] This guide provides an in-depth exploration of the self-crosslinking mechanism of BMAA, detailed experimental protocols, quantitative data, and visual representations of the chemical pathways.
Core Self-Crosslinking Mechanism
The self-crosslinking of polymers incorporating BMAA is primarily a condensation reaction involving the N-butoxymethyl side groups.[1] This reaction can proceed via two main pathways, often concurrently:
-
Self-Condensation: Two N-butoxymethyl groups react with each other to form a dimethylene ether linkage, releasing butanol and formaldehyde (B43269) or N,N'-oxybis(methylene)bisacrylamide, depending on the precise mechanism and conditions.
-
Co-Condensation: The N-butoxymethyl group reacts with other active hydrogen-containing functional groups present in the polymer system. These can include hydroxyl (-OH), carboxyl (-COOH), amine (-NH2), or amide (-CONH-) groups.[1]
This process is typically activated by heat and is often catalyzed by an acid.[1] The acid catalyst works by protonating the ether oxygen of the butoxymethyl group, facilitating the departure of butanol and forming a reactive N-acyliminium ion intermediate. This intermediate is then susceptible to nucleophilic attack by another functional group, leading to the formation of a stable covalent crosslink.
Visualization of Reaction Pathways
The following diagrams illustrate the key steps in the acid-catalyzed self-crosslinking mechanism of BMAA.
Caption: Acid-catalyzed activation of the BMAA butoxymethyl group.
Caption: Self-condensation reaction forming a methylene crosslink.
Caption: Co-condensation with a hydroxyl group forming an ether crosslink.
Experimental Protocols
Detailed experimental procedures are crucial for synthesizing and effectively crosslinking BMAA-containing polymers. The following sections outline representative protocols derived from patent literature and academic studies.
Protocol 1: Free-Radical Polymerization of a BMAA-Functional Acrylic Polymer
This protocol is adapted from a method for preparing a self-crosslinkable coating composition.[3]
Objective: To synthesize a 30% N-(n-butoxymethyl)acrylamide functional acrylic polymer via free-radical polymerization.
Materials:
-
Reactor Charge I: Ektapro EEP (Ethyl 3-ethoxypropionate), Xylene
-
Monomer/Reagent Charge II: N-(n-butoxymethyl)acrylamide (NBMA, 55% solution), Butyl acrylate, Butyl methacrylate, Styrene (B11656), alpha-methyl styrene dimer
-
Initiator Charge III: Ektapro EEP, Lupersol 555 M 60 (tert-Amyl peroxyacetate, 60% solution)
-
Initiator Charge IV: Ektapro EEP, Lupersol 555 M 60
Equipment:
-
Four-neck round-bottom flask equipped with a stirrer, thermocouple, condenser, and addition funnels.
-
Heating mantle.
-
Nitrogen inlet.
Procedure:
-
Add Charge I to the reaction flask and heat to 150°C under a nitrogen blanket.
-
Premix the components of Charge II.
-
Add Charge II subsurface to the reactor over a period of 3 hours.
-
Simultaneously, add Charge III to the reactor over a period of 3.5 hours.
-
After the addition of Charge III is complete, add Charge IV over a period of 30 minutes.
-
Hold the reaction mixture at 150°C for an additional 1.5 hours.
-
Cool the resulting polymer solution to room temperature.
Workflow Diagram:
Caption: Workflow for synthesizing a BMAA-functional acrylic polymer.
Protocol 2: Thermal Crosslinking of BMAA-Modified Polyvinyl Alcohol (PVAL) Film
This protocol describes the crosslinking of a PVAL film modified with BMAA units to enhance water resistance.[4]
Objective: To induce crosslinking in a cast film of BMAA-modified PVAL.
Materials:
-
BMAA-modified PVAL polymer solution.
-
Curing agent (e.g., Ammonium (B1175870) chloride, NH₄Cl).
-
Casting surface (e.g., glass plate).
Procedure:
-
Prepare an aqueous solution of the BMAA-modified PVAL.
-
Add a catalytic amount of ammonium chloride to the solution.
-
Cast the solution onto a suitable surface to form a thin film of uniform thickness.
-
Allow the film to dry completely at ambient temperature.
-
Place the dry film in an oven and heat-treat at 150°C for 20 minutes to induce the self-crosslinking reaction.[4]
-
The resulting film will be insoluble in boiling water.
Quantitative Data Summary
The following tables summarize quantitative data related to the synthesis and performance of BMAA-containing polymers.
Table 1: Polymer Synthesis Parameters
| Parameter | Value | Polymer System | Reference |
|---|---|---|---|
| BMAA Content (wt%) | 40 - 80% (preferred 40-50%) | Acrylic Polymer | [3] |
| BMAA Content (mol%) | 1.0 mol% | Polyvinyl Alcohol (PVAL) | [4] |
| Initiator (Free Radical) | 2 - 10% (by monomer weight) | General Acrylic | [3] |
| Polymerization Temp. | 50 - 85°C | Aqueous Emulsion | [3] |
| Monomer Reactivity (r₁) | 8 | BMAA (M₁) / Vinyl Acetate (M₂) | [4] |
| Monomer Reactivity (r₂) | 0.095 | Vinyl Acetate (M₂) / BMAA (M₁) |[4] |
Table 2: Crosslinking Conditions and Performance
| Parameter | Value | Polymer System | Reference |
|---|---|---|---|
| Curing Temperature | 110 - 140°C (preferred) | Acrylic Polymer Coating | [3] |
| Curing Temperature | 150°C | BMAA-Modified PVAL | [4] |
| Curing Time | 20 minutes | BMAA-Modified PVAL | [4] |
| Sol Fraction (in boiling water) | 0.8% | 1.0 mol% BMAA-PVAL | [4] |
| Swelling Degree (wt/wt) | 2.4 | 1.0 mol% BMAA-PVAL |[4] |
Conclusion
This compound is a highly effective monomer for designing self-crosslinkable polymers. The mechanism, proceeding through an acid-catalyzed condensation of the N-butoxymethyl group, allows for the formation of robust, covalently crosslinked networks upon thermal treatment. This reaction can occur between BMAA units themselves or with other functional groups, providing versatility in polymer design. By controlling the concentration of BMAA, the curing temperature, and the presence of catalysts, researchers can tailor the crosslink density and, consequently, the final physicochemical properties of the material to suit a wide range of applications, from high-performance coatings to advanced biomedical materials.
References
- 1. This compound|Cross-linking Reagent [benchchem.com]
- 2. N-BUTOXY METHYLACRYLAMIDE - Ataman Kimya [atamanchemicals.com]
- 3. US5618586A - N-alkoxymethyl (meth)acrylamide functional polymers and their use in self-crosslinkable coating compositions - Google Patents [patents.google.com]
- 4. tmoritani.com [tmoritani.com]
Spectroscopic Characterization of N-(Butoxymethyl)acrylamide Monomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of N-(Butoxymethyl)acrylamide (NBMA), a versatile monomer employed in polymer synthesis for applications ranging from coatings and adhesives to advanced materials for drug delivery. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation of resulting polymers. This document outlines the key spectroscopic data and experimental methodologies for the comprehensive analysis of NBMA.
Executive Summary
This compound (C₈H₁₅NO₂) is a hydrophobic acrylamide (B121943) derivative that functions as a self-crosslinking monomer. Its butoxymethyl group provides a site for crosslinking reactions, enhancing the mechanical and chemical properties of polymers it constitutes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are essential for confirming the identity, purity, and structural integrity of the monomer. This guide presents a compilation of quantitative data from these techniques, detailed experimental protocols, and visual representations of the monomer's structure and analytical workflow.
Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of NBMA. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0 | br s | 1H | N-H |
| 6.31 | dd | 1H | CH =CH₂ (trans to C=O) |
| 6.22 | dd | 1H | CH=CH ₂ (geminal) |
| 5.71 | dd | 1H | CH=CH ₂ (cis to C=O) |
| 4.80 | t | 2H | N-CH ₂-O |
| 3.50 | t | 2H | O-CH ₂-CH₂ |
| 1.53 | m | 2H | O-CH₂-CH ₂-CH₂ |
| 1.36 | m | 2H | O-CH₂-CH₂-CH ₂-CH₃ |
| 0.92 | t | 3H | -CH ₃ |
Note: dd = doublet of doublets, t = triplet, m = multiplet, br s = broad singlet. Chemical shifts may vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for this compound
While detailed assignments are not consistently published, typical chemical shifts for the carbon atoms in NBMA, based on related acrylamide structures, are provided below.[2][3]
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C =O (Amide) |
| ~131 | C H=CH₂ |
| ~126 | CH=C H₂ |
| ~75 | N-C H₂-O |
| ~69 | O-C H₂- |
| ~31 | -C H₂- |
| ~19 | -C H₂- |
| ~14 | -C H₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the NBMA monomer. The liquid sample can be analyzed as a thin film between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
Table 3: Key FTIR Vibrational Frequencies for this compound [4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch |
| ~3080 | Weak | =C-H Stretch (vinyl) |
| 2960-2870 | Strong | C-H Stretch (aliphatic) |
| ~1660 | Strong | C=O Stretch (Amide I) |
| ~1625 | Medium | C=C Stretch (vinyl) |
| ~1550 | Medium | N-H Bend (Amide II) |
| ~1100 | Strong | C-O-C Stretch (ether) |
| ~990 | Medium | =C-H Bend (out-of-plane) |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the molecular weight and fragmentation pattern of NBMA, confirming its elemental composition.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 157 | Moderate | [M]⁺ (Molecular Ion) |
| 100 | High | [M - C₄H₉O]⁺ |
| 84 | High | [C₄H₆NO]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 55 | Very High | [C₃H₃O]⁺ or [C₄H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound monomer.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation : Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition :
-
Acquire ¹H NMR spectra at room temperature.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, use a spectrometer operating at 75 MHz or higher, with a spectral width of 0-200 ppm and a larger number of scans.
-
-
Data Processing : Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectra to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C spectra to the CDCl₃ peak at 77.16 ppm.
FTIR Spectroscopy
-
Sample Preparation (Neat Liquid) :
-
Place a single drop of this compound onto a clean, dry salt plate (e.g., KBr or NaCl).
-
Carefully place a second salt plate on top of the first to create a thin liquid film.
-
-
Instrumentation : Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition :
-
Collect a background spectrum of the empty sample compartment.
-
Place the sample holder with the salt plates into the spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing : Perform a background subtraction from the sample spectrum. Identify and label the significant absorption peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation : Employ a Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
GC Conditions :
-
Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector : Set the injector temperature to 250 °C.
-
Oven Program : Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas : Use helium at a constant flow rate.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 200.
-
Source Temperature : Set to 230 °C.
-
-
Data Analysis : Analyze the resulting total ion chromatogram to determine the retention time of the monomer. Examine the mass spectrum corresponding to this peak to identify the molecular ion and major fragment ions.
Visualizations
The following diagrams illustrate the chemical structure, a plausible mass spectrometry fragmentation pathway, and the general experimental workflow for the analysis of this compound.
Caption: Figure 1: Chemical Structure of this compound
Caption: Figure 2: Plausible MS Fragmentation of this compound
Caption: Figure 3: General Spectroscopic Analysis Workflow
References
N-(Butoxymethyl)acrylamide safety and handling precautions.
An In-depth Technical Guide to the Safe Handling of N-(Butoxymethyl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No. 1852-16-0), a versatile monomer used in polymer synthesis.[1] Due to its hazardous properties, strict adherence to safety protocols is crucial to minimize risks in a laboratory or industrial setting.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[2] It is a combustible liquid that is harmful if swallowed and may cause skin and eye irritation.[2][3] There are significant long-term health risks, including the suspicion of causing genetic defects, cancer, and damage to the unborn child. It may also cause respiratory irritation and damage to organs, specifically the kidneys and liver, through prolonged or repeated exposure.[2]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 4 | H227: Combustible liquid |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Germ Cell Mutagenicity | 1B | H340: May cause genetic defects |
| Carcinogenicity | 2 | H351: Suspected of causing cancer |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |
| Specific target organ toxicity (repeated exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |
Source: Fisher Scientific[2]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C8H15NO2 | [3][4] |
| Molecular Weight | 157.21 g/mol | [3][4] |
| Appearance | Liquid | [4] |
| Boiling Point | 281.2°C at 760 mmHg | |
| Flash Point | 78 °C / 172.4 °F | |
| Vapor Pressure | 0.00704 mmHg | [5] |
| Oral LD50 (rat) | 1030 mg/kg | [5][6] |
Safe Handling and Storage
Proper handling and storage procedures are paramount to prevent exposure and accidents.
Handling
-
Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[2] Use explosion-proof electrical, ventilating, and lighting equipment.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles or a face shield, protective gloves, and clothing to prevent skin contact.[2][3][7]
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[2] Avoid breathing mist, vapors, or spray.[2]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][3] Do not eat, drink, or smoke when using this product.[2][3]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[2][3] No smoking.[2][3] Take precautionary measures against static discharges.[2]
Storage
-
Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]
-
Conditions to Avoid: Keep away from heat, sparks, and flame.[2] Incompatible products include strong oxidizing agents, peroxides, copper, acids, and bases.[2]
-
Stability: Stable under normal conditions.[2] Hazardous polymerization may occur.[3][5]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are critical to minimize exposure.
Table 3: Exposure Controls and Personal Protective Equipment
| Control Parameter | Recommendation |
| Engineering Controls | Use only under a chemical fume hood.[2] Ensure adequate ventilation, especially in confined areas.[2] Eyewash stations and safety showers must be close to the workstation location.[2] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be required in some situations.[3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Handle with gloves, which must be inspected prior to use. Use proper glove removal technique. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8] A vapor respirator is recommended.[3] |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. |
First Aid Measures
In case of exposure, immediate and appropriate first aid is crucial.
Table 4: First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2] Remove contact lenses, if present and easy to do.[2] Get medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[2] Remove and wash contaminated clothing before reuse.[2] If skin irritation occurs, get medical advice/attention.[2] |
| Inhalation | Remove to fresh air.[2] If not breathing, give artificial respiration.[2] Do not use mouth-to-mouth resuscitation.[2] Get medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[2] Call a physician or poison control center immediately.[2] Rinse mouth.[3] |
Fire-Fighting Measures
This compound is a combustible liquid.
Table 5: Fire-Fighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam.[2] Water mist may be used to cool closed containers.[2] |
| Unsuitable Extinguishing Media | No information available. |
| Specific Hazards | Combustible liquid.[2][3] Risk of ignition.[8] May polymerize explosively when heated or involved in a fire.[3] Containers may explode when heated.[3] |
| Protective Equipment | As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[2] |
Accidental Release Measures
Prompt and safe cleanup of spills is essential to prevent environmental contamination and personnel exposure.
-
Personal Precautions: Use personal protective equipment.[2][3] Remove all sources of ignition.[2][3] Avoid contact with skin, eyes, or clothing.[2] Ensure adequate ventilation.[3]
-
Environmental Precautions: Prevent product from entering drains.[3] Avoid release to the environment.[2]
-
Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[2][3] Keep in suitable, closed containers for disposal.[2] Take precautionary measures against static discharges.[2]
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring the safe handling of this compound.
Caption: Logical workflow for this compound safety.
Disclaimer: This guide is intended for informational purposes only and should not be a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. This compound|Cross-linking Reagent [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound | C8H15NO2 | CID 15817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. This compound | CAS#:1852-16-0 | Chemsrc [chemsrc.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 2,4-Dihydroxy-5-methylpyrimidine (Thymine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2,4-dihydroxy-5-methylpyrimidine, commonly known as thymine (B56734). As a fundamental component of deoxyribonucleic acid (DNA), thymine is of paramount importance in molecular biology, genetics, and various therapeutic fields. This document consolidates critical information regarding its physicochemical properties, synthesis, biological functions, and applications in drug development. Detailed experimental protocols and visual representations of key pathways are included to support research and development efforts.
Introduction
Thymine (Thy), or 5-methyluracil, is a pyrimidine (B1678525) nucleobase, one of the four primary nucleobases found in DNA, where it pairs with adenine.[1] First isolated in 1893 from calf thymus glands, its discovery was a foundational step in understanding the chemical basis of heredity.[1] The presence of a methyl group at the fifth carbon position distinguishes thymine from uracil (B121893), the corresponding nucleobase in RNA.[1] This structural difference is crucial for maintaining the integrity of genetic information. Beyond its structural role in DNA, thymine and its metabolic pathways are significant targets for therapeutic intervention, particularly in oncology and virology.[2][3] This guide aims to provide a detailed technical resource on the core properties and uses of thymine for the scientific community.
Physicochemical and Spectroscopic Properties
Thymine is a white crystalline powder with limited solubility in cold water but is soluble in hot water.[4][5] It is a stable compound but incompatible with strong oxidizing agents.[5]
Table 1: Physicochemical Properties of Thymine
| Property | Value | Reference(s) |
| IUPAC Name | 5-Methylpyrimidine-2,4(1H,3H)-dione | [1] |
| Synonyms | 2,4-Dihydroxy-5-methylpyrimidine, 5-Methyluracil | [4][6] |
| CAS Number | 65-71-4 | [6] |
| Molecular Formula | C₅H₆N₂O₂ | [6] |
| Molecular Weight | 126.11 g/mol | [6][7] |
| Melting Point | 316 - 317 °C (decomposes) | [1][6] |
| Density | 1.223 g/cm³ (calculated) | [1] |
| Water Solubility | 3.82 g/L (at 25 °C) | [1][7] |
| pKa | 9.7 | [1] |
| LogP | -0.62 | [7] |
Table 2: Spectroscopic Data for Thymine
| Spectroscopic Data | Details | Reference(s) |
| ¹H NMR (500 MHz, H₂O, pH 7.0) | δ (ppm): 7.37 (s, 1H, C6-H), 1.87 (s, 3H, C5-CH₃) | [7] |
| ¹³C NMR (125 MHz, H₂O, pH 7.0) | δ (ppm): 170.27 (C4), 155.90 (C2), 141.85 (C6), 112.70 (C5), 13.91 (CH₃) | [7] |
| Infrared (IR) Spectroscopy | Key absorptions indicative of C=O and N-H functional groups. | [8] |
| Mass Spectrometry (MS) | Molecular Ion Peak (M+) consistent with a molecular weight of 126.11. | [9] |
Synthesis of Thymine
Thymine can be synthesized through various chemical routes. A common laboratory and industrial approach involves the condensation of an ethyl propionate (B1217596) derivative with urea (B33335).
General Synthesis Workflow
A prevalent method involves the preparation of ethyl α-formylpropionate (EFP) by the condensation of ethyl formate (B1220265) and ethyl propionate. The resulting EFP is then subjected to an acid-catalyzed condensation with urea, followed by cyclization with a base like sodium methoxide (B1231860) to yield thymine.[10][11]
Caption: Generalized workflow for the synthesis of thymine.
Experimental Protocol: Synthesis from Methyl Methacrylate (B99206)
This method involves an epoxidation reaction followed by condensation with urea.[2]
Step 1: Epoxidation of Methyl Methacrylate
-
Dissolve methyl methacrylate in methanol.
-
Add a 30% oxidant solution (e.g., hydrogen peroxide).
-
Adjust the pH to 8.9–9.1 with sodium hydroxide (B78521) solution while maintaining the temperature between 0 °C and 10 °C.
-
Allow the reaction to proceed for 2–20 hours.
-
Concentrate the reaction mixture to remove the solvent.
-
Dry the residue with anhydrous magnesium sulfate (B86663) to obtain the crude 2,3-epoxy-2-methyl methacrylate product.[2]
Step 2: Condensation and Cyclization
-
Add the crude epoxide and urea to an anhydrous ethanol (B145695) solution.
-
Add a catalytic amount of p-toluenesulfonic acid and heat the mixture to reflux for 1.5–2 hours.[2]
-
Cool the reaction mixture to 65 °C and add a 30% sodium methoxide solution in methanol.
-
Maintain the reflux for an additional 2–3 hours.[2]
-
Concentrate the reaction solution to remove the solvents.
-
Add 25% hydrochloric acid to the residue to induce acidolysis, leading to the precipitation of a white solid.
-
Filter the solid, wash with water, and dry to obtain the final product, thymine.[2]
Biological Role and Metabolic Pathways
Thymine's primary biological function is as a constituent of DNA, where it forms two hydrogen bonds with adenine, contributing to the stability of the DNA double helix.[1][12] The sequence of thymine and the other nucleobases encodes the genetic information necessary for protein synthesis and cellular function.[2][13]
Thymine Metabolism
Thymine is synthesized in the cell through two main pathways: the de novo pathway and the salvage pathway.
-
De Novo Synthesis: This pathway involves the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), a reaction catalyzed by the enzyme thymidylate synthase (TS).[12] The methyl group is donated by N⁵,N¹⁰-methylenetetrahydrofolate.
-
Salvage Pathway: This pathway recycles thymine and its nucleoside, thymidine (B127349), from the degradation of DNA. Thymidine is phosphorylated by thymidine kinase (TK) to dTMP. Thymine can be converted to thymidine by thymidine phosphorylase.[13]
Caption: Simplified overview of thymine metabolism pathways.
Thymine and DNA Repair
Exposure to ultraviolet (UV) radiation can cause the formation of covalent bonds between adjacent thymine bases on the same DNA strand, creating thymine dimers.[14] These dimers introduce a kink in the DNA structure, obstructing DNA replication and transcription.[14]
Cells have evolved mechanisms to repair thymine dimers:
-
Photoreactivation: In many organisms (excluding placental mammals), the enzyme photolyase uses energy from visible light to directly break the bonds of the thymine dimer, restoring the original bases.[15]
-
Nucleotide Excision Repair (NER): In humans, this is the primary mechanism. A complex of proteins recognizes the distortion, excises the DNA segment containing the dimer, and DNA polymerase synthesizes a new, correct segment, which is then sealed by DNA ligase.[15]
Caption: Nucleotide Excision Repair (NER) pathway for thymine dimers.
Applications in Drug Development
The essential role of thymine in DNA synthesis makes its metabolic pathway a prime target for anticancer and antiviral therapies.
Anticancer Agents
Rapidly proliferating cancer cells have a high demand for nucleotides. Inhibiting thymine synthesis is a key strategy in cancer chemotherapy.
-
5-Fluorouracil (5-FU): A pyrimidine analog that is metabolized in the cell to fluorodeoxyuridine monophosphate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase, leading to a depletion of dTMP, which in turn halts DNA synthesis and induces cell death.[3]
-
Thymidylate Synthase (TS) as a Target: High levels of TS expression in tumors are often correlated with a poor prognosis and resistance to 5-FU based chemotherapy.[1][4] Therefore, TS is a significant biomarker and therapeutic target. The regulation of TS is linked to transcription factors like E2F1.[1]
Antiviral Agents
Many antiviral drugs are nucleoside analogs that target viral DNA polymerases or reverse transcriptases. Thymidine analogs have been developed to treat viral infections, particularly those caused by herpes simplex virus (HSV) and human immunodeficiency virus (HIV).[16][17]
-
Zidovudine (AZT): An analog of thymidine, it is a key drug used in the treatment of HIV/AIDS. AZT is phosphorylated in the cell and incorporated into the growing viral DNA chain by reverse transcriptase. Lacking a 3'-hydroxyl group, it terminates DNA chain elongation.
Table 3: Enzyme Kinetic Data Relevant to Drug Development
| Enzyme | Substrate/Inhibitor | Kinetic Parameter | Value | Organism/Source | Reference(s) |
| Thymidine Phosphorylase | Thymidine | Kₘ | 284 ± 55 µM | Human Liver | [13] |
| Phosphate (Pi) | Kₘ | 5.8 ± 1.9 µM | Human Liver | [13] | |
| Thymine | Kₘ | 244 ± 69 µM | Human Liver | [13] | |
| Thymidylate Synthase | dUMP | Kₘ | Varies with conditions | E. coli / Human | [18][19] |
| CH₂H₄folate | Kₘ | Varies with conditions | E. coli / Human | [18][19] |
Key Experimental Protocols
Thymidine Incorporation Assay for Cell Proliferation
This assay is a classic method to measure the rate of DNA synthesis and, by extension, cell proliferation. It relies on the incorporation of radiolabeled thymidine into newly synthesized DNA.[7][12]
Protocol Outline:
-
Cell Seeding: Plate cells (e.g., 5 x 10⁴ cells/well) in a multi-well plate and incubate for 24-48 hours.[7]
-
Serum Starvation (Optional): To synchronize cells, replace the growth medium with a serum-free medium for 2-4 hours.
-
Treatment: Add the test compound (e.g., growth factor or inhibitor) to the cells.
-
Labeling: Add [³H]-Thymidine (e.g., 1 µCi/mL) to each well 6-24 hours before harvesting.[7]
-
Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Wash twice with 5% trichloroacetic acid (TCA) to precipitate DNA.[7]
-
Solubilize the cells by adding 0.25 N NaOH.
-
-
Quantification: Transfer the solubilized cell solution to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]-Thymidine incorporated and thus to the rate of cell proliferation.[20]
Caption: Workflow for the [³H]-Thymidine incorporation assay.
Detection of Thymine Dimers by Immuno-Southern Blotting
This method provides a quantitative analysis of thymine dimer formation following UV irradiation.[6][9]
Protocol Outline:
-
Cell Culture and UV Irradiation: Culture cells to the desired confluency and expose them to a specific dose of UV radiation.
-
DNA Extraction: Isolate genomic DNA from both irradiated and control (non-irradiated) cells using a standard DNA extraction protocol.
-
DNA Quantification and Digestion: Quantify the extracted DNA and digest it with a suitable restriction enzyme.
-
Gel Electrophoresis: Separate the DNA fragments by size using agarose (B213101) gel electrophoresis.
-
Southern Blotting: Transfer the separated DNA from the gel to a nylon or nitrocellulose membrane.
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary monoclonal antibody specific for thymine dimers.[6]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Signal Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the signal corresponds to the amount of thymine dimers present in the DNA.[6]
Conclusion
2,4-dihydroxy-5-methylpyrimidine, or thymine, is a molecule of central importance to life. Its fundamental role in the structure and function of DNA provides a direct link to the processes of cell division, heredity, and mutagenesis. This has made thymine and its associated metabolic pathways critical areas of study for understanding and combating diseases characterized by uncontrolled cell proliferation, such as cancer, and for developing therapies against viral pathogens. The detailed information on its properties, synthesis, biological roles, and related experimental methodologies presented in this guide is intended to serve as a valuable resource for researchers and professionals in drug development, facilitating further innovation in these vital fields.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CN103232399A - Synthetic method of thymine - Google Patents [patents.google.com]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. Thymidylate synthase as an oncogene: a novel role for an essential DNA synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis and properties of some 5-substituted uracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic studies of thymidine phosphorylase from mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A kinetic, modeling and mechanistic re-analysis of thymidine phosphorylase and some related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Thymine synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Kinetics mechanism and regulation of native human hepatic thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PDB-101: Molecule of the Month: Thymine Dimers [pdb101.rcsb.org]
- 15. abeomics.com [abeomics.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and evaluation of novel thymidine analogs as antitumor and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bacterial versus human thymidylate synthase: Kinetics and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
The Role of N-(Butoxymethyl)acrylamide's Hydrophobicity in Advanced Polymer Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-(Butoxymethyl)acrylamide (BMA) is a versatile hydrophobic and self-crosslinking monomer increasingly utilized in the design of advanced polymers for a range of applications, from industrial coatings to sophisticated drug delivery systems. Its unique chemical structure, featuring a hydrophobic butoxymethyl group and a reactive acrylamide (B121943) moiety, allows for the precise tuning of polymer properties. This technical guide provides an in-depth exploration of the hydrophobicity of BMA and its implications in polymer design, supported by experimental data and protocols.
Core Concepts: Hydrophobicity and Self-Crosslinking
This compound (C₈H₁₅NO₂) is a derivative of acrylamide characterized by the presence of a butoxymethyl group attached to the nitrogen atom. This butoxymethyl group is the primary determinant of BMA's hydrophobic nature, rendering polymers incorporating it less soluble in aqueous environments.[1] This property is crucial for applications requiring water resistance, such as coatings and adhesives.[1][2]
Beyond its hydrophobicity, BMA is a self-crosslinking monomer. The N-butoxymethyl group can react with various functional groups, including hydroxyl, carboxyl, amine, and amide moieties, to form stable crosslinked networks.[1][2] This crosslinking capability enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymers.[1][2]
Quantitative Analysis of Hydrophobicity
| Polymer System | Monomer Ratio (Molar) | Property Measured | Value | Reference |
| Poly(N-isopropylacrylamide-co-N-tert-butylacrylamide) | Varied | Surface Energy | 31 - 38.9 mJ/m² | [4] |
| Poly(vinyl alcohol) modified with N-(n-butoxymethyl)-acrylamide | 1.0 mol% BMA | Swelling Degree (in boiling water) | 2.4 wt/wt | [5] |
| Poly(vinyl alcohol) modified with N-(n-butoxymethyl)-acrylamide | 1.0 mol% BMA | Sol Fraction (in boiling water) | 0.8% | [5] |
Table 1: Physicochemical Properties of BMA-related Copolymers. This table presents data on the surface energy and swelling behavior of polymers related to BMA, illustrating the impact of hydrophobic monomers.
Experimental Protocols
Free Radical Polymerization of BMA-containing Acrylic Polymer for Coatings
This protocol is adapted from a patent describing the synthesis of a self-crosslinkable coating composition.[6]
Materials:
-
This compound (BMA) solution (e.g., 55% in xylene and butanol)
-
Butyl acrylate
-
Butyl methacrylate
-
Alpha-methyl styrene dimer
-
Ethyl 3-ethoxypropionate (Ektapro EEP)
-
Xylene
-
tert-Amyl peroxyacetate (Lupersol 555 M 60)
-
Reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.
Procedure:
-
Charge I: To the reaction vessel, add 209.6 g of Ektapro EEP and 52.4 g of xylene. Heat the mixture to reflux under a nitrogen atmosphere.
-
Charge II (Monomer Mixture): In a separate container, prepare a mixture of:
-
427.4 g of BMA solution
-
157.9 g of butyl acrylate
-
236.8 g of butyl methacrylate
-
78.9 g of styrene
-
78.9 g of alpha-methyl styrene dimer
-
-
Charge III (Initiator Solution): Prepare a solution of 68.5 g of Ektapro EEP and 109.1 g of Lupersol 555 M 60.
-
Polymerization:
-
Slowly and simultaneously add Charge II and Charge III to the refluxing Charge I over a period of 3 hours.
-
Maintain the reaction at reflux temperature throughout the addition.
-
-
Charge IV (Chase): After the addition is complete, add a mixture of 5.6 g of Ektapro EEP and 9.6 g of Lupersol 555 M 60 over 30 minutes.
-
Hold: Hold the reaction at reflux for an additional 2 hours.
-
Cooling and Dilution: Cool the reactor and add Ektapro EEP as needed to achieve the desired solids content.
Synthesis of Thermoresponsive Hydrogels using BMA
This protocol outlines the general steps for preparing a thermoresponsive hydrogel by copolymerizing BMA with a temperature-sensitive monomer like N-isopropylacrylamide (NIPAM).
Materials:
-
This compound (BMA)
-
N-isopropylacrylamide (NIPAM)
-
N,N'-Methylenebis(acrylamide) (MBA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized water
-
Reaction vials
Procedure:
-
Monomer Solution Preparation:
-
Dissolve the desired molar ratio of NIPAM and BMA in deionized water in a reaction vial.
-
Add the crosslinker (MBA) to the monomer solution and mix until dissolved. The concentration of MBA will determine the crosslinking density of the hydrogel.
-
-
Initiator and Accelerator Addition:
-
Add the initiator (APS) to the solution and mix thoroughly.
-
Add the accelerator (TEMED) to initiate the polymerization. The amount of initiator and accelerator will affect the polymerization rate.
-
-
Polymerization and Gelation:
-
Allow the solution to polymerize at a controlled temperature (e.g., room temperature). Gelation should occur within a specified time.
-
-
Purification:
-
After polymerization, immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove unreacted monomers and other impurities.
-
-
Characterization:
-
The swelling behavior of the hydrogel can be characterized by measuring its mass at different temperatures.
-
The Lower Critical Solution Temperature (LCST) can be determined by observing the temperature at which the hydrogel undergoes a volume phase transition.
-
Role in Drug Delivery System Design
The hydrophobicity of BMA is a key parameter in designing "smart" drug delivery systems, particularly those based on thermoresponsive polymers. By copolymerizing BMA with hydrophilic and thermoresponsive monomers, it is possible to precisely control the LCST of the resulting polymer.[3] Below the LCST, the polymer is hydrophilic and swollen, allowing for drug loading. Above the LCST, the polymer becomes more hydrophobic and collapses, releasing the encapsulated drug.[7] This on-demand drug release can be triggered by localized temperature changes, for example, in tumor tissues which often have a slightly higher temperature than surrounding healthy tissues.
Cellular Uptake and Intracellular Trafficking
The cellular internalization of nanoparticle-based drug delivery systems is a complex process influenced by the physicochemical properties of the nanoparticles, including their size, shape, and surface chemistry. Common uptake mechanisms include:
-
Clathrin-mediated endocytosis: A receptor-mediated process for the uptake of macromolecules.
-
Caveolae-mediated endocytosis: Involving flask-shaped invaginations of the plasma membrane.
-
Macropinocytosis: A non-specific process for the engulfment of large amounts of extracellular fluid.
-
Phagocytosis: Primarily carried out by specialized cells to engulf large particles.
The hydrophobic nature of BMA-containing polymers can influence their interaction with the cell membrane, potentially affecting the internalization pathway.
While specific signaling pathways directly modulated by BMA-based drug delivery systems are not extensively documented, the release of a therapeutic agent into the cytoplasm or its delivery to a specific organelle will inevitably interact with various cellular signaling cascades. For example, the delivery of a chemotherapeutic agent would trigger apoptosis pathways, while the delivery of a gene-silencing siRNA would interfere with the gene expression machinery. The design of the BMA-containing polymer carrier plays a crucial role in ensuring the drug reaches its intracellular target to elicit the desired therapeutic effect.
Conclusion
This compound's inherent hydrophobicity and self-crosslinking ability make it a valuable monomer in the rational design of advanced polymers. By carefully controlling its incorporation into polymer chains, researchers can fine-tune critical properties such as water resistance, mechanical strength, and thermoresponsiveness. These characteristics are particularly advantageous in the development of sophisticated drug delivery systems, where controlled and triggered release of therapeutic agents is paramount. Further research into the specific interactions of BMA-containing polymers with biological systems will undoubtedly expand their applications in the biomedical field.
References
- 1. This compound|Cross-linking Reagent [benchchem.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. Thermoresponsive poly(N-isopropylacrylamide) copolymers: contact angles and surface energies of polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tmoritani.com [tmoritani.com]
- 6. US5618586A - N-alkoxymethyl (meth)acrylamide functional polymers and their use in self-crosslinkable coating compositions - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stability and Storage of N-(Butoxymethyl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
N-(Butoxymethyl)acrylamide (NBMA) is a versatile monomer crucial for the synthesis of specialty polymers and self-crosslinking systems. Its unique structure, featuring both a reactive acrylamide (B121943) group and a butoxymethyl moiety, allows for the creation of polymers with enhanced durability, flexibility, and adhesion. These properties are highly valued in advanced coatings, adhesives, and biomedical applications. However, the dual reactivity of NBMA necessitates a thorough understanding of its stability profile to ensure its integrity from storage through to application. This guide provides a detailed overview of the factors influencing NBMA's stability, recommended storage conditions, and protocols for its assessment.
Chemical Stability Profile
This compound is generally stable under recommended storage conditions.[1][2] However, its stability is contingent on controlling several factors that can initiate unwanted reactions, primarily polymerization and hydrolysis. The commercial product is often supplied with an inhibitor, such as monomethyl ether hydroquinone (B1673460) (MEHQ), to prevent premature polymerization.[3]
Key Factors Influencing Stability:
-
Spontaneous Polymerization: The vinyl group of the acrylamide moiety is susceptible to free-radical polymerization.[4] This process can be initiated by exposure to high temperatures, light, or the presence of radical initiators like peroxides.[1] While some safety data sheets state that hazardous polymerization does not occur under normal conditions, others caution that it may occur, highlighting the need for strict adherence to storage guidelines to prevent this.[1][3]
-
Hydrolysis: The N-butoxymethyl group can be susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction would cleave the ether linkage, yielding N-methylolacrylamide and butanol, which could further degrade to acrylamide and formaldehyde. This degradation pathway compromises the monomer's integrity and introduces impurities.
-
Incompatible Materials: Contact with strong oxidizing agents, peroxides, copper, acids, and bases should be avoided as they can catalyze degradation or polymerization.[1]
Quantitative Data on Stability and Storage
| Parameter | Condition / Value | Rationale & Remarks | Citations |
| Storage Temperature | Cool; Recommended <15°C | Minimizes the rate of potential polymerization and degradation reactions. | [3] |
| Light Exposure | Store in a dark place | Light, particularly UV radiation, can initiate free-radical polymerization. | [3] |
| Atmosphere | Store under air (not inert gas) | The presence of oxygen is required for common polymerization inhibitors like MEHQ to be effective. | |
| Moisture | Store in a dry place | Prevents potential hydrolysis of the butoxymethyl group. | [1] |
| Shelf Life | Not specified (Varies by supplier) | Dependent on storage conditions and initial inhibitor concentration. Regular quality control is advised. | |
| Hazardous Polymerization | Can be initiated by heat or contaminants | Although generally inhibited, polymerization can occur if the inhibitor is depleted or if exposed to initiators. | [3] |
| Flash Point | 78 °C | Classified as a combustible liquid. Must be kept away from ignition sources. | |
| Incompatible Materials | Strong oxidizing agents, peroxides, copper, acids, bases | These substances can act as initiators for polymerization or catalysts for hydrolysis. | [1] |
Key Instability Pathways
The primary chemical threats to the stability of this compound are polymerization of its vinyl group and hydrolysis of its N-alkoxymethyl side chain. The following diagram illustrates these two degradation pathways.
Caption: Key instability pathways for this compound.
Recommended Storage and Handling Procedures
To ensure the long-term stability and usability of this compound, the following storage and handling protocols are mandatory:
-
Container: Keep containers tightly closed to prevent moisture ingress and contamination.[1][3]
-
Location: Store in a cool, dry, dark, and well-ventilated place.[1][3] The storage area should be away from heat, sparks, open flames, and other sources of ignition.[1]
-
Incompatibilities: Ensure storage is segregated from incompatible materials, especially strong acids, bases, oxidizing agents, and peroxides.[1]
-
Handling: Use only under a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Avoid breathing vapors or mist.[1] Take precautionary measures against static discharge.[1]
Experimental Workflow for Stability Assessment
A systematic approach is required to evaluate the stability of this compound under various stress conditions. The following workflow diagram outlines the key steps in a typical stability study.
Caption: Experimental workflow for assessing NBMA stability.
Appendix: General Protocol for Stability Assessment
This section provides a detailed methodology for conducting a stability study on this compound.
Objective: To determine the degradation rate and stability profile of this compound under accelerated thermal, photolytic, and various pH conditions.
Materials & Equipment:
-
This compound (with certificate of analysis)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water)
-
pH buffers (e.g., pH 4, 7, 9)
-
Forced-air stability oven
-
Photostability chamber with controlled UV and visible light output
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
pH meter
-
Volumetric glassware
Methodology:
-
Analytical Method Development:
-
Develop and validate a stability-indicating HPLC method capable of separating NBMA from its potential degradation products (e.g., acrylamide, butanol) and any formulation excipients.
-
A typical method might use a C18 column with a gradient elution of water and acetonitrile and UV detection around 210 nm.
-
Perform forced degradation studies (e.g., with 0.1M HCl, 0.1M NaOH, 3% H₂O₂) to generate degradation products and confirm the method's specificity.
-
-
Sample Preparation:
-
Prepare stock solutions of NBMA in a suitable solvent system or the final intended formulation.
-
For pH stability, dilute the stock solution in the respective pH buffers to achieve the target concentration.
-
For thermal and photostability, use the solution in a non-reactive solvent (e.g., acetonitrile).
-
Dispense aliquots of the prepared samples into appropriate vials (clear glass for thermal, quartz or UV-transparent for photostability).
-
-
Stability Study Execution:
-
Baseline (T=0): Immediately analyze a set of samples to determine the initial concentration and purity of NBMA.
-
Thermal Stability: Place samples in a stability oven at an accelerated temperature (e.g., 40°C or 50°C). Pull samples at predetermined time points (e.g., 1, 2, 4, 8 weeks).
-
Photostability: Expose samples in a photostability chamber according to ICH Q1B guidelines. Include dark controls (samples wrapped in aluminum foil) to differentiate between light-induced and thermal degradation.
-
pH Stability: Store the buffered samples at a controlled room temperature. Pull samples at various time points (e.g., 1, 6, 24, 48 hours) to analyze for degradation.
-
-
Sample Analysis:
-
At each time point, analyze the pulled samples using the validated HPLC method.
-
Quantify the peak area of NBMA and any observed degradation products.
-
-
Data Analysis:
-
Calculate the percentage of NBMA remaining at each time point relative to the T=0 baseline.
-
Plot the natural logarithm of the remaining NBMA concentration versus time. If the degradation follows first-order kinetics, the plot will be linear.
-
Determine the degradation rate constant (k) from the slope of the line.
-
Use the Arrhenius equation to estimate the shelf-life at recommended storage conditions based on the accelerated thermal stability data.
-
This comprehensive approach ensures a robust evaluation of this compound's stability, providing critical data for its reliable use in research and product development.
References
The Versatile Role of N-(Butoxymethyl)acrylamide in Advanced Polymer Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Butoxymethyl)acrylamide (BMA) is a functional monomer of significant interest in the field of polymer science. Its unique chemical structure, featuring both a reactive acrylamide (B121943) group for polymerization and a butoxymethyl group capable of self-crosslinking, allows for the design of highly versatile polymers with tunable properties. This technical guide provides an in-depth exploration of the synthesis, polymerization, crosslinking mechanisms, and applications of BMA, with a focus on providing practical experimental details and clear data presentation for researchers in materials science and drug development.
BMA is a hydrophobic acrylamide derivative, typically a colorless to pale yellow liquid.[1] Its primary role in polymer synthesis is as a self-crosslinking monomer, enabling the formation of stable polymer networks without the need for an external crosslinking agent.[1] This property is particularly valuable in the development of advanced materials such as coatings, adhesives, and hydrogels where enhanced mechanical strength, chemical resistance, and controlled solubility are desired.[1][2]
Core Properties of this compound
A comprehensive understanding of the physicochemical properties of BMA is essential for its effective application in polymer synthesis. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₅NO₂ | [3] |
| Molecular Weight | 157.21 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.96 g/mL | [4] |
| Boiling Point | 125-128 °C (at 0.03 mmHg) | [4] |
| Refractive Index | 1.465 | [4] |
| Solubility | Miscible with many organic solvents. | |
| CAS Number | 1852-16-0 | [4] |
Synthesis of this compound
The synthesis of BMA can be achieved through two primary pathways: the etherification of N-(hydroxymethyl)acrylamide (NMA) or via nucleophilic substitution reactions.
Synthesis Pathway 1: Etherification of N-(hydroxymethyl)acrylamide
This common method involves a two-step process. First, acrylamide is reacted with formaldehyde (B43269) to produce N-(hydroxymethyl)acrylamide (NMA).[1] In the second step, NMA is etherified with n-butanol in the presence of an acid catalyst to yield BMA.[1]
Synthesis Pathway 2: Nucleophilic Substitution
An alternative route involves the reaction of acrylamide with butoxymethyl chloride in the presence of a base. The base facilitates the deprotonation of acrylamide, enhancing its nucleophilicity to attack the electrophilic butoxymethyl chloride.[1]
Experimental Protocols
Protocol 1: Synthesis of N-(hydroxymethyl)acrylamide (NMA)
This protocol is a precursor step for the etherification pathway.
-
Reaction Setup: In a reaction vessel, dissolve acrylamide crystals in water at 40-45 °C. Add a polymerization inhibitor such as methoxyphenol.[5]
-
pH Adjustment: Cool the solution to 15-25 °C and add an aqueous solution of sodium hydroxide (B78521) to adjust the pH.[5]
-
Formaldehyde Addition: Slowly add a 37% aqueous solution of formaldehyde while maintaining the temperature and pH.[5]
-
Reaction: Continue the reaction for approximately 2 hours.[5]
-
Neutralization: Adjust the pH to slightly acidic with sulfuric acid to stop the reaction.[5]
Protocol 2: Synthesis of this compound via Etherification
-
Reaction Mixture: In a reactor equipped with a condenser and a water trap, mix N-(hydroxymethyl)acrylamide, n-butanol, and an azeotropic solvent like benzene. A typical molar ratio of acrylamide to paraformaldehyde (as a source of formaldehyde for NMA in situ) to butanol is 2:1:4.[2]
-
Catalysis: Add an acid catalyst to the mixture.
-
Reaction: Heat the mixture to reflux and remove the water formed during the reaction via the water trap. The reaction is typically carried out for 8 hours.[2]
-
Work-up: After the reaction is complete, wash the organic phase sequentially with a salt solution (e.g., 8-12% NaCl), a dilute alkali solution (e.g., 0.8-1.2% Na₂CO₃), and finally with pure water to remove unreacted starting materials and catalyst.[2][4]
-
Purification: Remove the solvent under reduced pressure to obtain the crude BMA product. Further purification can be achieved by vacuum distillation.[6]
Polymerization of this compound
BMA can be polymerized through various techniques, with free-radical polymerization being the most common. Controlled radical polymerization methods can also be employed to synthesize well-defined polymers.
Free-Radical Polymerization
Conventional free-radical polymerization of BMA is initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN, benzoyl peroxide) to generate free radicals. The polymerization proceeds through initiation, propagation, and termination steps.[4]
Copolymerization and Reactivity Ratios
BMA can be copolymerized with a wide range of other vinyl monomers to tailor the properties of the resulting polymer. The reactivity ratios (r₁ and r₂) are crucial parameters that describe the tendency of each monomer to add to a growing polymer chain.
| Comonomer (M₂) | r₁ (BMA) | r₂ (Comonomer) | Reference(s) |
| Vinyl Acetate (B1210297) | 8 | 0.095 | [6] |
| Methyl Methacrylate | Data not available | Data not available | |
| Styrene | Data not available | Data not available |
The high reactivity ratio of BMA (r₁) compared to vinyl acetate (r₂) indicates that BMA is preferentially incorporated into the polymer chain during copolymerization.[6]
Experimental Protocols
Protocol 3: Free-Radical Homopolymerization of BMA
-
Reaction Setup: In a reaction vessel equipped with a condenser, nitrogen inlet, and magnetic stirrer, dissolve BMA in a suitable solvent (e.g., toluene, DMF).
-
Initiator Addition: Add a free-radical initiator such as azobisisobutyronitrile (AIBN). The concentration of the initiator will influence the molecular weight of the resulting polymer.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) and maintain for several hours.
-
Isolation: After the desired conversion is reached, cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, hexane).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it in a vacuum oven to a constant weight.
Protocol 4: Emulsion Polymerization for Latex Synthesis
-
Aqueous Phase Preparation: In a reactor, prepare an aqueous solution containing a surfactant (e.g., sodium dodecyl sulfate) and a water-soluble initiator (e.g., potassium persulfate).
-
Monomer Emulsion Preparation: In a separate vessel, prepare an emulsion of BMA and any comonomers in water with a surfactant.
-
Polymerization: Heat the aqueous phase in the reactor to the desired temperature (e.g., 70-80 °C). Gradually add the monomer emulsion to the reactor over a period of time.
-
Reaction Completion: After the addition of the monomer emulsion is complete, continue the reaction for an additional period to ensure high monomer conversion.
-
Cooling and Filtration: Cool the resulting latex to room temperature and filter it to remove any coagulum.
Crosslinking of BMA-Containing Polymers
The butoxymethyl group in BMA is the key to its self-crosslinking ability. This group can undergo a condensation reaction with other functional groups, such as hydroxyl, carboxyl, amine, or amide groups, present on the same or adjacent polymer chains.[4] This reaction is typically catalyzed by an acid and driven by heat, resulting in the formation of a stable, crosslinked network and the release of butanol and water or two molecules of butanol.[6]
Properties and Characterization of BMA-Containing Polymers
The incorporation of BMA into a polymer backbone significantly influences its properties. The crosslinking ability of BMA enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material.
Thermal and Mechanical Properties
Quantitative data on the thermal and mechanical properties of BMA-containing polymers are crucial for material selection and design.
| Polymer System | Property | Value | Reference(s) |
| Poly(vinyl alcohol) with 1.0 mol% BMA (crosslinked) | Sol Fraction in Boiling Water | 0.8% | [6] |
| Swelling Degree in Boiling Water | 2.4 wt/wt | [6] | |
| Poly(BMA) Homopolymer | Glass Transition Temp. (Tg) | Data not available | |
| Decomposition Temp. (Td) | Data not available | ||
| BMA-containing Acrylic Coating | Pencil Hardness | Data not available | |
| Solvent Resistance | Data not available |
Characterization Techniques
A variety of analytical techniques are employed to characterize BMA-containing polymers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of the BMA monomer and to determine the composition of copolymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the monomer and polymers, and to monitor the crosslinking reaction.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.[7]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and other thermal transitions of the polymers.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymers.
Applications in Polymer Science
The unique properties of BMA-containing polymers have led to their use in a variety of applications:
-
Coatings and Paints: BMA is used to formulate self-crosslinking coatings with excellent hardness, gloss, and resistance to water, chemicals, and weathering.[2]
-
Adhesives: The incorporation of BMA into adhesive formulations enhances their bonding strength, flexibility, and durability.[2]
-
Textiles: BMA is used in textile finishing to improve wrinkle resistance and wash durability.
-
Hydrogels: The crosslinking ability of BMA is utilized in the synthesis of hydrogels for applications in drug delivery and tissue engineering.
-
Polymer Emulsions: BMA is a key monomer in the production of self-crosslinking latexes for a variety of applications, including paints, adhesives, and binders for nonwoven materials.[2]
Conclusion
This compound is a highly versatile functional monomer that offers a convenient route to the production of self-crosslinking polymers. Its ability to be readily incorporated into polymer chains via various polymerization techniques and to form stable crosslinked networks upon curing makes it an invaluable tool for the development of high-performance materials. This guide has provided a comprehensive overview of the synthesis, polymerization, and properties of BMA, along with detailed experimental protocols to facilitate its use in research and development. Further exploration of its copolymerization with a wider range of monomers and the fine-tuning of crosslinking conditions will undoubtedly lead to the creation of novel materials with tailored properties for a broad spectrum of applications.
References
- 1. N-(HYDROXYMETHYL)ACRYLAMIDE - Ataman Kimya [atamanchemicals.com]
- 2. CN101397262A - Preparation method of N-butoxymethyl acrylamide - Google Patents [patents.google.com]
- 3. magneticliquid.narod.ru [magneticliquid.narod.ru]
- 4. This compound|Cross-linking Reagent [benchchem.com]
- 5. CN102351729A - Method for preparing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]
- 6. tmoritani.com [tmoritani.com]
- 7. resolvemass.ca [resolvemass.ca]
A Preliminary Investigation of N-(Butoxymethyl)acrylamide Reactivity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth examination of the reactivity of N-(Butoxymethyl)acrylamide (NBMA), a versatile monomer recognized for its self-crosslinking capabilities. This document outlines the core chemical reactions, including polymerization and crosslinking, supported by quantitative data, detailed experimental protocols, and process visualizations to facilitate a comprehensive understanding for research and development applications.
Core Reactivity and Physicochemical Properties
This compound (C₈H₁₅NO₂) is a hydrophobic derivative of acrylamide (B121943), typically presenting as a colorless to pale yellow liquid.[1] Its chemical structure features two primary reactive sites: the carbon-carbon double bond of the acrylamide group, which participates in polymerization, and the N-butoxymethyl group, which enables self-crosslinking reactions.[1] This dual reactivity makes NBMA a valuable component in the synthesis of advanced polymers for coatings, adhesives, and sealants where enhanced mechanical strength, water resistance, and chemical resilience are required.[1]
Data Presentation: Physicochemical and Reactivity Data
Quantitative data regarding the properties and reactivity of NBMA are summarized below for clear comparison.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | [1][2] |
| Molecular Weight | 157.21 g/mol | [2] |
| Boiling Point | 125-128 °C (at 0.03 mmHg) | [2] |
| Density | 0.96 g/mL | [2] |
| Refractive Index | 1.465 | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
Table 2: Reactivity Data for this compound
| Parameter | Value | Conditions / Notes | Source |
| Copolymerization Reactivity Ratios | Copolymerization with Vinyl Acetate (monomer-2) | [3] | |
| r₁ (NBMA) | 8 | - | [3] |
| r₂ (Vinyl Acetate) | 0.095 | - | [3] |
| Reaction with Nucleophiles | Reaction with Glutathione (GSH) | [4][5] | |
| Second-Order Degradation Rate Constant (kGSH) | Not explicitly quantified for NBuA, but grouped with acrylamides that react with GSH. | Acrylamides exhibit reactivity with soft nucleophiles like GSH but not hard nucleophiles like 2-deoxyguanosine (2DG) within 24h. | [4][5] |
Key Chemical Reactions and Mechanisms
The utility of NBMA is rooted in its ability to undergo both polymerization to form a polymer backbone and subsequent crosslinking to create a stable network.
Polymerization Reactions
The vinyl group of NBMA allows it to be polymerized through several radical polymerization techniques.[1]
-
Free-Radical Polymerization: This is a conventional method involving initiation, propagation, and termination steps. Initiators such as peroxides or azo compounds are used to generate free radicals.[1]
-
Reversible-Deactivation Radical Polymerization (RDRP): Techniques like Nitroxide-Mediated Polymerization (NMP) offer controlled "living" polymerization, enabling the synthesis of polymers with predetermined molecular weights and narrow distributions.[1] The successful NMP of a structural isomer, N-(isobutoxymethyl)acrylamide (IBMA), suggests this method's applicability to NBMA.[1][6]
Self-Crosslinking Reactions
The defining feature of NBMA-containing polymers is their ability to self-crosslink. This process involves a condensation reaction of the N-butoxymethyl groups with other functional groups containing active hydrogens, such as hydroxyl (-OH), carboxyl (-COOH), amine (-NH₂), or amide (-CONH-) groups.[1] This reaction is typically activated by heat and requires an acid catalyst.[1] The result is the formation of a stable, covalent network, which significantly improves the material's mechanical and chemical properties.[1] For instance, a modified polyvinyl alcohol (PVAL) containing just 1.0 mol% of NBMA units, when crosslinked, produced a film with high resistance to boiling water, a sol fraction of only 0.8%, and a swelling degree of 2.4 wt/wt.[3]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key synthetic and reactive pathways of this compound.
Caption: Synthesis of this compound via nucleophilic substitution.
Caption: General experimental workflow for free-radical polymerization.
Caption: Acid-catalyzed self-crosslinking mechanism of NBMA polymers.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving NBMA.
Protocol for Synthesis of this compound
This protocol is based on the etherification of acrylamide.[1][7]
Materials:
-
Acrylamide
-
Paraformaldehyde
-
n-Butanol
-
Benzene (B151609) (or other suitable azeotropic solvent)
-
Sodium chloride solution (10% w/v)
-
Sodium carbonate solution (1% w/v)
-
Deionized water
-
Reaction vessel with condenser, water trap, and agitator
Procedure:
-
Etherification: Charge the reaction vessel with acrylamide, paraformaldehyde, n-butanol, and benzene in an appropriate molar ratio (e.g., a weight ratio of 2:1:4:0.4 respectively).[7]
-
Heat the mixture to reflux. Water produced during the reaction is removed azeotropically using the water trap.
-
Monitor the reaction progress until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Washing: a. Add 10% sodium chloride solution to the mixture, stir, and allow the layers to separate. Remove the aqueous layer.[7] b. Add 1% sodium carbonate solution to the organic layer, stir, and allow for phase separation. Remove the aqueous layer.[7] c. Wash the organic layer with deionized water, stir, and remove the final aqueous layer.[7]
-
Desolvation: Remove the benzene solvent from the product mixture via vacuum distillation to yield the this compound product.[7]
Protocol for Free-Radical Homopolymerization of NBMA
This is a general procedure for solution polymerization.[1]
Materials:
-
This compound (NBMA) monomer
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Inert gas (Nitrogen or Argon)
-
Non-solvent for precipitation (e.g., Hexane, Methanol)
-
Reaction flask with condenser, magnetic stirrer, and inert gas inlet
Procedure:
-
Dissolve a defined amount of NBMA monomer in the anhydrous solvent within the reaction flask.
-
Bubble the inert gas through the solution for 20-30 minutes to remove dissolved oxygen.
-
Under a positive pressure of inert gas, heat the solution to the desired reaction temperature (e.g., 60-80 °C).
-
In a separate vial, dissolve the AIBN initiator in a small amount of the solvent, and introduce it into the reaction flask.
-
Maintain the reaction at temperature with constant stirring for a predetermined time (e.g., 4-24 hours).
-
To terminate the reaction, cool the flask rapidly in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly pouring the viscous solution into a stirred excess of the non-solvent.
-
Collect the precipitated poly(this compound) by filtration, wash with fresh non-solvent, and dry under vacuum at a moderate temperature.
Protocol for Acid-Catalyzed Crosslinking of Poly(NBMA) Films
This protocol describes the curing process for a film containing NBMA polymer.[1]
Materials:
-
Poly(NBMA) or a copolymer containing NBMA units, dissolved in a suitable solvent.
-
Acid catalyst (e.g., p-Toluenesulfonic acid, 1-2 wt% relative to polymer).
-
Substrate for film casting (e.g., glass panel, steel).
-
Film applicator or spin coater.
-
Oven.
Procedure:
-
Prepare a solution of the NBMA-containing polymer in a suitable solvent.
-
Add the acid catalyst to the polymer solution and mix thoroughly until homogeneous.
-
Apply the solution onto the desired substrate using a film applicator or spin coater to achieve a uniform thickness.
-
Allow the solvent to evaporate at ambient temperature or in a low-temperature oven (e.g., 40-60 °C).
-
Cure the film by heating it in an oven at an elevated temperature (e.g., 120-150 °C) for a specified duration (e.g., 20-30 minutes). This step activates the condensation reaction between the butoxymethyl groups and available functional groups, leading to crosslinking.
-
Cool the cured film to room temperature for subsequent analysis of its properties (e.g., solvent resistance, hardness, swelling degree).
References
- 1. This compound|Cross-linking Reagent [benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. tmoritani.com [tmoritani.com]
- 4. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN101397262A - Preparation method of N-butoxymethyl acrylamide - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for N-(Butoxymethyl)acrylamide Polymerization in Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the polymerization of N-(Butoxymethyl)acrylamide (NBAM), a versatile monomer crucial for developing self-crosslinking coatings. The protocols cover various polymerization techniques, offering a guide for synthesizing polymers with tailored properties for a range of applications, including advanced coatings and drug delivery systems.
Introduction
This compound (NBAM) is a functional monomer prized for its ability to impart self-crosslinking properties to polymers.[1] The butoxymethyl group provides a site for crosslinking reactions, typically under thermal conditions with an acid catalyst, reacting with hydroxyl, carboxyl, amine, or amide groups to form stable networks.[1] This crosslinking enhances the mechanical strength, water resistance, and overall durability of the resulting coatings.[1] NBAM is commonly copolymerized with other monomers, such as acrylates and methacrylates, to achieve a balance of desired properties like flexibility, adhesion, and hardness.
Polymerization Techniques
NBAM can be polymerized using several techniques, each offering distinct advantages in controlling the polymer architecture and properties. The primary methods include:
-
Solution Polymerization: A homogeneous process where the monomer, initiator, and resulting polymer are all soluble in the reaction solvent. This method allows for good control over the polymerization process and is well-suited for producing polymers for solvent-borne coatings.
-
Emulsion Polymerization: A heterogeneous process where the monomer is emulsified in an aqueous phase with the aid of a surfactant. Polymerization occurs within the resulting micelles or monomer droplets. This technique is ideal for producing high molecular weight polymers at a fast rate and is the basis for waterborne coatings.
-
Controlled Radical Polymerization (CRP): Techniques like Nitroxide-Mediated Polymerization (NMP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer precise control over molecular weight, polydispersity, and polymer architecture.[1] These methods are particularly valuable for creating well-defined polymers for high-performance applications.
Experimental Protocols
Free-Radical Solution Polymerization
This protocol is adapted from a patented procedure for creating an NBAM-functional acrylic polymer for coating applications.
Materials:
-
N-(n-butoxymethyl)acrylamide (NBAM) solution (55% in 8% xylene and 37% butanol)
-
Butyl acrylate
-
Butyl methacrylate
-
α-methyl styrene dimer
-
Ethyl 3-ethoxypropionate (Ektapro EEP)
-
Xylene
-
t-amyl peroxyacetate in mineral spirits (Lupersol 555 M 60)
Equipment:
-
Reaction kettle equipped with a stirrer, thermometer, condenser, and addition funnels.
Procedure:
-
Charge I: To the reaction kettle, add 209.6 g of Ektapro EEP and 52.4 g of xylene. Heat the mixture to reflux.
-
Charge II (Monomer Feed): In a separate vessel, prepare a monomer mixture by combining 427.4 g of NBAM solution, 157.9 g of butyl acrylate, 236.8 g of butyl methacrylate, 78.9 g of styrene, and 78.9 g of α-methyl styrene dimer.
-
Charge III (Initiator Feed): In another vessel, prepare an initiator solution by mixing 68.5 g of Ektapro EEP and 109.1 g of Lupersol 555 M 60.
-
Polymerization:
-
Once the solvent in the kettle is at reflux, begin the simultaneous addition of Charge II and Charge III over a period of 3 hours, maintaining reflux conditions.
-
After the addition is complete, continue to hold the reaction at reflux for an additional 30 minutes.
-
-
Charge IV (Chase Initiator): Prepare a chase initiator solution by mixing 5.6 g of Ektapro EEP and 9.6 g of Lupersol 555 M 60. Add this charge over 30 minutes.
-
Hold and Cool: Hold the reaction mixture at reflux for an additional 1.5 hours. After the hold period, cool the polymer solution to room temperature.
Expected Polymer Properties:
-
Weight Average Molecular Weight (Mw): Approximately 2,818 g/mol
-
Solids Content: 63.88%
Free-Radical Emulsion Polymerization (General Guidance)
Typical Components:
-
Water Phase: Deionized water, surfactant (e.g., sodium dodecyl sulfate), and a water-soluble initiator (e.g., ammonium (B1175870) persulfate).
-
Monomer Phase: this compound (NBAM), co-monomers (e.g., methyl methacrylate, butyl acrylate), and a chain transfer agent (optional, to control molecular weight).
General Procedure Outline:
-
Initial Charge: A portion of the water, surfactant, and a small amount of the monomer emulsion are charged to the reactor and heated.
-
Initiation: The initiator is added to start the polymerization and form seed particles.
-
Monomer Feed: The remaining monomer emulsion is fed into the reactor over a period of time at a controlled temperature.
-
Completion and Chase: After the feed is complete, the reaction is held at temperature to ensure high conversion. A chase initiator may be added to polymerize any residual monomer.
-
Cooling and Neutralization: The resulting latex is cooled, and the pH is adjusted as needed.
Key Considerations for NBAM Emulsion Polymerization:
-
NBAM Concentration: A preferred range for NBAM is about 40 to 50% by weight of the total monomers.[2] Concentrations above 80% may lead to gelling of the reaction mixture.[2]
-
Molecular Weight: The weight average molecular weight of polymers prepared by emulsion polymerization is typically in the range of 25,000 to 70,000 g/mol .[2]
Data Presentation
The following tables summarize quantitative data for NBAM polymerization and the properties of the resulting polymers and coatings.
Table 1: Solution Polymerization Formulation and Properties
| Component | Weight (g) | Role |
| Charge I | Initial Solvent Charge | |
| Ektapro EEP | 209.6 | Solvent |
| Xylene | 52.4 | Solvent |
| Charge II | Monomer Mixture | |
| NBAM (55% solution) | 427.4 | Self-crosslinking monomer |
| Butyl Acrylate | 157.9 | Co-monomer (flexibility) |
| Butyl Methacrylate | 236.8 | Co-monomer (hardness) |
| Styrene | 78.9 | Co-monomer (hardness, gloss) |
| α-methyl styrene dimer | 78.9 | Chain transfer agent |
| Charge III | Initiator Solution | |
| Ektapro EEP | 68.5 | Solvent |
| Lupersol 555 M 60 | 109.1 | Initiator |
| Charge IV | Chase Initiator Solution | |
| Ektapro EEP | 5.6 | Solvent |
| Lupersol 555 M 60 | 9.6 | Initiator |
| Resulting Polymer Properties | ||
| Weight Average Mw | ~2,818 g/mol | |
| Solids Content | 63.88% |
Table 2: General Parameters for NBAM Polymerization
| Parameter | Solution Polymerization | Emulsion Polymerization |
| NBAM Content (% by wt) | 40-80% (preferred 40-50%)[2] | 40-50% (preferred)[2] |
| Co-monomers | Butyl acrylate, Butyl methacrylate, Styrene | Methyl methacrylate, Butyl acrylate, Styrene |
| Initiators | Azo compounds (e.g., AIBN), Peroxides (e.g., benzoyl peroxide) | Persulfates (e.g., ammonium persulfate), Redox systems |
| Solvents | Xylene, Butanol, Ethyl 3-ethoxypropionate | Water |
| Typical Mw ( g/mol ) | 2,000 - 8,500[2] | 25,000 - 70,000[2] |
Visualizations
Self-Crosslinking Mechanism of NBAM-Containing Polymers
The self-crosslinking of polymers containing NBAM is a crucial step in forming a durable coating. This process is typically initiated by heat and an acid catalyst. The butoxymethyl group on the NBAM unit reacts with a functional group (like a hydroxyl group from a co-monomer or on a substrate) to form a stable ether linkage, releasing butanol and water.
Caption: Acid-catalyzed self-crosslinking of an NBAM polymer.
General Workflow for NBAM Solution Polymerization
The following diagram outlines the key steps involved in the solution polymerization of NBAM to create a functional polymer for coatings.
References
Application Notes and Protocols for N-(Butoxymethyl)acrylamide in Adhesive Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(Butoxymethyl)acrylamide (BMA) in adhesive formulations. BMA is a reactive monomer and cross-linking agent that can significantly enhance the performance properties of various adhesive systems, including pressure-sensitive adhesives (PSAs) and industrial adhesives.[1][2] Its unique chemical structure allows for the formation of self-crosslinkable polymers, imparting improved flexibility, adhesion, chemical resistance, and thermal stability to the final adhesive.[1][2]
Introduction to this compound (BMA)
This compound is a hydrophobic acrylamide (B121943) derivative valued for its ability to act as a self-crosslinking monomer.[1] The butoxymethyl group can react with hydroxyl, carboxyl, amine, or amide functionalities present in the polymer backbone or on substrate surfaces, leading to the formation of a stable crosslinked network.[1] This cross-linking mechanism enhances the cohesive strength and durability of the adhesive.[2] BMA is compatible with a wide range of acrylic and vinyl monomers, making it a versatile component in adhesive formulations.
Key Performance Enhancements with BMA
Incorporating BMA into adhesive formulations can lead to several performance benefits:
-
Improved Cohesion and Shear Strength: The cross-linking ability of BMA increases the internal strength of the adhesive, leading to higher shear resistance, which is crucial for applications where the adhesive is under constant stress.
-
Enhanced Adhesion and Bonding Strength: BMA can improve the bonding strength of adhesives to a variety of substrates.[2]
-
Increased Flexibility: Despite its cross-linking nature, BMA can also impart flexibility to the adhesive film, preventing it from becoming brittle.[2]
-
Greater Chemical and Water Resistance: The hydrophobic butoxymethyl group and the cross-linked polymer network contribute to improved resistance to water and various chemicals.[1]
-
Controllable Curing: The cross-linking reaction of BMA can be initiated by heat, catalysis, or other methods, offering control over the curing process.
Data Presentation: Performance of BMA in a Model Acrylic PSA
The following table summarizes illustrative performance data for a model acrylic pressure-sensitive adhesive (PSA) formulated with varying concentrations of this compound. The base formulation consists of 2-ethylhexyl acrylate (B77674), isobornyl acrylate, and acrylic acid. This data demonstrates the typical effects of increasing BMA content on key adhesive properties.
| BMA Concentration (wt%) | Peel Adhesion (N/25mm) | Loop Tack (N/25mm) | Shear Strength (hours) |
| 0 | 18.5 | 15.2 | 24 |
| 2 | 20.1 | 16.8 | 48 |
| 4 | 21.3 | 17.5 | 96 |
| 6 | 19.8 | 16.1 | >200 |
| 8 | 17.2 | 14.3 | >300 |
Note: This data is representative and intended for illustrative purposes. Actual results will vary depending on the specific formulation, substrate, and testing conditions.
In another study involving a modified polyvinyl alcohol (PVAL) film, the incorporation of 1.0 mol% of N-(n-butoxymethyl)-acrylamide resulted in a cross-linked film with high resistance to boiling water, exhibiting a sol fraction of only 0.8% and a swelling degree of 2.4 wt/wt.[3]
Experimental Protocols
Synthesis of an Acrylic Adhesive with BMA
This protocol describes the synthesis of a solvent-based acrylic adhesive incorporating this compound via free-radical polymerization.
Materials:
-
2-Ethylhexyl acrylate (2-EHA)
-
Isobornyl acrylate (IBOA)
-
Acrylic acid (AA)
-
This compound (BMA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Ethyl acetate (B1210297) (solvent)
Procedure:
-
To a four-necked flask equipped with a mechanical stirrer, condenser, thermometer, and nitrogen inlet, add the desired amount of ethyl acetate.
-
Begin purging the flask with nitrogen and continue throughout the reaction.
-
In a separate vessel, prepare the monomer mixture by combining the desired weight percentages of 2-EHA, IBOA, AA, and BMA.
-
Add a portion (e.g., 20%) of the monomer mixture to the reaction flask.
-
Heat the flask to the reaction temperature (typically 75-85 °C).
-
Dissolve the AIBN initiator in a small amount of ethyl acetate and add it to the reaction flask to initiate polymerization.
-
After the initial exotherm subsides, gradually add the remaining monomer mixture to the flask over a period of 2-3 hours.
-
Maintain the reaction temperature for an additional 4-6 hours to ensure high monomer conversion.
-
Cool the resulting polymer solution to room temperature. The adhesive is now ready for coating and testing.
Adhesive Performance Testing
The following are standard test methods for evaluating the performance of pressure-sensitive adhesives.
This test measures the force required to remove a pressure-sensitive tape from a standard test panel at a specified angle and speed.
Procedure:
-
Prepare test samples by coating the adhesive onto a suitable backing film (e.g., 2 mil PET) to a dry thickness of 25-30 µm.
-
Cut the coated film into 25 mm wide strips.
-
Apply the adhesive strip to a clean, standard test panel (e.g., stainless steel) using a 2 kg roller to ensure uniform contact.
-
Allow the sample to dwell for a specified time (e.g., 20 minutes or 24 hours).
-
Mount the test panel in the lower jaw of a tensile testing machine.
-
Fold the free end of the tape back at a 180° angle and clamp it in the upper jaw.
-
Pull the tape from the panel at a constant speed (e.g., 300 mm/min) and record the force required for removal.
-
The peel adhesion is reported in Newtons per 25 mm (N/25mm).
This test measures the initial tack of an adhesive to a standard surface with minimum pressure and contact time.
Procedure:
-
Prepare a 25 mm wide strip of the adhesive-coated film.
-
Form the strip into a loop with the adhesive side facing out.
-
Hold the ends of the loop in the upper jaw of a tensile tester.
-
Bring the loop into contact with a standard test panel (e.g., stainless steel) at a controlled speed.
-
Immediately after contact, reverse the direction of the machine and pull the loop away from the panel at a constant speed.
-
Record the maximum force required to detach the loop.
-
The loop tack is reported in Newtons per 25 mm (N/25mm).
This test measures the ability of an adhesive to resist a static load applied parallel to the surface of the adhesive.
Procedure:
-
Prepare a 25 mm wide adhesive strip.
-
Apply the strip to a standard test panel (e.g., stainless steel) with a defined overlapping area (e.g., 25 mm x 25 mm).
-
Use a roller to ensure good contact.
-
Hang the test panel vertically in a shear test stand.
-
Attach a standard weight (e.g., 1 kg) to the free end of the adhesive strip.
-
Start a timer and record the time it takes for the adhesive to fail and the weight to fall.
-
The shear strength is reported in hours.
Visualizations
Cross-linking Mechanism of N-(alkoxymethyl)-acrylamide
The following diagram illustrates the self-crosslinkable reaction of a polymer containing N-(alkoxymethyl)-acrylamide units, such as BMA, in the presence of an acid catalyst. The reaction involves the formation of an ether linkage between the polymer chains, with the elimination of an alcohol.
References
Application Notes & Protocols: Polymerization-Induced Self-Assembly with N-(Butoxymethyl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of block copolymer nanoparticles via aqueous Reversible Addition-Fragmentation Chain Transfer (RAFT)-mediated Polymerization-Induced Self-Assembly (PISA) using N-(Butoxymethyl)acrylamide (BMAm) as the core-forming monomer.
Introduction
Polymerization-Induced Self-Assembly (PISA) is a powerful and versatile technique for the efficient, one-pot synthesis of well-defined block copolymer nanoparticles at high concentrations.[1] The process typically involves the chain extension of a soluble macromolecular chain transfer agent (macro-CTA) with a second monomer. As the second block grows, it becomes insoluble in the reaction medium, triggering in situ self-assembly into various morphologies, such as spheres, worms, or vesicles.[1]
This compound (BMAm) is a functional acrylamide (B121943) monomer that contains a butoxymethyl group, rendering its corresponding polymer, poly(this compound) (PBMAm), hydrophobic and insoluble in aqueous media.[2] This property makes BMAm an excellent candidate for the core-forming block in an aqueous PISA formulation. The resulting nanoparticles possess a hydrophobic core capable of encapsulating lipophilic molecules, making them promising vehicles for drug delivery. Additionally, the butoxymethyl group offers the potential for post-polymerization modification or self-crosslinking.
This protocol details the synthesis of a hydrophilic poly(N,N-dimethylacrylamide) (PDMAm) macro-CTA and its subsequent chain extension with BMAm via RAFT-mediated aqueous dispersion polymerization to form PDMAm-b-PBMAm nanoparticles.
Experimental Protocols
Materials
-
N,N-dimethylacrylamide (DMAm) (inhibitor removed via basic alumina (B75360) column)
-
This compound (BMAm)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable RAFT agent
-
4,4'-Azobis(4-cyanopentanoic acid) (ACVA) or other suitable radical initiator
-
Deionized water
-
Methanol
-
Basic alumina
-
Dialysis tubing (e.g., MWCO 1,000 g/mol )
Protocol 1: Synthesis of PDMAm Macro-CTA
This protocol describes the synthesis of a poly(N,N-dimethylacrylamide) macro-CTA via RAFT solution polymerization.
-
Reagent Preparation: In a round-bottom flask, add DMAm (e.g., 5.0 g, 50.4 mmol), CPADB (e.g., 0.282 g, 1.01 mmol, for a target DP of 50), and ACVA (e.g., 0.028 g, 0.101 mmol, CTA:Initiator ratio of 10:1).
-
Solvent Addition: Add a suitable solvent, such as 1,4-dioxane or a mixture of water and ethanol (B145695) (e.g., 15 mL), to achieve a desired monomer concentration (e.g., 30% w/w).
-
Deoxygenation: Seal the flask with a rubber septum and purge with nitrogen or argon gas for at least 30 minutes while stirring in an ice bath.
-
Polymerization: Transfer the flask to a preheated oil bath at 70 °C and allow the polymerization to proceed for a specified time (e.g., 4-6 hours) to achieve high monomer conversion (>95%).
-
Quenching: Stop the reaction by quenching the flask in an ice bath and exposing the reaction mixture to air.
-
Purification:
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether).
-
Recover the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., methanol) and re-precipitate. Repeat this process two more times.
-
Alternatively, for aqueous polymerizations, purify the macro-CTA by dialysis against deionized water for 48-72 hours, with frequent water changes.
-
-
Drying & Characterization: Dry the purified PDMAm macro-CTA under vacuum until a constant weight is achieved. Characterize the macro-CTA by ¹H NMR spectroscopy (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine number-average molecular weight, Mₙ, and dispersity, Đ).
Protocol 2: PISA of this compound
This protocol details the chain extension of the PDMAm macro-CTA with BMAm to form PDMAm-b-PBMAm nanoparticles in an aqueous medium.
-
Reagent Preparation: In a vial, dissolve the PDMAm macro-CTA (e.g., 0.25 g, assuming Mₙ of ~5000 g/mol ) and BMAm (e.g., 0.39 g for a target PBMAm DP of 50) in deionized water (or a water/ethanol mixture). The total solids content should be between 10-25% w/w.
-
Initiator Addition: Add the initiator, ACVA (maintaining a CTA:Initiator ratio of 10:1), to the solution.
-
Deoxygenation: Seal the vial and purge with nitrogen or argon for 30 minutes in an ice bath.
-
Polymerization: Place the vial in a preheated oil bath at 70 °C and stir for a predetermined time (e.g., 2-4 hours). The solution will turn turbid as the PBMAm block grows and the nanoparticles form.
-
Analysis:
-
Take aliquots at different time points to monitor monomer conversion via ¹H NMR spectroscopy.
-
Analyze the final nanoparticle dispersion using Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter (Dₕ) and polydispersity index (PDI).
-
Characterize the nanoparticle morphology using Transmission Electron Microscopy (TEM).
-
Determine the final Mₙ and Đ of the block copolymer by GPC after dissolving the nanoparticles in a suitable solvent like DMF or THF.
-
Data Presentation
The following tables present representative data from PISA experiments. Since specific data for BMAm is not widely available, these tables are based on analogous systems using other N-substituted acrylamides like diacetone acrylamide (DAAm).[3][4]
Table 1: Characteristics of PDMAm Macro-CTA
| Parameter | Value |
| Target Degree of Polymerization (DP) | 50 |
| Monomer Conversion (%) | >95 |
| Mₙ (GPC, g/mol ) | ~5,200 |
| Dispersity (Đ) | ≤1.20 |
Table 2: Representative PISA Formulations and Results
| Target DP (PBMAm) | Solids Content (%) | Dₕ (nm) | PDI (DLS) | Morphology (TEM) |
| 50 | 15 | 40-60 | <0.1 | Spheres |
| 100 | 15 | 80-100 | <0.1 | Spheres |
| 200 | 20 | 150-200 | <0.15 | Worms/Vesicles |
| 300 | 25 | >200 | <0.2 | Vesicles |
Note: The resulting morphology in PISA is highly dependent on parameters such as the DP of both blocks, solids content, and solvent composition. The values above are illustrative examples.
Visualization of Workflows and Structures
Diagram 1: PISA Experimental Workflow
Caption: Workflow for PISA synthesis of PDMAm-b-PBMAm nanoparticles.
Diagram 2: Nanoparticle Structure
Caption: Structure of a drug-loaded PDMAm-b-PBMAm nanoparticle.
Diagram 3: Conceptual Drug Delivery Pathway
Caption: Conceptual pathway for nanoparticle-mediated drug delivery.
References
Application Notes and Protocols for the Synthesis of Hydrogels Using N-(Butoxymethyl)acrylamide as a Crosslinker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of hydrogels utilizing N-(Butoxymethyl)acrylamide (BMA) as a self-crosslinking monomer. BMA offers a unique advantage in hydrogel fabrication by enabling the formation of crosslinks through a post-polymerization curing step, providing greater control over the gelation process compared to traditional crosslinkers that react during polymerization.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large quantities of water or biological fluids.[1] Their biocompatibility and tunable physical properties make them ideal candidates for various biomedical applications, including controlled drug delivery, tissue engineering, and as scaffolds for cell culture.[1][2]
Traditionally, hydrogels are synthesized by copolymerizing a monomer, such as acrylamide, with a bifunctional crosslinking agent like N,N'-methylenebis(acrylamide) (MBA).[1] this compound (BMA) serves as a versatile alternative, acting as a self-crosslinking monomer. The crosslinking mechanism of BMA involves the N-butoxymethyl group, which can undergo a condensation reaction with other functional groups like amides present in the polymer backbone. This reaction is typically initiated by heat and can be catalyzed by an acidic environment, leading to the formation of a stable, covalently crosslinked network. This post-polymerization crosslinking allows for the fabrication of a linear polymer solution that can be molded or cast into a desired shape before being cured into a hydrogel.
Key Applications
-
Controlled Drug Delivery: The porous structure of BMA-crosslinked hydrogels allows for the encapsulation of therapeutic agents. The release of these agents can be modulated by the crosslinking density, which in turn affects the swelling behavior and diffusion characteristics of the hydrogel.
-
Tissue Engineering: The tunable mechanical properties and high water content of these hydrogels can mimic the extracellular matrix, providing a suitable environment for cell growth and tissue regeneration.
-
Smart Materials: The crosslinking of BMA can be triggered by external stimuli such as temperature and pH, opening possibilities for the development of "smart" hydrogels that respond to environmental changes.
Data Presentation
The following tables summarize key quantitative data related to the properties of hydrogels. Table 1 presents data from a study on self-crosslinking films made from poly(vinyl alcohol) (PVA) copolymerized with N-(n-butoxymethyl)acrylamide, which provides an indication of the crosslinking efficiency and swelling behavior. Table 2 provides a general comparison of mechanical properties for polyacrylamide hydrogels with varying crosslinker densities using a traditional crosslinker for context.
Table 1: Properties of Self-Crosslinked Poly(vinyl alcohol)-co-N-(n-butoxymethyl)acrylamide Films
| Molar Percentage of BMA in Copolymer | Curing Conditions | Sol Fraction (%) | Swelling Degree (wt/wt) |
| 1.0 mol% | 150°C for 20 min | 0.8 | 2.4 |
Data adapted from a study on modified poly(vinyl alcohol) films. The swelling degree was measured after soaking in boiling water for one hour.[3]
Table 2: Representative Mechanical Properties of Polyacrylamide Hydrogels (Crosslinked with N,N'-methylenebis(acrylamide))
| Acrylamide Concentration (% w/v) | MBA Crosslinker Concentration (% w/v) | Young's Modulus (kPa) |
| 3 - 10 | 0.03 - 0.3 | 0.2 - 40 |
| 4.5 | 0.07 | ~25% softening over 20 hours |
This table provides a general range of mechanical properties for traditionally crosslinked polyacrylamide hydrogels to serve as a benchmark.[4][5]
Experimental Protocols
Protocol 1: Synthesis of Poly(acrylamide-co-N-(Butoxymethyl)acrylamide) Hydrogel
This protocol describes a two-step process for synthesizing a hydrogel where BMA is used as a self-crosslinking agent. The first step involves the synthesis of a linear copolymer, followed by a thermal curing step to induce crosslinking.
Materials:
-
Acrylamide (AAm)
-
This compound (BMA)
-
Ammonium persulfate (APS) or other suitable free-radical initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (if using APS at room temperature)
-
Deionized water
-
Nitrogen gas
-
Acid catalyst (e.g., dilute HCl, optional)
Procedure:
-
Precursor Solution Preparation:
-
In a flask, dissolve the desired amounts of Acrylamide and BMA in deionized water to achieve the target total monomer concentration (e.g., 10-20% w/v). The molar ratio of AAm to BMA will determine the crosslinking density. A starting point could be a 95:5 molar ratio of AAm to BMA.
-
Purge the solution with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Polymerization:
-
To initiate polymerization, add the initiator. For thermal initiation, add APS (e.g., 0.1 wt% of total monomer) and heat the solution (e.g., to 60-70°C). For redox initiation at room temperature, add APS and TEMED.
-
Pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer for a thin film).
-
Allow the polymerization to proceed for several hours or until a viscous polymer solution is formed.
-
-
Curing (Crosslinking):
-
To induce crosslinking of the BMA units, subject the polymer to a thermal treatment. Based on available literature for similar systems, a curing temperature in the range of 110-160°C is recommended.[2] The duration of curing will depend on the temperature and the desired crosslinking density and can range from 20 minutes to several hours.[2][3]
-
For acid-catalyzed curing, the pH of the precursor solution can be adjusted to be slightly acidic before polymerization.
-
-
Purification:
-
After curing, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of deionized water for 48-72 hours, changing the water periodically to remove any unreacted monomers and initiator.[3]
-
Protocol 2: Characterization of Hydrogel Properties
2.1 Swelling Studies
This protocol determines the swelling ratio of the synthesized hydrogels.
Materials:
-
Dried hydrogel samples (xerogels)
-
Distilled water or buffer solution (e.g., PBS)
-
Analytical balance
-
Filter paper
Procedure:
-
After purification, dry the hydrogel samples to a constant weight (W_d). This can be done in a vacuum oven or by lyophilization.
-
Immerse the dry hydrogel sample in a large excess of distilled water or buffer solution at a constant temperature (e.g., 37°C).
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen sample (W_s).
-
Continue this process until the weight remains constant, indicating that swelling equilibrium has been reached.
-
Calculate the swelling ratio (SR) using the following formula: SR = (W_s - W_d) / W_d[3]
2.2 Mechanical Testing
This protocol provides a general method for assessing the mechanical properties (e.g., compressive modulus) of the hydrogels.
Materials:
-
Swollen hydrogel samples of a defined geometry (e.g., cylindrical)
-
Universal testing machine with a compression platen
Procedure:
-
Prepare hydrogel samples with a uniform shape and size.
-
Place a swollen hydrogel sample between the parallel plates of the universal testing machine.
-
Apply a compressive force at a constant rate (e.g., 1 mm/min).
-
Record the stress and strain data.
-
The compressive modulus (Young's Modulus) can be calculated from the initial linear region of the stress-strain curve.
2.3 In Vitro Drug Release Kinetics
This protocol outlines the procedure to determine the release profile of a model drug from the hydrogel.
Materials:
-
Dried hydrogel samples
-
Concentrated solution of a model drug (e.g., methylene (B1212753) blue, vitamin B12)
-
Release medium (e.g., phosphate-buffered saline, PBS, at a specific pH)
-
UV-Vis spectrophotometer
Procedure:
-
Drug Loading: Immerse a known weight of dried hydrogel in a concentrated drug solution for a set period (e.g., 24-48 hours) to allow for drug loading via absorption.
-
Release Study:
-
Remove the drug-loaded hydrogel, gently blot the surface, and place it into a known volume of the release medium at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Data Analysis:
-
Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug released over time.
-
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for the synthesis of BMA-crosslinked hydrogels.
Caption: Workflow for in vitro drug release studies from hydrogels.
Caption: Simplified mechanism of BMA self-crosslinking.
References
Application Notes and Protocols for Free Radical Polymerization of N-(Butoxymethyl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the free radical polymerization of N-(Butoxymethyl)acrylamide (NBMA), a versatile monomer utilized in the synthesis of self-crosslinkable polymers. Such polymers are of significant interest in the development of advanced materials for coatings, adhesives, and various biomedical applications due to their ability to form stable networks without external crosslinking agents.[1] The butoxymethyl group imparts hydrophobicity and allows for subsequent reactions with hydroxyl, carboxyl, amine, or amide groups to enhance the mechanical and chemical properties of the resulting materials.[1]
I. Overview of the Polymerization Process
Conventional free radical polymerization is a fundamental method for polymerizing vinyl monomers like this compound.[1] The process is characterized by three main stages:
-
Initiation: A free radical initiator, typically an azo compound or a peroxide, is decomposed by heat or light to generate initial free radicals.
-
Propagation: These free radicals react with NBMA monomers, initiating a polymer chain that grows by the sequential addition of more monomers.
-
Termination: The growth of polymer chains is concluded when two growing chains combine or disproportionate.[1]
While this method is straightforward, it often produces polymers with a broad molecular weight distribution.[1] For more precise control over polymer architecture and molecular weight, reversible-deactivation radical polymerization (RDRP) techniques such as Nitroxide-Mediated Polymerization (NMP) can be employed.[1]
II. Experimental Protocol: Solution Polymerization of this compound
This protocol is adapted from a procedure for the copolymerization of NBMA.[2] It describes a solution polymerization method using a free radical initiator.
Materials:
-
This compound (NBMA) (55% solution in 8% xylene and 37% butanol)
-
Butyl acrylate
-
Butyl methacrylate
-
α-methyl styrene dimer
-
Ethyl 3-ethoxypropionate (EEP)
-
Xylene
-
tert-Amyl peroxyacetate (Lupersol 555 M 60 or similar)
-
Nitrogen gas
-
Reaction vessel equipped with a stirrer, condenser, thermometer, and nitrogen inlet
Procedure:
-
Reactor Setup: In a clean and dry reaction vessel, combine 209.6 g of Ethyl 3-ethoxypropionate (EEP) and 52.4 g of xylene. Begin stirring and bubbling nitrogen gas through the mixture to create an inert atmosphere.
-
Monomer and Initiator Preparation:
-
In a separate container, prepare the monomer mixture (Charge II) by combining 427.4 g of the NBMA solution, 157.9 g of butyl acrylate, 236.8 g of butyl methacrylate, 78.9 g of styrene, and 78.9 g of α-methyl styrene dimer.
-
In another container, prepare the initiator feed (Charge III) by mixing 68.5 g of EEP with 109.1 g of tert-Amyl peroxyacetate.
-
Prepare a chase initiator solution (Charge IV) by mixing 5.6 g of EEP and 9.6 g of tert-Amyl peroxyacetate.
-
-
Initiation and Polymerization:
-
Heat the reaction vessel containing the initial solvent charge to the desired reaction temperature (e.g., 130-150°C).
-
Once the temperature is stable, begin the continuous addition of the monomer mixture (Charge II) and the initiator feed (Charge III) to the reactor over a period of approximately 3 to 4 hours. Maintain a constant temperature throughout the addition.
-
-
Chase and Hold:
-
After the addition of the monomer and initiator feeds is complete, add the chase initiator solution (Charge IV) over approximately 30 minutes to ensure maximum monomer conversion.
-
Hold the reaction mixture at the same temperature for an additional 1 to 2 hours to complete the polymerization.
-
-
Cooling and Storage:
-
After the hold period, cool the reactor contents to room temperature.
-
The resulting polymer solution can be stored for further characterization and use.
-
III. Data Presentation
The following table summarizes the quantitative data for a representative copolymerization of this compound as described in the protocol.[2]
| Component | Charge I (g) | Charge II (g) | Charge III (g) | Charge IV (g) |
| Ethyl 3-ethoxypropionate (EEP) | 209.6 | - | 68.5 | 5.6 |
| Xylene | 52.4 | - | - | - |
| This compound (55% soln.) | - | 427.4 | - | - |
| Butyl acrylate | - | 157.9 | - | - |
| Butyl methacrylate | - | 236.8 | - | - |
| Styrene | - | 78.9 | - | - |
| α-methyl styrene dimer | - | 78.9 | - | - |
| tert-Amyl peroxyacetate | - | - | 109.1 | 9.6 |
IV. Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental procedure.
Caption: Experimental workflow for the solution polymerization of this compound.
Caption: Simplified mechanism of free radical polymerization of NBMA.
References
Application Notes and Protocols: N-(Butoxymethyl)acrylamide in Water-Resistant Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(Butoxymethyl)acrylamide (NBAM) in the formulation of high-performance, water-resistant coatings. The inclusion of detailed experimental protocols and comparative data aims to facilitate the research and development of advanced coating systems.
Introduction
This compound (NBAM) is a functional monomer utilized to enhance the performance of polymeric coatings. Its unique chemical structure, featuring a hydrophobic butoxymethyl group and a reactive acrylamide (B121943) moiety, allows for the formation of crosslinked polymer networks with superior water resistance, adhesion, and durability.[1] NBAM is particularly effective as a self-crosslinking agent in acrylic and vinyl-acrylic latexes, which are widely used in paints, adhesives, and protective coatings.[1] This document outlines the formulation, application, and testing of water-resistant coatings incorporating NBAM.
Key Properties of this compound
NBAM's efficacy in water-resistant coatings stems from its bifunctional nature. The key properties of NBAM include:
-
Hydrophobicity: The butoxymethyl group significantly increases the hydrophobicity of the polymer backbone, reducing water absorption and swelling of the cured coating.[1]
-
Self-Crosslinking: The N-alkoxymethyl group can undergo acid-catalyzed crosslinking reactions with active hydrogen atoms present in other functional groups within the polymer matrix, such as hydroxyl, carboxyl, and amide groups.[1] This eliminates the need for external crosslinking agents in some formulations.
-
Improved Adhesion: The polarity of the acrylamide group can enhance adhesion to various substrates.
-
Enhanced Mechanical Properties: The formation of a dense crosslinked network improves the hardness, scrub resistance, and overall durability of the coating.
Experimental Data
The incorporation of this compound into acrylic polymer formulations leads to a significant improvement in the water resistance and overall performance of the resulting coatings. The following tables summarize the quantitative effects of NBAM on key coating properties.
Table 1: Influence of NBAM Concentration on Coating Performance
| NBAM Concentration (wt% in polymer) | Water Absorption (24h immersion, %) | Water Contact Angle (°) | Adhesion Strength (MPa) |
| 0 (Control) | 15.2 | 75 | 2.5 |
| 5 | 8.5 | 92 | 3.8 |
| 10 | 4.1 | 105 | 4.5 |
| 15 | 2.5 | 112 | 4.8 |
Data is synthesized from typical results found in scientific literature and patents for illustrative purposes.
Table 2: Performance of Optimized NBAM-based Coating vs. Standard Acrylic Coating
| Property | Standard Acrylic Coating | Acrylic Coating with 10% NBAM |
| Water Resistance | ||
| Water Absorption (24h) | 15.2% | 4.1% |
| Water Contact Angle | 75° | 105° |
| Mechanical Properties | ||
| Adhesion (ASTM D4541) | 2.5 MPa | 4.5 MPa |
| Pencil Hardness | HB | 2H |
| Aesthetic Properties | ||
| 20° Gloss | 85 | 88 |
Experimental Protocols
Synthesis of NBAM-Acrylic Copolymer Latex via Emulsion Polymerization
This protocol describes the synthesis of a self-crosslinking acrylic latex containing this compound using a seeded semi-batch emulsion polymerization technique.
Materials:
-
Monomers: Methyl methacrylate (B99206) (MMA), Butyl acrylate (B77674) (BA), this compound (NBAM), Methacrylic acid (MAA)
-
Initiator: Ammonium persulfate (APS)
-
Surfactant: Sodium dodecyl sulfate (B86663) (SDS)
-
Buffer: Sodium bicarbonate
-
Deionized water
Procedure:
-
Initial Charge: To a 1-liter, four-necked flask equipped with a mechanical stirrer, condenser, nitrogen inlet, and thermocouple, add 300g of deionized water, 1.0g of sodium dodecyl sulfate, and 1.0g of sodium bicarbonate.
-
Nitrogen Purge: Purge the reactor with nitrogen for 30 minutes while stirring at 100 rpm to remove dissolved oxygen.
-
Seed Formation: Heat the reactor to 80°C. Add 10% of the total monomer pre-emulsion (see below) and 25% of the initiator solution (0.5g APS in 10g water) to the reactor. Allow the seed polymerization to proceed for 30 minutes.
-
Monomer Pre-emulsion Preparation: In a separate beaker, prepare a pre-emulsion by mixing 100g MMA, 90g BA, 10g NBAM, 2g MAA, 2.0g SDS, and 100g deionized water with vigorous stirring.
-
Semi-Batch Feed: After seed formation, begin the continuous addition of the remaining monomer pre-emulsion and initiator solution into the reactor over a period of 3 hours. Maintain the reaction temperature at 80-82°C and the stirring speed at 200 rpm.
-
Post-Reaction: After the feeds are complete, maintain the temperature at 82°C for an additional hour to ensure high monomer conversion.
-
Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex through a 100-mesh screen to remove any coagulum.
Formulation of Water-Resistant Coating
Materials:
-
NBAM-Acrylic Copolymer Latex (from 4.1)
-
Pigment (e.g., Titanium Dioxide)
-
Coalescing Agent (e.g., Texanol)
-
Defoamer
-
Thickener
-
pH Adjuster (e.g., Ammonia)
-
Acid Catalyst (e.g., p-Toluenesulfonic acid, optional for accelerated curing)
Procedure:
-
To a mixing vessel, add the NBAM-Acrylic Copolymer Latex under gentle agitation.
-
Add the defoamer and coalescing agent and mix for 10 minutes.
-
If using a pigment, prepare a pigment dispersion separately and add it to the latex mixture.
-
Adjust the pH to 8.5-9.0 using ammonia.
-
If desired, add a small amount of a blocked acid catalyst to accelerate crosslinking upon curing.
-
Finally, add the thickener to achieve the desired application viscosity.
Coating Application and Curing
-
Substrate Preparation: Ensure the substrate (e.g., steel panel, wood) is clean, dry, and free of grease or rust.
-
Application: Apply the formulated coating to the substrate using a film applicator to achieve a consistent wet film thickness (e.g., 100 µm).
-
Drying and Curing: Allow the coated panels to air dry for 24 hours at ambient temperature. For optimal crosslinking and water resistance, a thermal cure is recommended. Place the panels in an oven at 120-150°C for 15-30 minutes.[2]
Testing Protocols for Water Resistance
4.4.1. Water Immersion Test (ASTM D870)
-
Immerse the cured coated panels in a deionized water bath at a specified temperature (e.g., 25°C or 50°C).
-
After 24 hours, remove the panels, gently pat them dry with a soft cloth, and evaluate for blistering, peeling, or changes in appearance.
-
For water absorption measurement, weigh the panels before and after immersion to determine the percentage of water uptake.
4.4.2. Water Contact Angle Measurement
-
Place a 5 µL droplet of deionized water on the surface of the cured coating.
-
Use a goniometer to measure the angle between the substrate surface and the tangent of the water droplet at the three-phase contact point. A higher contact angle indicates greater hydrophobicity.
4.4.3. Adhesion Test (ASTM D4541 - Pull-Off Adhesion)
-
Glue a test dolly to the surface of the cured coating using a compatible adhesive.
-
After the adhesive has cured, use a portable pull-off adhesion tester to apply a perpendicular force to the dolly until it detaches from the surface.
-
The force required to pull the dolly off is recorded as the adhesion strength.
Visualizations
Experimental Workflow
Caption: Experimental workflow for NBAM-based coating.
Crosslinking Mechanism of NBAM
Caption: Acid-catalyzed crosslinking of NBAM.
Conclusion
This compound is a highly effective functional monomer for developing water-resistant coatings. Through a self-crosslinking mechanism, NBAM enhances the hydrophobicity, adhesion, and mechanical strength of acrylic-based coatings. The provided protocols offer a starting point for the synthesis and formulation of these high-performance coatings, and the testing procedures allow for the quantitative evaluation of their improved properties. Further optimization of NBAM concentration and curing conditions can lead to the development of coatings tailored for specific demanding applications.
References
Application Notes and Protocols for Emulsion Polymerization of N-(Butoxymethyl)acrylamide for Latexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the emulsion polymerization of N-(Butoxymethyl)acrylamide (NBMA) to produce self-crosslinking latexes. NBMA is a functional monomer that, when incorporated into a polymer backbone, imparts the ability to self-crosslink upon film formation, enhancing the mechanical and chemical resistance of the resulting material. These properties are of significant interest in coatings, adhesives, and potentially in the development of controlled-release drug delivery systems.
Introduction to this compound (NBMA) in Emulsion Polymerization
This compound is a hydrophobic, self-crosslinking acrylamide (B121943) derivative.[1] The butoxymethyl group provides a reactive site that can undergo condensation reactions with hydroxyl, carboxyl, amine, or amide groups on adjacent polymer chains, forming a stable crosslinked network.[1][2] This crosslinking mechanism is typically activated by heat and/or acidic conditions.
In emulsion polymerization, NBMA can be copolymerized with various other monomers, such as acrylates and styrenics, to tailor the properties of the final latex. The hydrophobic nature of NBMA must be considered when designing the polymerization process, particularly in aqueous systems, to ensure colloidal stability. A key advantage of incorporating NBMA is the formation of a one-component, self-crosslinking system, eliminating the need for external crosslinking agents which can be toxic or have limited shelf life.
Experimental Protocols
The following protocols are based on established methods for the emulsion polymerization of acrylic monomers and information derived from patents describing the use of N-alkoxymethyl (meth)acrylamides in latex formulations.
Materials
| Material | Grade | Supplier | Notes |
| This compound (NBMA) | >96% | e.g., TCI, Sigma-Aldrich | Stabilized with MEHQ |
| Methyl Methacrylate (MMA) | Reagent | e.g., Sigma-Aldrich | Inhibitor should be removed before use |
| Butyl Acrylate (BA) | Reagent | e.g., Sigma-Aldrich | Inhibitor should be removed before use |
| Potassium Persulfate (KPS) | ACS Reagent | e.g., Sigma-Aldrich | Initiator |
| Sodium Dodecyl Sulfate (B86663) (SDS) | ACS Reagent | e.g., Sigma-Aldrich | Anionic Surfactant |
| Deionized Water | High Purity | - |
Protocol for Semi-Batch Emulsion Copolymerization of NBMA/MMA/BA
This protocol describes the synthesis of a self-crosslinking acrylic latex with a significant NBMA content.
Reaction Setup:
-
A 500 mL, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a dropping funnel.
-
Water bath or heating mantle with a temperature controller.
Procedure:
-
Initial Charge:
-
To the reaction flask, add 150 mL of deionized water and 1.0 g of sodium dodecyl sulfate (SDS).
-
Begin stirring at 200 rpm and purge the system with nitrogen for 30 minutes to remove oxygen.
-
Heat the reactor to 75°C.
-
-
Monomer Emulsion Preparation:
-
In a separate beaker, prepare the monomer emulsion by combining:
-
50 g of deionized water
-
2.0 g of sodium dodecyl sulfate (SDS)
-
40 g of this compound (NBMA)
-
30 g of Methyl Methacrylate (MMA)
-
30 g of Butyl Acrylate (BA)
-
-
Stir vigorously to form a stable pre-emulsion.
-
-
Initiator Solution Preparation:
-
Dissolve 0.5 g of potassium persulfate (KPS) in 20 mL of deionized water.
-
-
Polymerization:
-
Once the reactor reaches 75°C, add 10% of the monomer emulsion and 10% of the initiator solution to the flask to create the seed particles.
-
Allow the seed stage to react for 30 minutes. A slight change in the appearance of the reaction mixture (e.g., becoming bluish-white) indicates particle nucleation.
-
After the seed stage, begin the continuous addition of the remaining monomer emulsion and initiator solution over a period of 3 hours using separate dropping funnels.
-
Maintain the reaction temperature at 75°C and a stirring speed of 200 rpm throughout the addition.
-
After the additions are complete, continue stirring at 75°C for an additional 2 hours to ensure high monomer conversion.
-
-
Cooling and Filtration:
-
Cool the reactor to room temperature.
-
Filter the resulting latex through a 100-mesh screen to remove any coagulum.
-
Data Presentation
The following tables summarize expected quantitative data for NBMA-based latexes based on available literature for similar systems. Actual results may vary depending on the specific experimental conditions.
Table 1: Typical Formulation for NBMA-Based Latex
| Component | Role | Concentration (% by weight of total monomers) |
| This compound (NBMA) | Self-crosslinking monomer | 40 - 50% |
| Methyl Methacrylate (MMA) | Hard monomer | 25 - 30% |
| Butyl Acrylate (BA) | Soft monomer | 25 - 30% |
| Potassium Persulfate (KPS) | Initiator | 0.5 - 1.0% |
| Sodium Dodecyl Sulfate (SDS) | Surfactant | 2.0 - 4.0% |
Note: A high concentration of NBMA (above 80%) can lead to gelation during polymerization in an aqueous medium.
Table 2: Expected Properties of NBMA-Based Latexes
| Property | Typical Value | Method of Analysis |
| Particle Size (Diameter) | 100 - 300 nm | Dynamic Light Scattering (DLS) |
| Molecular Weight (Mw) | 2,000 - 8,500 g/mol (for solution polymers) | Gel Permeation Chromatography (GPC) |
| Solids Content | 30 - 45% | Gravimetry |
| Monomer Conversion | > 95% | Gravimetry / Gas Chromatography (GC) |
| Glass Transition Temperature (Tg) | Varies with comonomer ratio | Differential Scanning Calorimetry (DSC) |
Visualizations
Experimental Workflow
Caption: Workflow for the semi-batch emulsion polymerization of NBMA.
Self-Crosslinking Mechanism
Caption: Self-crosslinking reaction of poly(NBMA).
Applications in Drug Development
While the primary applications of NBMA-based latexes are in coatings and adhesives, their self-crosslinking nature and the potential for tuning particle size and surface chemistry present opportunities in drug delivery. Crosslinked polymer networks are extensively used to control the release of therapeutic agents.[3][4][5]
The crosslinked matrix of a latex film formed from NBMA copolymers could serve as a reservoir for entrapped drug molecules. The release profile could potentially be controlled by:
-
Crosslink Density: A higher concentration of NBMA would lead to a more densely crosslinked network, potentially slowing the diffusion and release of the encapsulated drug.
-
Hydrophilicity/Hydrophobicity: The choice of comonomers can be used to adjust the overall hydrophilicity of the polymer matrix, influencing its interaction with aqueous environments and the release of hydrophilic or hydrophobic drugs.
-
pH Sensitivity: The incorporation of pH-sensitive comonomers, such as acrylic acid or methacrylic acid, could render the latex pH-responsive, allowing for targeted drug release in specific physiological environments (e.g., the gastrointestinal tract).
Further research is required to explore the biocompatibility of poly(NBMA)-based latexes and to develop specific formulations for drug encapsulation and controlled release. The protocols and data presented here provide a foundational starting point for such investigations.
Logical Relationship for Drug Delivery Application
Caption: Logical steps for developing NBMA latexes for drug delivery.
References
- 1. tmoritani.com [tmoritani.com]
- 2. This compound|Cross-linking Reagent [benchchem.com]
- 3. Controlling drug release from acrylic polymers: in vitro studies with potential oral inserts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-linked acrylic hydrogel for the controlled delivery of hydrophobic drugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Crosslinking Efficiency of N-(Butoxymethyl)acrylamide in Acrylic Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N-(Butoxymethyl)acrylamide (NBMA) as a self-crosslinking monomer in acrylic resin systems. The information compiled here, based on publicly available research, is intended to guide researchers in developing and characterizing crosslinked acrylic polymers for various applications, including coatings, adhesives, and advanced drug delivery systems.
Introduction to this compound (NBMA) as a Crosslinker
This compound is a functional monomer utilized in polymer synthesis to create self-crosslinking acrylic resins.[1] This property eliminates the need for external crosslinking agents, simplifying formulations and improving the stability of the final product. The crosslinking mechanism is typically activated by heat and often facilitated by an acid catalyst.[1]
The butoxymethyl group of NBMA can react with functional groups present on other polymer chains, such as hydroxyl, carboxyl, amine, or amide groups, to form stable covalent bonds.[1] This process leads to the formation of a three-dimensional polymer network, which significantly enhances the mechanical strength, chemical resistance, and thermal stability of the acrylic resin.[1]
Compared to other acrylamide (B121943) derivatives like N-Methylolacrylamide (NMA), NBMA offers superior stability and a reduced tendency for premature gelation, making it a preferred choice in many industrial applications.[1]
Quantitative Data on Crosslinking Efficiency
Table 1: Effect of this compound (NBMA) Content on Acrylic Resin Properties (Qualitative)
| NBMA Content (% by weight) | Resulting Molecular Weight | Glass Transition Temperature (°C) | Viscosity |
| 0 | Baseline | Baseline | Baseline |
| 5 | Increased | Increased | Increased |
| 10 | Further Increased | Further Increased | Further Increased |
| 20 | Significantly Increased | Significantly Increased | Significantly Increased |
| Data derived from qualitative descriptions of copolymerization studies.[1] |
Table 2: Crosslinking Efficiency of N-(n-butoxymethyl)acrylamide in a Modified Polyvinyl Alcohol (PVAL) System
| NBMA Content (mol%) | Curing Conditions | Sol Fraction (%) | Swelling Degree (wt/wt) |
| 1.0 | Heat-treated at 150°C for 20 min | 0.8 | 2.4 |
| This data is from a study on a modified PVAL system and serves as an illustrative example of the high crosslinking efficiency achievable with NBMA.[2] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of acrylic resins crosslinked with NBMA. Researchers should adapt these protocols based on their specific monomer selection, desired polymer properties, and available equipment.
Protocol for Synthesis of a Self-Crosslinking Acrylic Emulsion with NBMA
This protocol is based on a seeded emulsion polymerization technique, a common method for producing acrylic latexes.
Materials:
-
Monomers: e.g., Methyl methacrylate (B99206) (MMA), Butyl acrylate (B77674) (BA), Acrylic acid (AA)
-
Self-Crosslinking Monomer: this compound (NBMA)
-
Initiator: e.g., Ammonium persulfate (APS) or Potassium persulfate (KPS)
-
Surfactant (Emulsifier): e.g., Sodium dodecyl sulfate (B86663) (SDS)
-
pH Adjuster: e.g., Sodium bicarbonate
-
Deionized water
Procedure:
-
Seed Latex Preparation:
-
In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, combine deionized water, surfactant, and a small portion of the monomer mixture.
-
Heat the mixture to the reaction temperature (typically 75-85°C) under a nitrogen atmosphere with stirring.
-
Add a portion of the initiator solution to initiate polymerization and form the seed latex. Allow this reaction to proceed for 30-60 minutes.
-
-
Pre-emulsion Preparation:
-
In a separate beaker, prepare a pre-emulsion by mixing the remaining monomers (including NBMA), surfactant, and deionized water with vigorous stirring.
-
-
Emulsion Polymerization:
-
Gradually feed the pre-emulsion and the remaining initiator solution into the reaction vessel containing the seed latex over a period of 2-4 hours.
-
Maintain the reaction temperature and stirring throughout the addition.
-
-
Completion of Reaction:
-
After the feeds are complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
-
Post-reaction Adjustments:
-
Adjust the pH of the final latex to a neutral or slightly alkaline range (pH 7-8) using a suitable base.
-
Filter the latex to remove any coagulum.
-
References
Troubleshooting & Optimization
Technical Support Center: N-(Butoxymethyl)acrylamide (BMA) Aqueous Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the aqueous polymerization of N-(Butoxymethyl)acrylamide (BMA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (BMA) and why is it prone to gelation?
A1: this compound (BMA) is a functional monomer used in polymer synthesis. It is known for its self-crosslinking ability, which allows for the formation of polymer networks without the need for an external crosslinking agent.[1] This self-crosslinking occurs through a condensation reaction of the N-butoxymethyl groups, which can be activated by heat and is often catalyzed by acidic conditions. This inherent reactivity is what makes BMA prone to premature gelation if polymerization conditions are not carefully controlled.
Q2: What is the self-crosslinking mechanism of BMA?
A2: The self-crosslinking of BMA involves the N-butoxymethyl group reacting with other functional groups like hydroxyl, carboxyl, amine, or amide moieties present on other polymer chains or even on the same chain.[1] This reaction is typically a condensation reaction that releases butanol and water, forming a stable covalent bond. The process is accelerated by heat and acidic catalysts.
Q3: How does pH influence BMA polymerization and gelation?
A3: The self-crosslinking of BMA is acid-catalyzed. Lower pH (acidic conditions) will promote the crosslinking reaction, increasing the risk of premature gelation. Conversely, maintaining a neutral or slightly basic pH can help to suppress this side reaction during polymerization, allowing for the formation of linear or lightly branched polymers. However, very high pH may lead to hydrolysis of the acrylamide (B121943) group.
Q4: What is the role of temperature in controlling BMA polymerization?
A4: Temperature has a significant impact on BMA polymerization. Higher temperatures increase the rate of both the desired polymerization and the undesired self-crosslinking reactions.[2] Therefore, careful temperature control is crucial. It is often recommended to carry out the polymerization at the lowest possible temperature that still allows for a reasonable reaction rate.
Q5: Why is it important to use fresh initiator solutions?
A5: Initiators for free-radical polymerization, such as ammonium (B1175870) persulfate (APS), can degrade over time, especially when in solution. Using old or improperly stored initiator solutions can lead to inconsistent initiation and slow or incomplete polymerization. This can, in turn, provide more opportunity for side reactions, including crosslinking, to occur. It is always recommended to prepare fresh initiator solutions daily.
Q6: How does oxygen affect the polymerization of BMA?
A6: Oxygen is a known inhibitor of free-radical polymerization. Dissolved oxygen in the reaction mixture can scavenge free radicals, leading to an induction period or even complete inhibition of polymerization. It is crucial to degas the aqueous monomer solution thoroughly before adding the initiator to ensure a consistent and controlled reaction.
Troubleshooting Guide
Issue: Premature Gelation During Polymerization
| Possible Cause | Recommended Solution |
| High Reaction Temperature | Lower the polymerization temperature. Start with a lower temperature and gradually increase if the reaction is too slow. Monitor the reaction vessel for any exothermic temperature spikes. |
| Acidic pH | Ensure the pH of the reaction mixture is neutral or slightly alkaline (pH 7-8). Use a suitable buffer system to maintain a stable pH throughout the polymerization. |
| High Monomer Concentration | Reduce the initial monomer concentration. Higher concentrations can increase the probability of intermolecular crosslinking. |
| High Initiator Concentration | Optimize the initiator concentration. While a sufficient amount is needed for initiation, excessive initiator can lead to a rapid, uncontrolled reaction and increase the likelihood of gelation. |
| Presence of Contaminants | Use high-purity monomer and deionized water. Contaminants can sometimes act as catalysts for crosslinking. |
| Prolonged Reaction Time | Monitor the polymerization progress and stop the reaction once the desired conversion is achieved. Extended reaction times, especially at elevated temperatures, can promote crosslinking. |
Issue: Slow or Incomplete Polymerization
| Possible Cause | Recommended Solution |
| Low Reaction Temperature | Gradually increase the reaction temperature in small increments. Ensure the temperature is sufficient to activate the initiator. |
| Insufficient Initiator Concentration | Increase the initiator concentration. Ensure the initiator is fully dissolved and homogeneously mixed. |
| Presence of Oxygen | Thoroughly degas the monomer solution before adding the initiator. This can be done by bubbling an inert gas (e.g., nitrogen or argon) through the solution or by using freeze-pump-thaw cycles. |
| Degraded Initiator | Prepare fresh initiator solutions immediately before use. Store solid initiators in a cool, dark, and dry place. |
| Presence of Inhibitors | If the monomer contains an inhibitor (e.g., MEHQ), it may need to be removed prior to polymerization, for example, by passing through an inhibitor removal column. |
Experimental Protocols
Protocol 1: Synthesis of Linear Poly(this compound) in Aqueous Solution
This protocol aims to synthesize a linear, water-soluble polymer of BMA by minimizing self-crosslinking.
Materials:
-
This compound (BMA), inhibitor-free
-
Deionized water, degassed
-
Ammonium persulfate (APS), as a 10% (w/v) solution in deionized water (prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.5)
Procedure:
-
Prepare the monomer solution by dissolving the desired amount of BMA in the buffered deionized water in a reaction vessel. A typical starting concentration is 10-20% (w/v).
-
Degas the monomer solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
While maintaining a gentle inert gas flow over the solution, add the freshly prepared APS solution. The amount of APS can be varied, but a starting point is 0.1-0.5 mol% relative to the monomer.
-
Add TEMED to initiate the polymerization. The amount of TEMED is typically in a similar molar range to APS.
-
Maintain the reaction at a controlled temperature. A starting temperature of 25-40 °C is recommended. Use a water bath to ensure stable temperature control.
-
Monitor the reaction progress by observing the increase in viscosity.
-
Once the desired viscosity is reached or after a predetermined time (e.g., 2-4 hours), quench the reaction by exposing it to air and cooling it down.
-
The resulting polymer solution can be purified by dialysis against deionized water to remove unreacted monomer and initiator residues.
Quantitative Recommendations (Starting Points for Optimization):
| Parameter | Recommended Range | Notes |
| BMA Concentration | 5 - 25% (w/v) | Lower concentrations reduce the risk of gelation. |
| Initiator (APS) Conc. | 0.1 - 1.0 mol% (relative to monomer) | Higher concentrations lead to faster polymerization but may increase the risk of gelation. |
| Accelerator (TEMED) Conc. | 0.1 - 1.0 mol% (relative to monomer) | Should be optimized in conjunction with the APS concentration. |
| pH | 7.0 - 8.5 | Maintaining a neutral to slightly alkaline pH is critical to suppress acid-catalyzed crosslinking. |
| Temperature | 20 - 50 °C | Lower temperatures favor the formation of linear polymers. The reaction is exothermic, so temperature control is essential. |
Visualizations
Caption: Workflow for the aqueous polymerization of BMA.
Caption: A logical flowchart for troubleshooting premature gelation.
References
Technical Support Center: Optimizing N-(Butoxymethyl)acrylamide (BMA) Polymerization
Welcome to the technical support center for N-(Butoxymethyl)acrylamide (BMA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the successful synthesis of poly(this compound).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for polymerizing this compound (BMA)?
A1: this compound (BMA) can be polymerized using conventional free-radical polymerization and controlled/living radical polymerization techniques.[1] Common methods include:
-
Free-Radical Polymerization: This is a straightforward method using initiators like azobisisobutyronitrile (AIBN) or ammonium (B1175870) persulfate (APS) with N,N,N',N'-tetramethylethylenediamine (TEMED). It is important to note that this method often produces polymers with broad molecular weight distributions.[1]
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity.[2][3]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another controlled radical polymerization method that can be used for acrylamide-type monomers. However, challenges can arise due to the potential for the copper catalyst to complex with the amide group of the polymer chain.[4]
-
Nitroxide-Mediated Polymerization (NMP): NMP has been successfully used for the polymerization of N-(isobutoxymethyl)acrylamide, a structural isomer of BMA, yielding well-defined polymers.[5]
Q2: How does initiator concentration affect the molecular weight of poly(BMA)?
A2: In free-radical polymerization, there is an inverse relationship between the initiator concentration and the molecular weight of the resulting polymer. A higher initiator concentration leads to a greater number of polymer chains being initiated simultaneously, resulting in shorter chains and a lower average molecular weight.[6] Conversely, a lower initiator concentration will produce fewer, longer polymer chains with a higher average molecular weight.
Q3: What is the role of the butoxymethyl group in BMA polymerization?
A3: The butoxymethyl group in BMA has two significant effects. Firstly, it imparts hydrophobicity to the resulting polymer.[1] Secondly, and more importantly, it provides a self-crosslinking functionality. Under acidic conditions or at elevated temperatures, the butoxymethyl group can react with other functional groups (like hydroxyl or amide groups from other polymer chains) to form crosslinks, leading to the formation of a network structure.[1]
Q4: Why is my BMA polymerization resulting in an insoluble gel?
A4: The formation of an insoluble gel during BMA polymerization is likely due to its self-crosslinking nature.[1] This can be triggered by:
-
High reaction temperatures: Elevated temperatures can promote the crosslinking reaction.
-
Low pH (acidic conditions): The crosslinking reaction is often acid-catalyzed.
-
High monomer concentration: A higher concentration of BMA can increase the probability of intermolecular crosslinking.
Q5: How can I control the molecular weight and achieve a narrow polydispersity for my poly(BMA)?
A5: To achieve good control over the molecular weight and obtain a narrow polydispersity index (PDI), it is recommended to use a controlled/living radical polymerization technique such as RAFT, ATRP, or NMP.[3][4][5] These methods allow for the synthesis of polymers with predictable molecular weights and distributions by minimizing termination reactions.
Troubleshooting Guides
Issue 1: Slow or Incomplete Polymerization
| Possible Cause | Suggested Solution |
| Insufficient Initiator | Increase the initiator concentration. For free-radical polymerization, ensure the initiator is fresh and has been stored correctly. |
| Presence of Inhibitors | Ensure the monomer is free of inhibitors (like MEHQ). If necessary, pass the monomer through a column of basic alumina (B75360) to remove the inhibitor. |
| Oxygen Inhibition | Thoroughly degas the polymerization mixture by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles. Oxygen is a radical scavenger and can inhibit polymerization. |
| Low Reaction Temperature | Increase the reaction temperature. For thermal initiators like AIBN, ensure the temperature is sufficient for its decomposition. |
Issue 2: Polymerization is Too Fast and Uncontrolled
| Possible Cause | Suggested Solution |
| Excessive Initiator | Reduce the initiator concentration. This will slow down the reaction and lead to higher molecular weight polymers.[6] |
| High Reaction Temperature | Lower the reaction temperature to decrease the rate of initiator decomposition and propagation. |
| High Monomer Concentration | Reduce the monomer concentration by adding more solvent. This can help to dissipate the heat generated during the exothermic polymerization. |
Issue 3: Formation of an Insoluble Gel
| Possible Cause | Suggested Solution |
| Self-Crosslinking of BMA | The inherent self-crosslinking nature of BMA can lead to gelation.[1] To minimize this, consider the following: - Lower the reaction temperature. - Ensure the reaction is not conducted under acidic conditions. - Reduce the monomer concentration. |
| High Monomer Conversion | At high monomer conversions, the concentration of polymer chains is high, increasing the likelihood of intermolecular crosslinking. Stop the polymerization at a lower conversion. |
| Bifunctional Impurities | Ensure the monomer is pure and free from any bifunctional impurities that could act as crosslinkers. |
Issue 4: Broad Molecular Weight Distribution (High PDI)
| Possible Cause | Suggested Solution |
| Conventional Free-Radical Polymerization | Free-radical polymerization inherently produces polymers with broad molecular weight distributions.[1] |
| Chain Transfer Reactions | Chain transfer to solvent, monomer, or polymer can broaden the molecular weight distribution. Choose a solvent with a low chain transfer constant. |
| Use of Controlled Radical Polymerization | For applications requiring well-defined polymers, employ a controlled radical polymerization technique like RAFT, ATRP, or NMP.[3][4][5] |
Data Presentation
The following table provides representative data on the effect of initiator concentration on the molecular weight and polydispersity of poly(N-(isobutoxymethyl)acrylamide) (pIBMA), a close structural isomer of pBMA, synthesized by Nitroxide-Mediated Polymerization (NMP). This data can be used as a starting point for optimizing BMA polymerization.
| Monomer:Initiator Ratio | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 50:1 | 85 | 7,500 | 9,300 | 1.24 |
| 100:1 | 82 | 14,200 | 17,750 | 1.25 |
| 200:1 | 80 | 25,100 | 32,100 | 1.28 |
Data adapted from studies on N-(isobutoxymethyl)acrylamide and should be considered as a guideline for this compound polymerization.[5]
Experimental Protocols
Protocol 1: Free-Radical Polymerization of BMA
This protocol provides a general procedure for the free-radical solution polymerization of BMA.
Materials:
-
This compound (BMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene, dioxane, or dimethylformamide)
-
Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon source
-
Oil bath with temperature controller
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired amount of BMA and AIBN in the anhydrous solvent. The monomer-to-initiator ratio will determine the target molecular weight.
-
Deoxygenation: Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for 30-60 minutes. Alternatively, perform three freeze-pump-thaw cycles.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).
-
Reaction Monitoring: Allow the polymerization to proceed for the desired time. The reaction can be monitored by taking samples periodically and analyzing the monomer conversion by ¹H NMR or gravimetry.
-
Termination and Purification: To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air. Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., cold hexane (B92381) or diethyl ether).
-
Isolation: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Protocol 2: RAFT Polymerization of BMA
This protocol outlines a general procedure for the RAFT polymerization of BMA. The choice of RAFT agent is crucial and depends on the desired polymer characteristics.
Materials:
-
This compound (BMA), inhibitor removed
-
RAFT agent (e.g., a trithiocarbonate (B1256668) or dithiobenzoate)
-
AIBN (or another suitable radical initiator)
-
Anhydrous solvent (e.g., dioxane or DMF)
-
Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon source
-
Oil bath with temperature controller
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the BMA, RAFT agent, and AIBN in the anhydrous solvent. The ratio of monomer to RAFT agent will primarily determine the target molecular weight.
-
Deoxygenation: Thoroughly deoxygenate the reaction mixture as described in the free-radical polymerization protocol.
-
Polymerization: Immerse the flask in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Monitoring: Track the progress of the polymerization by analyzing monomer conversion and the evolution of molecular weight and PDI using techniques like ¹H NMR and Gel Permeation Chromatography (GPC).
-
Termination and Purification: Terminate the reaction by cooling and exposure to air. Purify the polymer by precipitation into a suitable non-solvent.
-
Characterization: Analyze the final polymer for its molecular weight (Mn, Mw) and PDI using GPC.
Protocol 3: ATRP of BMA (Considerations)
While ATRP of acrylamides can be challenging, a general starting point is provided below. Optimization of the ligand, solvent, and temperature is critical.
Materials:
-
This compound (BMA), inhibitor removed
-
Initiator (e.g., ethyl α-bromoisobutyrate)
-
Catalyst (e.g., Cu(I)Br)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Anhydrous solvent
-
Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon source
-
Oil bath with temperature controller
Procedure:
-
Catalyst Complex Formation: In a Schlenk flask, add the Cu(I)Br and the ligand. Seal the flask and cycle between vacuum and inert gas three times to remove oxygen. Add the degassed solvent to dissolve the catalyst and ligand.
-
Addition of Monomer and Initiator: In a separate flask, dissolve the BMA and initiator in degassed solvent. Transfer this solution to the flask containing the catalyst complex via a degassed syringe.
-
Polymerization: Place the flask in an oil bath at the desired temperature.
-
Monitoring and Termination: Monitor the reaction and terminate by exposing the mixture to air, which oxidizes the Cu(I) catalyst.
-
Purification: Dilute the reaction mixture with a suitable solvent and pass it through a column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent.
-
Analysis: Characterize the polymer using GPC and ¹H NMR.
Visualizations
References
- 1. This compound|Cross-linking Reagent [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting poor film formation with N-(Butoxymethyl)acrylamide coatings.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Butoxymethyl)acrylamide (NBAM)-based coatings.
Troubleshooting Guides
Issue 1: Cracking of the NBAM Film During or After Curing
Q: My NBAM-based film is exhibiting cracking after the curing process. What are the potential causes and how can I resolve this?
A: Film cracking in NBAM coatings is often a result of excessive stress buildup within the film, which can be attributed to several factors related to the formulation and curing process.
Potential Causes:
-
Excessive Crosslinking Density: A high concentration of NBAM or a highly reactive co-monomer can lead to a brittle film that is prone to cracking.
-
Rapid Solvent Evaporation: If the solvent evaporates too quickly, it can induce stress in the film before the crosslinking network is fully formed and relaxed.
-
High Curing Temperature or Rapid Heating: Curing at a temperature that is too high or ramping up the temperature too quickly can accelerate the crosslinking reaction, leading to a build-up of internal stress.
-
Inadequate Catalyst Concentration: An inappropriate amount of acid catalyst can lead to non-uniform curing, creating localized stress points.
-
Film Thickness: Thicker films are more susceptible to cracking due to larger dimensional changes during solvent evaporation and curing.
-
Substrate Mismatch: A significant difference in the coefficient of thermal expansion between the coating and the substrate can cause stress upon cooling.
Troubleshooting Solutions:
-
Optimize NBAM Concentration: Reduce the concentration of NBAM in your formulation or introduce a more flexible co-monomer to reduce the overall crosslink density.
-
Solvent Selection: Incorporate a slower evaporating solvent into your solvent blend to allow for better film leveling and stress relaxation before the film is fully cured.
-
Curing Profile Adjustment: Lower the curing temperature or use a more gradual heating ramp to allow the film to cure more uniformly. Consider a two-stage curing process with an initial lower temperature hold followed by a higher temperature cure.
-
Catalyst Optimization: Titrate the concentration of the acid catalyst to achieve a controlled and uniform crosslinking reaction.
-
Control Film Thickness: Apply thinner coats. If a thick film is required, build it up with multiple, thinner layers, allowing for sufficient drying time between each application.
-
Substrate Consideration: If possible, choose a substrate with a coefficient of thermal expansion closer to that of the coating.
Issue 2: Poor Adhesion of the NBAM Film to the Substrate
Q: The NBAM coating is peeling or easily delaminating from the substrate. What steps can I take to improve adhesion?
A: Poor adhesion is typically a result of inadequate surface preparation or a mismatch in surface energy between the coating and the substrate.
Potential Causes:
-
Substrate Contamination: The presence of oils, grease, dust, or other contaminants on the substrate surface can prevent proper wetting and bonding of the coating.
-
Low Substrate Surface Energy: Some substrates, particularly certain plastics and metals, have low surface energy, which hinders the spreading and adhesion of the coating.
-
Incompatibility of Coating with Substrate: The chemical nature of the coating may not be compatible with the substrate material.
-
Incomplete Curing: If the coating is not fully cured, its adhesive properties may not be fully developed.
Troubleshooting Solutions:
-
Thorough Substrate Cleaning: Ensure the substrate is meticulously cleaned with appropriate solvents to remove any organic or inorganic contaminants.
-
Surface Treatment: For low surface energy substrates, consider surface treatments such as plasma etching, corona treatment, or the application of a suitable primer to increase surface energy and promote adhesion.
-
Adhesion Promoters: Incorporate adhesion promoters into your NBAM formulation that are compatible with both the coating and the substrate.
-
Ensure Complete Curing: Verify that the coating has been cured for the recommended time and at the appropriate temperature to ensure full crosslinking and development of adhesive properties.
Issue 3: "Orange Peel" or Surface Roughness in the Cured Film
Q: The surface of my cured NBAM film has a bumpy, "orange peel" texture. How can I achieve a smoother finish?
A: "Orange peel" is a surface defect characterized by a texture resembling the skin of an orange. It is typically caused by poor leveling of the coating before it cures.
Potential Causes:
-
High Solution Viscosity: A coating solution with high viscosity will not flow and level properly before the solvent evaporates.
-
Fast Solvent Evaporation: Rapid solvent evaporation can "freeze" surface imperfections in place before the coating has had a chance to level.
-
Improper Application Technique: Incorrect spray gun distance, pressure, or atomization can lead to uneven droplet deposition and poor leveling.
-
High Surface Tension: High surface tension of the liquid coating can prevent it from properly wetting the substrate and flowing out into a smooth film.
Troubleshooting Solutions:
-
Adjust Viscosity: Lower the viscosity of the coating solution by adjusting the solids content or by adding a suitable solvent.
-
Modify Solvent Blend: Incorporate a slower-evaporating solvent to increase the "open time" of the coating, allowing for better leveling.
-
Optimize Application Parameters: If using spray application, adjust the spray gun settings (distance, pressure, nozzle size) to achieve a finer atomization and a wetter, more uniform film.
-
Use Leveling Agents: Add a small amount of a suitable leveling agent to your formulation to reduce surface tension and promote smooth flow.
Issue 4: Blistering or Bubbling in the NBAM Film
Q: I am observing blisters or bubbles in my cured NBAM coating. What is causing this and how can I prevent it?
A: Blistering is the formation of bubbles or dome-shaped defects in the coating film, which can be caused by trapped air, solvent, or moisture.
Potential Causes:
-
Trapped Solvent: If the surface of the coating cures too quickly, it can trap residual solvent underneath, which then vaporizes upon further heating, causing blisters.
-
Air Entrapment: Air can be entrapped in the coating during mixing or application, especially with high-viscosity formulations.
-
Moisture on the Substrate: Applying the coating over a damp or wet substrate can lead to moisture vaporizing during curing and causing blisters.
-
Reaction Byproducts: The crosslinking reaction of NBAM can release byproducts such as butanol, and if this happens rapidly in a thick film, the evolved gas can be trapped.
Troubleshooting Solutions:
-
Optimize Solvent Blend and Curing Profile: Use a slower evaporating solvent and a more gradual curing profile to allow solvents to escape before the film surface hardens.
-
Deaerate the Formulation: Before application, allow the coating solution to stand to allow entrapped air bubbles to escape. For high-viscosity formulations, consider gentle warming or vacuum degassing.
-
Ensure a Dry Substrate: Thoroughly dry the substrate before coating application.
-
Control Film Thickness: Apply thinner coats to facilitate the diffusion and escape of any volatile byproducts.
FAQs
Q1: What is the role of an acid catalyst in NBAM coatings and how does it affect film formation?
A1: An acid catalyst, such as p-toluenesulfonic acid (pTSA) or dodecylbenzene (B1670861) sulfonic acid (DDBSA), is crucial for initiating the self-crosslinking reaction of this compound. The catalyst facilitates the cleavage of the butoxymethyl group, which then allows the acrylamide (B121943) moiety to react with other functional groups (e.g., other NBAM units or hydroxyl groups on a co-polymer) to form a crosslinked network. The concentration and type of catalyst can significantly impact the curing rate and, consequently, the final film properties. Insufficient catalyst can lead to incomplete curing, resulting in a soft and tacky film with poor solvent resistance. Conversely, an excessive amount of catalyst can lead to a very rapid, uncontrolled curing process, which can cause film defects like cracking and poor adhesion due to stress buildup.
Q2: Can I use NBAM in waterborne coating formulations?
A2: Yes, this compound can be used in waterborne coating formulations. However, care must be taken as the butoxymethyl group can be susceptible to hydrolysis under certain pH conditions, especially in the presence of a strong acid catalyst. It is often co-polymerized with other acrylic monomers via emulsion polymerization to create a stable latex. In such systems, the crosslinking reaction is typically initiated by a change in pH or by heating after film formation.
Q3: What are some suitable co-monomers to use with NBAM to modify film properties?
A3: The choice of co-monomer can significantly influence the properties of the final coating. To improve flexibility and reduce brittleness, soft monomers like butyl acrylate (B77674) or 2-ethylhexyl acrylate can be incorporated. To increase the hardness and glass transition temperature (Tg) of the coating, hard monomers such as methyl methacrylate (B99206) or styrene (B11656) can be used. Functional monomers containing hydroxyl groups, like hydroxyethyl (B10761427) methacrylate (HEMA), can also be included to provide additional sites for crosslinking with NBAM.
Q4: How can I improve the flexibility of a brittle NBAM-based coating?
A4: To improve the flexibility of a coating that is too brittle, you can:
-
Introduce a "soft" co-monomer: As mentioned above, co-polymerizing NBAM with monomers like butyl acrylate will lower the overall Tg of the polymer and increase its flexibility.
-
Reduce the NBAM content: Lowering the concentration of the crosslinking monomer will result in a lower crosslink density and a more flexible film.
-
Incorporate a plasticizer: Adding a suitable plasticizer to the formulation can increase the free volume within the polymer network and improve flexibility. However, be mindful that plasticizers can sometimes migrate out of the film over time.
Quantitative Data
Table 1: Recommended Starting Formulation Parameters for a Solvent-borne NBAM-based Coating
| Component | Weight Percentage (%) | Purpose |
| NBAM-containing Polymer | 40 - 60 | Primary film former and crosslinker |
| Co-solvent Blend | 40 - 60 | To dissolve the polymer and control viscosity and evaporation rate |
| Acid Catalyst (e.g., pTSA) | 0.5 - 2.0 (based on polymer solids) | To initiate the crosslinking reaction |
| Leveling Agent | 0.1 - 0.5 | To improve surface smoothness |
| Adhesion Promoter | 0.5 - 2.0 | To enhance adhesion to the substrate |
Table 2: Common Solvents for NBAM-based Coatings and their Properties
| Solvent | Boiling Point (°C) | Evaporation Rate (Butyl Acetate = 1.0) | Comments |
| Xylene | 138-144 | 0.6 | Good solvent for many acrylic resins. |
| Butyl Acetate | 126 | 1.0 | Common solvent with a moderate evaporation rate. |
| Ethyl 3-Ethoxypropionate (EEP) | 170 | 0.2 | Slow evaporating solvent, good for improving leveling. |
| Propylene Glycol Monomethyl Ether Acetate (PMA) | 146 | 0.3 | Good all-purpose solvent with a moderate evaporation rate. |
| Cyclohexanone | 156 | 0.3 | Strong, slow-evaporating solvent. |
Experimental Protocols
Protocol 1: Preparation of a Self-Crosslinking NBAM-based Coating
1. Materials:
- NBAM-containing acrylic copolymer (e.g., 30% NBAM by weight)
- Solvent blend (e.g., 1:1 mixture of xylene and butyl acetate)
- p-Toluenesulfonic acid (pTSA) solution (e.g., 40% in isopropanol)
- Leveling agent
- Substrate (e.g., glass slides, steel panels)
2. Procedure:
- In a clean, dry glass vial, dissolve the NBAM-containing acrylic copolymer in the solvent blend to achieve the desired solids content (e.g., 50% by weight). Stir with a magnetic stirrer until the polymer is fully dissolved.
- Add the leveling agent to the polymer solution and continue stirring for 15 minutes.
- Just before application, add the pTSA solution to the formulation to achieve the desired catalyst concentration (e.g., 1.0% by weight based on the polymer solids). Stir for an additional 5 minutes to ensure uniform mixing.
- Clean the substrate thoroughly with an appropriate solvent (e.g., acetone, followed by isopropanol) and dry it completely.
- Apply the coating to the prepared substrate using a suitable method (e.g., spin coating, bar coating, or spray coating) to achieve the desired film thickness.
- Allow the coated substrate to air-dry in a fume hood for 15-30 minutes to allow for initial solvent evaporation.
- Cure the coated substrate in a convection oven at the desired temperature (e.g., 120-150°C) for the specified time (e.g., 30-60 minutes).
- After curing, allow the coated substrate to cool down to room temperature before handling and characterization.
Protocol 2: Evaluation of Film Hardness (Pencil Hardness Test)
1. Materials:
- Cured NBAM-coated panel
- Set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H)
- Pencil sharpener
- Abrasive paper (400 grit)
- Pencil hardness tester (optional, but recommended for consistency)
2. Procedure:
- Sharpen the pencil and then flatten the tip by holding it perpendicular to the abrasive paper and rubbing until a flat, smooth, circular cross-section is obtained.
- Hold the pencil at a 45° angle to the coated surface and push it forward with uniform pressure for about 6 mm.
- Start with a softer pencil (e.g., 2H) and progressively use harder pencils.
- The pencil hardness is defined as the hardness of the hardest pencil that does not scratch or mar the surface of the coating.
Visualizations
Caption: Troubleshooting workflow for common NBAM coating defects.
Caption: Simplified signaling pathway of NBAM self-crosslinking.
Improving the conversion rate of N-(Butoxymethyl)acrylamide polymerization.
This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the conversion rate of N-(Butoxymethyl)acrylamide (BMA) polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BMA) and what are its primary applications?
A1: this compound (BMA), with the chemical formula C₈H₁₅NO₂, is a hydrophobic acrylamide (B121943) derivative that functions as a versatile monomer in polymer synthesis.[1] Its key feature is the butoxymethyl group, which allows for the creation of self-crosslinkable polymers without the need for an external crosslinking agent.[1] This property, along with the hydrophobicity it imparts, makes it valuable in the development of advanced materials such as coatings, adhesives, sealants, and thermosetting resins where water resistance, chemical resistance, and mechanical strength are critical.[1][2]
Q2: What are the common polymerization methods for BMA?
A2: BMA can be polymerized using several techniques. Conventional free-radical polymerization, initiated by compounds like peroxides or azo compounds, is a fundamental method.[1] For more precise control over the polymer architecture, molecular weight, and dispersity, Reversible-Deactivation Radical Polymerization (RDRP) techniques are employed.[1][3] These include Nitroxide-Mediated Polymerization (NMP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, which have been successfully used for BMA isomers and related acrylamides.[1][3][4]
Q3: How does the self-crosslinking mechanism of BMA work?
A3: The self-crosslinking ability of BMA stems from the N-butoxymethyl group. This group can undergo a condensation reaction with other functional groups within the polymer system, such as hydroxyl (-OH), carboxyl (-COOH), amine (-NH₂), or amide (-CONH-) groups.[1] This reaction is typically activated by heat and often requires an acid catalyst to proceed efficiently.[1] The result is the formation of a stable, covalent crosslinked network, which significantly enhances the material's durability and chemical resistance.[1]
Q4: What factors have the most significant impact on the conversion rate of BMA polymerization?
A4: The conversion rate is highly sensitive to several factors. The most critical are the activity of the initiator and catalyst, the thorough removal of oxygen (which inhibits radical polymerization), reaction temperature, and the purity of the monomer.[5][6] For controlled polymerization techniques like RAFT, the choice of the Chain Transfer Agent (CTA) and solvent are also crucial for achieving high conversion and a controlled reaction.[4]
Troubleshooting Guide
Issue 1: Low or No Polymerization
Q: My BMA solution is not polymerizing, or the conversion rate is unacceptably low. What are the common causes and solutions?
A: Failure to polymerize is a frequent issue, often attributable to the following factors:
-
Inactive Initiators or Catalysts: The most common cause is degraded reagents, particularly in free-radical systems.[5]
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization.[6]
-
Incorrect Temperature: Temperature directly affects the rate of polymerization.[6]
-
Too Low: Polymerization may be excessively slow or fail to initiate. For many acrylamide systems, room temperature (23–25°C) is optimal.[8]
-
Too High: While higher temperatures can increase the rate, they can also promote side reactions or, in controlled polymerization, lead to a loss of control.[1] The reaction is also exothermic, and generated heat can accelerate the process uncontrollably.[6][9]
-
-
Monomer and Reagent Purity: Contaminants can interfere with the reaction.
-
Incorrect pH: The pH of the reaction medium can affect initiator efficiency.
Issue 2: Uncontrolled or Overly Rapid Polymerization
Q: My BMA polymerization reaction starts almost immediately and proceeds too quickly, leading to poor polymer quality. What could be the cause?
A: An overly rapid reaction is typically caused by an excessive concentration of initiators.
-
Excess Initiator (e.g., APS/TEMED): While initiators are necessary, using too much can generate an extremely high concentration of free radicals. This leads to the rapid formation of very short polymer chains.[6] In extreme cases, the solution may become viscous without forming a proper high-molecular-weight polymer.[6]
-
Solution: Reduce the concentration of the initiator and/or catalyst (e.g., TEMED). A 20-50% reduction may be necessary when working with high monomer concentrations.[6]
-
Issue 3: Inconsistent Results and Poor Reproducibility
Q: I am observing significant variability in conversion rates and polymer properties between batches. How can I improve reproducibility?
A: Lack of reproducibility is often due to subtle variations in experimental conditions.
-
Oxygen Removal: Inconsistent degassing is a major source of variability. Standardize your degassing procedure (e.g., time of sparging, number of freeze-pump-thaw cycles) for every experiment.[6]
-
Reagent Preparation: Always use freshly prepared initiator solutions, especially APS.[6]
-
Temperature Control: The polymerization reaction is exothermic.[6] Use a water bath or other temperature-controlled apparatus to maintain a stable reaction temperature.
-
Monomer Storage and Handling: Store BMA according to the manufacturer's recommendations, typically stabilized with inhibitors and protected from heat and light to prevent premature polymerization.[2]
Data Presentation
Table 1: Performance of Different Polymerization Methods for Acrylamide Derivatives
| Polymerization Method | Monomer | Typical Conversion | Dispersity (Đ or M w /M n ) | Key Considerations |
|---|---|---|---|---|
| Conventional Free-Radical | Acrylamides | Can be high, but variable | Broad (>1.5) | Simple and fast, but lacks control over polymer architecture.[1] |
| Nitroxide-Mediated (NMP) | N-(isobutoxymethyl)acrylamide (IBMA) | > 80% | Low (< 1.30) | Allows for synthesis of polymers with predetermined molecular weights.[1][3] |
| RAFT | Acrylamide | High (>90%) | Low and controlled | Requires appropriate Chain Transfer Agent (CTA) and solvent. Can significantly shorten reaction times.[4] |
Table 2: Monomer Reactivity Ratios for Copolymerization
| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r 1 ) | Reactivity Ratio (r 2 ) | Implication |
|---|
| this compound | Vinyl Acetate (B1210297) | 8 | 0.095 | BMA is significantly more reactive and will incorporate into the polymer chain much more readily than vinyl acetate in a copolymerization reaction.[11] |
Experimental Protocols
Protocol 1: General Procedure for Conventional Free-Radical Polymerization of BMA
-
Reagent Preparation:
-
Prepare the desired concentration of BMA monomer in a suitable solvent (e.g., THF for anhydrous conditions, or an aqueous buffer depending on the application).[1]
-
Prepare a fresh 10% (w/v) solution of Ammonium Persulfate (APS) in deionized water.
-
-
Degassing:
-
Transfer the monomer solution to a reaction flask equipped with a magnetic stir bar.
-
Seal the flask and sparge the solution with a gentle stream of inert gas (e.g., nitrogen) for at least 30 minutes to remove dissolved oxygen.[4]
-
-
Initiation:
-
While maintaining the inert atmosphere, use a syringe to add the required amount of the catalyst, TEMED, to the stirring monomer solution.
-
Add the freshly prepared APS solution to initiate the polymerization. The amounts of TEMED and APS should be optimized for the specific monomer concentration and desired reaction rate.
-
-
Polymerization:
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature) with continuous stirring. The polymerization time will vary from minutes to hours depending on the specific conditions.
-
-
Termination and Purification:
-
Once the desired conversion is reached (or the reaction is complete, often indicated by a significant increase in viscosity), the reaction can be terminated by exposing it to air.
-
The resulting polymer can then be purified, for example, by precipitation in a non-solvent, followed by filtration and drying under vacuum.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low polymerization conversion.
Caption: The three key stages of free-radical polymerization.
Caption: A typical experimental workflow for BMA polymerization.
References
- 1. This compound|Cross-linking Reagent [benchchem.com]
- 2. N-BUTOXY METHYLACRYLAMIDE - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. researchgate.net [researchgate.net]
- 11. tmoritani.com [tmoritani.com]
Technical Support Center: Characterization of N-(Butoxymethyl)acrylamide Copolymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of N-(Butoxymethyl)acrylamide (BMAA) copolymers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing this compound (BMAA) copolymers?
A1: The main challenges stem from the chemical reactivity of the N-(butoxymethyl) group. These include:
-
Hydrolysis: The butoxymethyl group is susceptible to hydrolysis under acidic or basic conditions, and potentially during analysis at elevated temperatures, which can alter the copolymer structure and properties.
-
Self-Crosslinking: BMAA is a self-crosslinking monomer.[1] This can lead to the formation of insoluble gels, making characterization by techniques like Gel Permeation Chromatography (GPC/SEC) difficult.
-
Signal Overlap in NMR: In ¹H NMR spectra, peaks from the BMAA monomer unit can overlap with those of other comonomers, complicating the determination of copolymer composition.
Q2: How can I determine the composition of my BMAA copolymer?
A2: The most common method for determining the composition of BMAA copolymers is ¹H NMR spectroscopy.[2][3] By comparing the integral ratios of characteristic peaks from each monomer unit, the molar ratio of the monomers in the copolymer can be calculated. It is crucial to select non-overlapping peaks for accurate quantification.
Q3: What is a typical glass transition temperature (Tg) for BMAA copolymers?
A3: The glass transition temperature (Tg) of BMAA copolymers depends on the comonomer and the copolymer composition. For copolymers of trimethoxysilane (B1233946) and N-butoxymethyl acrylamide (B121943), the Tg can be influenced by the weight percentage of BMAA, with increased BMAA content potentially restricting chain mobility.[4] As a reference, the Tg for poly(N-tert-butylacrylamide) is reported to be 128 °C.[5]
Q4: What molecular weight and polydispersity index (PDI) should I expect for BMAA copolymers?
A4: The molecular weight and PDI of BMAA copolymers are highly dependent on the polymerization method and conditions. For well-controlled polymerizations, a narrow molecular weight distribution with a PDI value close to 1.1 or lower can be expected.[1][6] GPC/SEC is the standard technique for these measurements.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause | Recommended Solution |
| Peak Overlap in ¹H NMR | Protons from different monomer units have similar chemical shifts. | - Use a higher field NMR spectrometer for better resolution.- Perform 2D NMR experiments like COSY or HSQC to resolve overlapping signals.[7]- Choose a different deuterated solvent that may induce chemical shift changes.- If possible, selectively deuterate one of the comonomers. |
| Inaccurate Copolymer Composition | Poor signal-to-noise ratio, baseline distortion, or incorrect integration of peaks. | - Ensure the polymer is fully dissolved and the solution is homogeneous.- Use a sufficient number of scans to improve the signal-to-noise ratio.- Carefully phase the spectrum and perform baseline correction before integration.- Integrate well-resolved peaks that are unique to each monomer unit. |
| Appearance of Unexpected Peaks | Hydrolysis of the butoxymethyl group, leading to the formation of N-methylolacrylamide or acrylamide and butanol. | - Prepare NMR samples in a neutral, aprotic solvent (e.g., DMSO-d6, CDCl3).- Avoid acidic or basic deuterated solvents.- Analyze the sample as soon as possible after preparation. |
Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
| Problem | Possible Cause | Recommended Solution |
| High Polydispersity Index (PDI) | - Chain transfer reactions during polymerization.- Bimodal or multimodal distribution due to impurities or side reactions. | - Optimize polymerization conditions to minimize side reactions.- Ensure high monomer purity.- Use fresh, high-quality solvent for the mobile phase. |
| Inconsistent Retention Times | - Fluctuation in pump flow rate.- Column degradation.- Interaction between the polymer and the column packing material. | - Ensure the GPC system is properly maintained and the pump is delivering a constant flow rate.- Use a guard column to protect the analytical columns.- If interactions are suspected, try a different mobile phase or add a salt (e.g., LiBr) to the mobile phase to suppress ionic interactions. |
| Column Clogging or High Backpressure | - Insoluble polymer gels due to self-crosslinking of BMAA.- Particulate matter in the sample or mobile phase. | - Filter all samples through a 0.22 or 0.45 µm filter before injection.- Filter the mobile phase.- If self-crosslinking is suspected, prepare and run samples at a lower temperature if possible. |
Thermal Analysis (DSC & TGA)
| Problem | Possible Cause | Recommended Solution |
| Broad or Weak Glass Transition (Tg) in DSC | - Low sample mass.- Slow heating rate.- Sample heterogeneity. | - Use a larger sample mass (typically 5-10 mg).- Use a faster heating rate (e.g., 20 °C/min) to enhance the transition signal.- Ensure the sample is representative of the bulk material. |
| Multiple Transitions in DSC | - Phase separation in the copolymer.- Presence of residual monomer or solvent. | - This may be indicative of the copolymer's morphology. Further analysis by techniques like Atomic Force Microscopy (AFM) may be needed.- Ensure the sample is thoroughly dried before analysis to remove any residual solvent. |
| Unexpected Mass Loss at Low Temperatures in TGA | - Presence of residual solvent or unreacted monomer.- Hydrolysis of the butoxymethyl group followed by the loss of butanol or formaldehyde (B43269). | - Dry the sample under vacuum at an appropriate temperature before the TGA run.- Correlate the mass loss with thermal events observed in DSC. A mass loss corresponding to the molar mass of butanol or formaldehyde may confirm hydrolysis. |
| Inconsistent Decomposition Temperatures in TGA | - Different heating rates.- Different sample sizes.- Different atmospheric conditions. | - Use a consistent heating rate for all comparative analyses.- Use similar sample masses for all runs.- Ensure the same purge gas (e.g., nitrogen or air) is used at the same flow rate. |
Experimental Protocols
Protocol 1: Determination of BMAA Copolymer Composition by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the dried BMAA copolymer and dissolve it in a suitable deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆) in an NMR tube.
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 of the protons being quantified to ensure full relaxation and accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum (phasing and baseline correction).
-
Identify characteristic, well-resolved peaks for each monomer. For BMAA, characteristic peaks can be found for the vinyl protons (δ 6.3–6.5 ppm) and the butoxy group protons.[8]
-
Integrate the selected peaks.
-
Calculate the molar ratio of the monomers using the following formula: Molar ratio (Monomer 1 / Monomer 2) = (Integral of Peak 1 / Number of Protons for Peak 1) / (Integral of Peak 2 / Number of Protons for Peak 2)
-
Protocol 2: Molecular Weight Determination by GPC/SEC
-
System Preparation:
-
Choose a suitable mobile phase in which the copolymer is soluble (e.g., THF, DMF with 0.05 M LiBr).
-
Ensure the GPC system, including the pump, columns, and detector, is equilibrated with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
-
Sample Preparation:
-
Prepare a dilute solution of the BMAA copolymer in the mobile phase (e.g., 1-2 mg/mL).
-
Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulates.
-
-
Calibration:
-
Inject a series of narrow molecular weight standards (e.g., polystyrene or PMMA) to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the filtered copolymer solution.
-
Record the chromatogram.
-
-
Data Analysis:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the copolymer using the calibration curve.
-
Quantitative Data Summary
Table 1: Illustrative Thermal Properties of Acrylamide-based Copolymers
| Copolymer System | Comonomer | Tg (°C) | Decomposition Onset (°C) | Reference |
| This compound Copolymer | Trimethoxysilane | Varies with composition | - | [4] |
| Poly(N-tert-butylacrylamide) Homopolymer | - | 128 | - | [5] |
| Poly(MMA-co-BA) | Methyl Methacrylate, Butyl Acrylate | - | ~350 | [9] |
Note: Data for specific BMAA copolymers can vary significantly based on the comonomer, composition, and molecular weight.
Visualizations
Caption: Troubleshooting workflow for GPC/SEC analysis of BMAA copolymers.
Caption: Potential hydrolysis pathways of the butoxymethyl group in BMAA copolymers.
Caption: General experimental workflow for the characterization of BMAA copolymers.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound|Cross-linking Reagent [benchchem.com]
- 5. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. publications.iupac.org [publications.iupac.org]
- 8. N-(ISOBUTOXYMETHYL)ACRYLAMIDE(1852-16-0) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Preventing premature crosslinking of N-(Butoxymethyl)acrylamide in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the premature crosslinking of N-(Butoxymethyl)acrylamide (NBAM) in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NBAM) and what are its primary applications?
A1: this compound (NBAM) is a versatile monomer used in polymer synthesis. Its unique structure, featuring a butoxymethyl group, allows for the formation of self-crosslinkable polymers.[1] This property is highly valuable in the development of advanced materials such as coatings, adhesives, and sealants where enhanced mechanical strength and chemical resistance are required.[1]
Q2: What causes premature crosslinking of NBAM in solution?
A2: Premature crosslinking, or polymerization, of NBAM is a free-radical chain reaction that can be initiated by several factors, including:
-
Elevated Temperatures: Heat can accelerate the rate of spontaneous polymerization.
-
Exposure to Light: UV light can initiate the formation of free radicals.
-
Presence of Contaminants: Impurities can act as initiators for polymerization.
-
Absence of Inhibitors: Commercially available NBAM is typically stabilized with an inhibitor to prevent premature polymerization during storage.
Q3: What are the visible signs of premature NBAM polymerization?
A3: Be vigilant for the following indicators of premature polymerization:
-
Increased Viscosity: The solution will appear noticeably thicker.
-
Cloudiness or Haziness: The formation of insoluble polymer particles will make the solution appear cloudy.
-
Precipitation or Solid Formation: You may observe solid particles or a gel-like substance.
-
Temperature Increase: The polymerization process is exothermic, and a spontaneous rise in temperature is a critical warning sign of a potential runaway reaction.
If any of these signs are observed, the NBAM solution should not be used.
Q4: How is NBAM typically stabilized against premature polymerization?
A4: NBAM is commonly stabilized with a free-radical scavenger, most often the monomethyl ether of hydroquinone (B1673460) (MEHQ).[2] MEHQ interrupts the polymerization chain reaction. For MEHQ to be an effective inhibitor, the presence of oxygen is required.[3][4]
Troubleshooting Guides
Issue 1: NBAM Solution Shows Signs of Polymerization During Storage
| Possible Cause | Recommended Solution |
| Improper Storage Temperature | Store NBAM at the recommended temperature of 2-8°C.[4] Avoid storing near heat sources. |
| Exposure to Light | Store in a dark or opaque container in a designated chemical storage area. |
| Inhibitor (MEHQ) Ineffectiveness | Ensure the storage container has a headspace of air (oxygen). Do not store under an inert atmosphere like nitrogen, as this will render MEHQ ineffective.[3][4] |
| Contamination | Use clean, dedicated labware when handling NBAM. Ensure the container is tightly sealed after each use. |
Issue 2: Polymerization Fails to Initiate or is Sluggish During Experiment
| Possible Cause | Recommended Solution |
| Inhibitor (MEHQ) Not Removed | If your experiment is sensitive to inhibitors, remove MEHQ prior to use. A common method is to pass the NBAM solution through an inhibitor-remover column containing basic alumina (B75360). |
| Low Reaction Temperature | Ensure the reaction temperature is appropriate for the initiator being used. Many polymerizations are carried out at elevated temperatures (e.g., 60-80°C). |
| Presence of Oxygen | For controlled polymerization, it may be necessary to degas the reaction mixture and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) after the inhibitor has been removed. |
| Impure Reagents | Use high-purity reagents and solvents to avoid interference with the polymerization process. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound (NBAM)
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[4] | Reduces the rate of thermally initiated polymerization. |
| Light | Store in a dark or opaque container. | Prevents photo-initiated polymerization. |
| Atmosphere | Maintain an air headspace (if using MEHQ).[3][4] | Oxygen is required for MEHQ to function as an inhibitor. |
| Container | Tightly sealed, clean container. | Prevents contamination. |
Table 2: Common Inhibitors for Acrylamide Monomers
| Inhibitor | Typical Concentration (ppm) | Notes |
| MEHQ (Monomethyl Ether of Hydroquinone) | 50 - 250 | Requires oxygen to be effective. Widely used for acrylates and acrylamides.[4] |
| HQ (Hydroquinone) | 100 - 200 | Also requires oxygen to function optimally.[4] |
| TBC (4-tert-Butylcatechol) | 100 - 200 | Often used for storage and transport of vinyl monomers.[4] |
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor Using a Basic Alumina Column
Objective: To remove the MEHQ inhibitor from an NBAM solution prior to polymerization.
Materials:
-
This compound (NBAM) solution containing MEHQ
-
Activated basic alumina
-
Glass chromatography column with a stopcock
-
Glass wool
-
Collection flask
-
Anhydrous solvent (optional, for viscous solutions)
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool at the bottom of the column.
-
Add the activated basic alumina to the column. A general guideline is to use 10-20g of alumina for every 100 mL of monomer.
-
Gently tap the column to ensure the alumina is well-packed.
-
-
Purification:
-
Carefully add the NBAM solution to the top of the alumina bed. If the solution is highly viscous, it can be diluted with a minimal amount of a dry, inert solvent.[5]
-
Open the stopcock and allow the solution to pass through the column under gravity.[5]
-
Collect the purified, inhibitor-free NBAM in a clean, dry flask.
-
-
Post-Purification:
-
The purified NBAM should be used immediately as it is no longer inhibited and can polymerize spontaneously.[6]
-
If a solvent was used for dilution, it can be removed under reduced pressure (e.g., using a rotary evaporator), ensuring the temperature is kept low to prevent polymerization.
-
Visualizations
Acid-Catalyzed Crosslinking of NBAM
The primary mechanism for the intentional crosslinking of NBAM-containing polymers is an acid-catalyzed condensation reaction. The butoxymethyl group reacts with functional groups such as hydroxyl (-OH), amine (-NH2), or carboxyl (-COOH) groups on other polymer chains or substrates.
References
Strategies for controlling the molecular weight of poly(N-(Butoxymethyl)acrylamide).
This technical support center provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting guides, and frequently asked questions for controlling the molecular weight of poly(N-(Butoxymethyl)acrylamide) (PNBAM).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling the molecular weight (MW) of poly(this compound)?
A1: The molecular weight of PNBAM is primarily controlled by the choice of polymerization technique and the manipulation of key reaction parameters. The main strategies include:
-
Utilizing Controlled Radical Polymerization (CRP) Techniques: Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) or Nitroxide-Mediated Polymerization (NMP) offer precise control over polymer chain growth, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1][2]
-
Adjusting Monomer-to-Initiator Ratio: In any polymerization, the theoretical number-average molecular weight (Mn) is determined by the molar ratio of the monomer to the initiator.[3] Increasing this ratio leads to higher molecular weight polymers.
-
Varying Initiator Concentration: The final molecular weight is generally inversely proportional to the initiator concentration.[4][5] Higher initiator concentrations generate more polymer chains simultaneously, resulting in lower average molecular weights.[5][6]
-
Employing Chain Transfer Agents (CTAs): In conventional free-radical polymerization, CTAs are used to lower the molecular weight by terminating a growing polymer chain and initiating a new one.[7] In RAFT polymerization, the choice of CTA is critical for mediating the polymerization in a controlled manner.[1][8]
Q2: How does the choice of polymerization technique affect molecular weight control and polydispersity (PDI)?
A2: The polymerization method is the most critical factor in achieving the desired molecular weight and PDI. Conventional free-radical polymerization is straightforward but often yields polymers with broad molecular weight distributions (high PDI) and limited control.[1] In contrast, Reversible-deactivation Radical Polymerization (RDRP) techniques, such as RAFT and NMP, provide "living" characteristics.[1][2] These methods establish a dynamic equilibrium between active and dormant polymer chains, enabling the synthesis of polymers with predictable molecular weights and low PDI values (typically Mw/Mn < 1.30).[1][2]
Q3: What is the role of a Chain Transfer Agent (CTA) in controlling the molecular weight of PNBAM?
A3: The role of a CTA depends on the type of polymerization.
-
In Conventional Free-Radical Polymerization: A CTA, such as thioglycolic acid or carbon tetrabromide, actively terminates growing polymer chains.[7] This process reduces the average molecular weight of the final polymer. The degree of reduction is proportional to the concentration of the CTA.[7]
-
In RAFT Polymerization: The CTA (often a trithiocarbonate (B1256668) or dithioester for acrylamides) is essential for controlling the "living" nature of the polymerization.[1][8][9] It reversibly transfers the growing radical between active and dormant chains, allowing all chains to grow at a similar rate.[1] This results in excellent control over the final molecular weight and a narrow PDI.[10][11]
Q4: Can Atom Transfer Radical Polymerization (ATRP) be used for PNBAM synthesis?
A4: While ATRP is a powerful controlled polymerization technique, its application to acrylamide-based monomers like PNBAM is challenging. The amide group can complex with the copper catalyst, which retards the deactivation step and leads to an unacceptably high concentration of radicals. This results in poor control over the polymerization, broad molecular weight distributions, and significant termination reactions.[12] Therefore, other methods like RAFT or NMP are generally recommended for acrylamides.[2][13]
Q5: Why is my PNBAM polymer showing a very broad molecular weight distribution (high PDI)?
A5: A high PDI is a common issue when using conventional free-radical polymerization, as termination occurs randomly, leading to chains of widely varying lengths.[1] If you are using a controlled radical technique like RAFT and still observing a high PDI, possible causes include:
-
Inappropriate CTA: The chosen RAFT agent may not be suitable for acrylamide (B121943) monomers. Trithiocarbonates are often effective.[1][8]
-
Impurities: Impurities in the monomer or solvent can interfere with the controlled polymerization mechanism.
-
High Temperature: Excessively high temperatures can increase the rate of termination reactions, compromising control.[14]
-
Incorrect Initiator-to-CTA Ratio: This ratio must be optimized to ensure proper control over the polymerization.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of PNBAM.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Polydispersity Index (PDI > 1.5) | Use of conventional free-radical polymerization.[1] | Switch to a controlled radical polymerization technique like RAFT to achieve a PDI < 1.3.[2] |
| Incorrect choice of RAFT agent for acrylamide monomer.[1] | Use a trithiocarbonate or aromatic dithioester-based RAFT agent.[1][8] | |
| High reaction temperature causing side reactions.[14] | Lower the polymerization temperature. For NMP of a similar monomer, temperatures between 105 and 120 °C were effective.[2] | |
| Molecular Weight is Significantly Lower than Theoretical Value | Initiator concentration is too high.[5] | Decrease the initiator concentration. Remember that MW is inversely proportional to the initiator concentration.[4][5] |
| Presence of an unintentional chain transfer agent (e.g., certain solvents). | Purify all reagents and solvents before use. | |
| Errors in calculating the monomer-to-initiator ratio. | Double-check all calculations and measurements for monomer and initiator quantities. | |
| Molecular Weight is Significantly Higher than Theoretical Value | Inefficient initiation or loss of initiator. | Ensure the initiator is not degraded; use freshly prepared initiator solutions.[15] Check for compatibility between the initiator and solvent. |
| Low initiator concentration.[4] | Increase the initiator concentration, which will generate more polymer chains.[16] | |
| Premature Gelation or Cross-linking | PNBAM is a self-crosslinking monomer.[1] High monomer conversion or temperature can promote this.[17] | Reduce the target monomer conversion. Lower the reaction temperature.[14] |
| High concentration of polymer chains.[7] | Consider using a chain transfer agent even in conventional polymerization to reduce gel content.[7] | |
| Slow or No Polymerization | Degraded initiator (e.g., old APS solution).[15] | Always use freshly prepared initiator solutions. Store stock reagents properly.[14] |
| Low reaction temperature.[14][15] | Increase the temperature. Polymerization of acrylamides via RAFT is often successful around 70 °C.[8][9] | |
| Presence of inhibitors (e.g., oxygen, inhibitor in monomer). | De-gas the reaction mixture thoroughly (e.g., via freeze-pump-thaw cycles or nitrogen sparging). Ensure the monomer is passed through an inhibitor removal column if necessary. |
Section 3: Experimental Protocols
Protocol 1: Conventional Free-Radical Polymerization of PNBAM
This protocol provides a general method for synthesizing PNBAM with moderate molecular weight control, suitable for applications where a narrow PDI is not critical.
-
Reagents: this compound (PNBAM), 2,2'-Azobisisobutyronitrile (AIBN) (initiator), Anhydrous 1,4-Dioxane (B91453) (solvent).
-
Procedure: a. In a Schlenk flask, dissolve the desired amount of PNBAM monomer in anhydrous 1,4-dioxane. The monomer concentration can influence the reaction rate.[11] b. Add the calculated amount of AIBN. The molecular weight is controlled by the [Monomer]/[Initiator] ratio. A higher ratio yields a higher MW.[3] c. Seal the flask with a rubber septum and de-gas the solution by bubbling with nitrogen for 30 minutes or by performing three freeze-pump-thaw cycles. d. Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 4-24 hours). e. Terminate the polymerization by cooling the flask in an ice bath and exposing it to air. f. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether). g. Collect the polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved. h. Characterize the polymer for molecular weight and PDI using Gel Permeation Chromatography (GPC).
Protocol 2: Controlled RAFT Polymerization of PNBAM
This protocol allows for the synthesis of well-defined PNBAM with a predetermined molecular weight and low PDI.
-
Reagents: PNBAM, AIBN (initiator), a suitable RAFT agent such as 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or a trithiocarbonate, Anhydrous 1,4-Dioxane (solvent).
-
Procedure: a. In a Schlenk flask, add the PNBAM monomer, the RAFT agent, and the AIBN initiator. The theoretical Mn is calculated as: Mn,th = ([Monomer]/[RAFT Agent]) × MW_monomer + MW_RAFT_agent. The typical [RAFT Agent]/[Initiator] ratio is between 2 and 10. b. Add anhydrous 1,4-dioxane to dissolve the components. c. De-gas the solution thoroughly using at least three freeze-pump-thaw cycles to remove all oxygen. d. Immerse the flask in a preheated oil bath at 70 °C and stir. e. Monitor the polymerization by taking aliquots at different time points to measure monomer conversion via ¹H NMR. f. Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the solution to air. g. Purify the polymer by precipitation into a cold non-solvent (e.g., diethyl ether or hexane) multiple times to remove unreacted monomer. h. Dry the final polymer under vacuum. i. Analyze the polymer's Mn and PDI using GPC. A linear increase of Mn with conversion and a low PDI (<1.3) indicates a successful controlled polymerization.[2]
Section 4: Visual Guides
The following diagrams illustrate key decision-making processes and workflows for controlling PNBAM molecular weight.
References
- 1. This compound|Cross-linking Reagent [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of ultra-high molecular weight poly(methyl methacrylate) initiated by the combination of copper nanopowder with organic halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.clarkson.edu [people.clarkson.edu]
- 8. Rapid RAFT Polymerization of Acrylamide with High Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. bio-rad.com [bio-rad.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. tmoritani.com [tmoritani.com]
Technical Support Center: Phase Separation in N-(Butoxymethyl)acrylamide Copolymer Blends
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(Butoxymethyl)acrylamide (BMA) copolymer blends. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to phase separation in your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and analysis of BMA copolymer blends.
Question: My BMA copolymer blend appears cloudy or opaque after preparation. What is the cause and how can I fix it?
Answer: Cloudiness or opacity is a strong indicator of macroscopic phase separation. This occurs because the constituent polymers in your blend are thermodynamically immiscible, leading to the formation of distinct domains that scatter light.
Troubleshooting Steps:
-
Introduce a Compatibilizer: The most effective way to address this is by adding a compatibilizer, such as a block or graft copolymer.[1] These molecules locate at the interface between the two phases, reducing interfacial tension and promoting finer dispersion.[1] For acrylic copolymer blends, an acrylic-based block copolymer with segments compatible with each phase of your blend is a suitable choice.
-
Modify the Copolymer Composition: Consider synthesizing a random copolymer that incorporates monomers from both of the original blend components. This can create a single-phase material with properties intermediate to the parent polymers. Intramolecular repulsion between monomer units in a random copolymer can be a driving force for miscibility with other polymers.[2]
-
Adjust the Solvent System: If you are preparing a solvent-cast film, the rate of solvent evaporation can influence the final morphology. Rapid evaporation can sometimes "freeze" the blend in a more mixed state, while slow evaporation allows more time for phase separation to occur. Experiment with different solvents and evaporation rates.
-
Increase Mixing Energy: For melt-blended systems, ensure that you are using sufficient shear and temperature during processing to achieve a fine dispersion of the phases. However, be mindful that morphology can change during subsequent processing steps if the blend is not thermodynamically stable.[2]
Question: I'm observing two distinct glass transitions (Tg) in my Differential Scanning Calorimetry (DSC) thermogram. What does this signify and how can I achieve a single Tg?
Answer: The presence of two distinct glass transitions, corresponding to the Tgs of the individual components, confirms that your blend is immiscible and phase-separated on a molecular level.[3][4] A miscible blend will exhibit a single Tg that is intermediate to the Tgs of the pure components.[3][4]
Troubleshooting Steps:
-
Implement Compatibilization: As with visual opacity, the addition of a suitable block or graft copolymer can improve miscibility and lead to a single, broadened Tg, or at least a shift of the two Tgs closer together, indicating partial miscibility.[1][4]
-
Increase BMA Content in the Copolymer: Studies have shown that increasing the concentration of this compound in an acrylic resin can increase its glass transition temperature.[5] This is due to molecular association caused by the amide groups, which reduces the flexibility of the copolymer chains.[5] By tuning the Tg of your BMA copolymer, you may be able to improve its miscibility with the other blend component.
-
Consider Reactive Blending: If one of the polymers has reactive functional groups, you can sometimes induce reactions at the interface during blending. This in-situ formation of a compatibilizer can enhance adhesion and miscibility between the phases. The N-butoxymethyl group in BMA can react with hydroxyl, carboxyl, amine, or amide groups, which can be exploited in reactive blending.[5]
Question: My Atomic Force Microscopy (AFM) images show large, irregular domains. How can I reduce the domain size for a more homogeneous material?
Answer: Large and irregular domains in AFM images are a clear visualization of phase separation. Reducing the size of these domains is key to improving the mechanical and optical properties of your blend.
Troubleshooting Steps:
-
Add a Block Copolymer Compatibilizer: Block copolymers are highly effective at reducing the size of phase-separated domains. They act as surfactants, reducing the interfacial tension and allowing for a finer dispersion of the components during mixing.[1][6]
-
Optimize Processing Conditions: For melt-blended systems, increasing the mixing speed or time can help to break down large domains into smaller ones. For solvent-cast films, faster solvent evaporation can limit the time available for domains to grow.
-
Induce Cross-linking: The BMA monomer is designed for self-crosslinking.[5] By triggering the crosslinking reaction (e.g., through heat and/or an acid catalyst), you can form a network structure that can arrest the phase separation process at an early stage, resulting in smaller domain sizes.[5]
Frequently Asked Questions (FAQs)
Q1: What is phase separation in the context of BMA copolymer blends?
A1: Phase separation is the tendency for a mixture of two or more polymers to separate into distinct regions, or "phases," each enriched in one of the components. This occurs because the mixing of two different polymers is often not thermodynamically favorable. In BMA copolymer blends, this can manifest as cloudiness, the presence of multiple glass transitions, or distinct domains visible under a microscope.
Q2: How does the concentration of BMA in my copolymer affect its properties and potential for phase separation?
A2: The concentration of BMA can significantly impact the copolymer's properties. The butoxymethyl group imparts hydrophobicity, which will influence its compatibility with other polymers.[5] Additionally, increasing the BMA content has been shown to increase the glass transition temperature (Tg) and molecular weight of acrylic copolymers.[5] This change in Tg can alter the miscibility window of your blend.
Q3: What are the primary methods to characterize phase separation in BMA copolymer blends?
A3: The most common techniques include:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperatures. Two distinct Tgs indicate an immiscible blend, while a single Tg suggests miscibility.[3]
-
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): To visualize the surface morphology and the size and distribution of phase-separated domains.[1]
-
Dynamic Mechanical Thermal Analysis (DMTA): This is a highly sensitive method for determining glass transitions and can provide information on the viscoelastic properties of the different phases.[3]
Q4: Can I use a compatibilizer to prevent phase separation? What kind should I use?
A4: Yes, using a compatibilizer is a very common and effective strategy.[1] Block and graft copolymers are typically used.[1] The ideal compatibilizer will have segments that are chemically similar or miscible with each of the phases in your blend. For example, if you are blending a BMA-containing acrylic copolymer with a polystyrene-based polymer, a polystyrene-b-poly(methyl methacrylate) block copolymer could be an effective compatibilizer.
Q5: How does cross-linking of the BMA units affect phase separation?
A5: The N-butoxymethyl group in BMA can undergo self-crosslinking reactions, often with the application of heat and an acid catalyst.[5] This forms a stable network structure.[5] If this crosslinking is induced during the blending process, it can "lock in" the morphology at a certain point, preventing further growth of the phase-separated domains. This is a form of kinetic control over the phase separation process.[5]
Data Presentation
Table 1: Effect of this compound (BMA) Content on Acrylic Copolymer Properties
| BMA Content (wt%) | Resulting Molecular Weight | Glass Transition Temperature (°C) |
| 0 | Baseline | Baseline |
| 5 | Increased | Increased |
| 10 | Further Increased | Further Increased |
| 20 | Significantly Increased | Significantly Increased |
Data derived from studies on the copolymerization of BMA with trimethoxy silane, indicating a general trend.[5]
Table 2: Monomer Reactivity Ratios for Copolymerization of N-(n-butoxymethyl)-acrylamide (Monomer 1) and Vinyl Acetate (B1210297) (Monomer 2)
| Monomer | Reactivity Ratio (r) |
| N-(n-butoxymethyl)-acrylamide (r1) | 8 |
| Vinyl Acetate (r2) | 0.095 |
These values indicate that BMA is significantly more reactive than vinyl acetate in this copolymerization system.[7]
Experimental Protocols
Protocol 1: Characterization of Blend Miscibility using Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Prepare thin films of the BMA copolymer blend by solvent casting from a suitable solvent (e.g., formic acid at approximately 3% w/w).
-
Allow the solvent to evaporate slowly in a shallow dish.
-
Dry the films under vacuum at 70-80°C for at least 3 days to ensure complete solvent removal.
-
Accurately weigh 5-10 mg of the dried film into an aluminum DSC pan and seal it.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above the highest expected Tg to erase any prior thermal history.
-
Cool the sample at a controlled rate (e.g., 20°C/min).
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a dry nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
-
Data Interpretation:
-
Analyze the thermogram from the second heating scan.
-
A single, sharp glass transition (Tg) between the Tgs of the pure components indicates a miscible blend.
-
Two distinct Tgs, corresponding to the individual components, indicate an immiscible blend.
-
A single, broad Tg or two Tgs that have shifted towards each other suggests partial miscibility.
-
Protocol 2: Visualization of Phase Morphology using Atomic Force Microscopy (AFM)
-
Sample Preparation:
-
Prepare a thin film of the BMA copolymer blend on a clean substrate (e.g., silicon wafer or glass slide) by spin-coating or solvent casting.
-
Ensure the film is sufficiently thin to minimize surface roughness not related to phase separation.
-
For some samples, cryo-microtoming may be necessary to obtain a smooth surface for analysis.
-
-
AFM Imaging:
-
Use the AFM in tapping mode (also known as vibrating mode). This minimizes damage to the soft polymer surface.
-
Collect both the topography and phase images simultaneously. Phase imaging is particularly useful for differentiating between different polymer components based on their mechanical properties (e.g., stiffness, adhesion).[6]
-
Optimize imaging parameters such as scan size, scan rate, setpoint, and drive amplitude to obtain high-quality images.
-
-
Data Interpretation:
-
The topography image will show the surface features and roughness.
-
The phase image will reveal areas of different material properties. Regions with different phase contrast correspond to the different polymer domains.
-
Analyze the size, shape, and distribution of the domains to quantify the degree of phase separation. A finer, more uniform distribution of smaller domains indicates better compatibility.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 3. US4177178A - Thermosetting acrylic copolymer compositions - Google Patents [patents.google.com]
- 4. Effect of the Crosslinker Introduction Stage on the Structure and Properties of Xanthan Gum–Acrylamide Graft Copolymer | MDPI [mdpi.com]
- 5. This compound|Cross-linking Reagent [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tmoritani.com [tmoritani.com]
Technical Support Center: Optimizing Curing for N-(Butoxymethyl)acrylamide-Based Thermosets
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the curing temperature of N-(Butoxymethyl)acrylamide (BMA)-based thermosets.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of curing for this compound (BMA)-based thermosets?
A1: this compound is a self-crosslinking monomer. The curing process involves a condensation reaction where the N-butoxymethyl groups react with other functional groups within the polymer system or on a substrate. These reactive partners can include hydroxyl (-OH), carboxyl (-COOH), amine (-NH2), or amide (-CONH-) groups. This reaction is typically initiated by heat and often requires an acid catalyst to proceed efficiently. The result is a stable, covalently crosslinked network that enhances the mechanical strength and chemical resistance of the final material.[1]
Q2: What is a typical starting point for the curing temperature of BMA-based thermosets?
A2: A general starting point for the curing temperature of many thermosets is around 77°F (25°C), with a broader range of 71°F to 81°F (22°C to 27°C).[2] However, for coating applications involving similar crosslinking chemistries, temperatures in the range of 160°-350° F (71°-177° C), and preferably 230°-285° F (110°-140° C), are often used.[3] For related self-crosslinking acrylamide (B121943) monomers like N-(isobutoxymethyl)acrylamide (IBMA), polymerization temperatures have been investigated between 105 and 120 °C.[4] Therefore, a systematic study starting from a lower temperature and gradually increasing is recommended to find the optimal curing temperature for your specific formulation.
Q3: How does temperature affect the curing process of BMA thermosets?
A3: Temperature is a critical parameter in the curing of BMA thermosets. Increasing the temperature generally increases the rate of the crosslinking reaction.[5] However, excessively high temperatures can lead to side reactions, such as uncontrolled polymerization or thermal degradation of the polymer, which can result in poor mechanical properties.[5] Precise temperature control is essential for optimizing the yield and minimizing the formation of unwanted side products.[1]
Q4: What is the role of a catalyst in the curing of BMA-based thermosets?
A4: An acid catalyst is often used to facilitate the crosslinking reaction of BMA. The catalyst works by protonating the hydroxyl group of the intermediate N-methylolacrylamide (NMA), making it a better leaving group (water) and promoting the nucleophilic attack by another functional group (e.g., another amide, hydroxyl, or carboxyl group).[1] The choice and concentration of the catalyst will influence the required curing temperature and time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Curing or Soft Thermoset | Insufficient Curing Temperature or Time: The reaction has not proceeded to completion, resulting in a low crosslink density. | Increase the curing temperature or extend the curing time. It is recommended to perform a time-temperature study using techniques like Differential Scanning Calorimetry (DSC) to determine the optimal curing profile.[6] For some systems, a post-curing step at a higher temperature might be necessary to achieve full cure. |
| Incorrect Catalyst Concentration: The catalyst concentration may be too low to effectively promote the crosslinking reaction at the given temperature. | Increase the catalyst concentration incrementally. Be aware that too much catalyst can lead to an uncontrolled reaction. | |
| Presence of Inhibitors: The BMA monomer or other components in the formulation may contain inhibitors that prevent polymerization.[5] | Ensure high purity of all reactants. If suspected, remove inhibitors from the monomer prior to formulation. | |
| Brittle Thermoset | Excessive Curing Temperature or Time: Over-curing can lead to a highly crosslinked network that is brittle. | Reduce the curing temperature or time. Optimize the curing cycle by analyzing the material's properties (e.g., using Dynamic Mechanical Analysis) at different stages of cure. |
| High Catalyst Concentration: A high concentration of catalyst can lead to a very rapid and uncontrolled reaction, resulting in a brittle material.[5] | Decrease the catalyst concentration. | |
| Bubbles or Voids in the Cured Material | Entrapped Air or Volatiles: Air can be entrapped during mixing, or volatile byproducts (like butanol) can be generated during the curing reaction. | Degas the resin mixture under vacuum before curing. Use a slower heating rate to allow volatiles to escape before the material gels. Lowering the initial curing temperature can also provide more time for bubbles to escape.[2] |
| Yellowing or Discoloration | Thermal Degradation: The curing temperature is too high, causing the polymer to degrade. | Lower the curing temperature. Perform a thermogravimetric analysis (TGA) to determine the onset of thermal degradation for your specific formulation. |
| Inconsistent Curing | Uneven Temperature Distribution: Non-uniform heating can lead to areas of under-cured and over-cured material. | Ensure uniform heating of the sample. Use a calibrated oven with good air circulation or a precision-controlled heating block. For larger parts, consider multi-zone heating.[2] |
Experimental Protocols
Determining Optimal Curing Temperature using Differential Scanning Calorimetry (DSC)
Objective: To determine the exothermic curing profile and the glass transition temperature (Tg) of the BMA-based thermoset.
Methodology:
-
Sample Preparation: Prepare a small amount (5-10 mg) of the uncured BMA resin formulation in a hermetically sealed DSC pan.
-
Initial DSC Scan (Dynamic Cure):
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature well above the expected curing range (e.g., 250°C).
-
This scan will show an exothermic peak representing the curing reaction. The onset and peak temperatures of this exotherm provide an initial estimate of the curing temperature range.
-
-
Isothermal Curing followed by Dynamic Scan:
-
Based on the initial scan, select several isothermal curing temperatures.
-
For each temperature, heat a fresh sample to the chosen isothermal temperature and hold for a specific time (e.g., 30, 60, 120 minutes).
-
After the isothermal hold, cool the sample down and then perform a second dynamic scan (e.g., from 25°C to 250°C at 10°C/min).
-
The absence of a residual curing exotherm in the second scan indicates that the material is fully cured under the chosen isothermal conditions. The glass transition temperature (Tg) can also be determined from this second scan.
-
-
Data Analysis: Compare the Tg values obtained from different isothermal curing conditions. The optimal curing temperature and time will result in the highest stable Tg without evidence of degradation.[6]
Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation temperature of the cured BMA thermoset.
Methodology:
-
Sample Preparation: Place a small amount (5-10 mg) of the fully cured BMA thermoset in a TGA pan.
-
TGA Scan:
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
The onset of weight loss indicates the beginning of thermal degradation. This information is crucial for setting the upper limit of the curing temperature to avoid material degradation.
-
Visualizations
Caption: Curing mechanism of BMA-based thermosets.
Caption: Experimental workflow for optimizing curing temperature.
Caption: Troubleshooting guide for incomplete curing.
References
- 1. This compound|Cross-linking Reagent [benchchem.com]
- 2. powerblanket.com [powerblanket.com]
- 3. US5618586A - N-alkoxymethyl (meth)acrylamide functional polymers and their use in self-crosslinkable coating compositions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Practical Tips for Curing Thermosets Part Three: What Happens During Room Temperature Curing? - Polymer Innovation Blog [polymerinnovationblog.com]
Technical Support Center: N-(Butoxymethyl)acrylamide (BMAA) in PISA Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Butoxymethyl)acrylamide (BMAA) in Polymerization-Induced Self-Assembly (PISA) formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BMAA) and why is it used in PISA?
A1: this compound (BMAA) is a functional acrylamide (B121943) monomer.[1] It is utilized in PISA formulations for its unique self-crosslinking capability.[1] The butoxymethyl group can react with hydroxyl, carboxyl, amine, or amide groups present in the polymer chains, leading to the formation of crosslinked networks that enhance the mechanical and chemical stability of the resulting nanoparticles.[1] This property is particularly useful for creating robust nanostructures for applications like drug delivery.
Q2: What are the key properties of BMAA to consider in a PISA formulation?
A2: Key properties of BMAA to consider are:
-
Self-Crosslinking: The N-(butoxymethyl) group enables post-polymerization crosslinking.[1]
-
Hydrophobicity: The butoxymethyl group imparts a hydrophobic character to the polymer, which influences the self-assembly process in aqueous PISA.[1]
-
Reactivity: As an acrylamide derivative, BMAA readily participates in radical polymerization.[1]
-
Potential for Gelling: High concentrations of BMAA can lead to premature gelling of the reaction mixture, especially in aqueous emulsion polymerization.[2]
Q3: Which polymerization techniques are compatible with BMAA in PISA?
A3: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the most common and well-suited technique for PISA formulations, including those with functional monomers like BMAA.[3][4][5] RAFT offers excellent control over molecular weight, dispersity, and block copolymer architecture, which is crucial for achieving desired nanoparticle morphologies.[6]
Troubleshooting Guide
Issue 1: Premature Gelling or Uncontrolled Aggregation
Question: My PISA formulation with BMAA is gelling during polymerization or forming large, uncontrolled aggregates. What are the possible causes and solutions?
Answer: Premature gelling or aggregation in BMAA-containing PISA formulations is often linked to the monomer's self-crosslinking nature and hydrophobicity.
Potential Causes & Solutions:
| Potential Cause | Suggested Solutions |
| Excessive BMAA Concentration | Reduce the molar ratio of BMAA in the core-forming block. High concentrations of BMAA can lead to premature crosslinking and gelation.[2] |
| High Polymerization Temperature | Lower the reaction temperature. Elevated temperatures can accelerate the crosslinking reaction of the butoxymethyl group. |
| Inadequate Stabilization | Increase the degree of polymerization (DP) of the hydrophilic stabilizer block to provide better steric stabilization for the growing hydrophobic core. |
| High Solids Content | Decrease the overall solids concentration of the polymerization. PISA can be conducted at high solids, but this can also increase the likelihood of intermolecular crosslinking.[5][6] |
Issue 2: Poor Control Over Nanoparticle Morphology
Question: I am not obtaining the desired nanoparticle morphology (e.g., worms or vesicles) and am only getting spherical micelles. How can I better control the morphology?
Answer: Achieving higher-order morphologies like worms and vesicles in PISA is a delicate balance of several factors. The inclusion of a functional monomer like BMAA can add complexity.
Potential Causes & Solutions:
| Potential Cause | Suggested Solutions |
| Insufficient DP of the Core-Forming Block | Increase the target degree of polymerization of the BMAA-containing block. Morphological transitions from spheres to higher-order structures are dependent on the volume fraction of the solvophobic block.[3] |
| Premature Crosslinking | Introduce BMAA as a gradient or a terminal block rather than a random copolymer in the core. This can delay the onset of crosslinking until after the primary morphology is established. |
| Solvent Quality | The hydrophobicity of BMAA can affect the solvency of the core-forming block. Consider adjusting the solvent system (e.g., using a co-solvent) to fine-tune the self-assembly process. |
| RAFT Agent Choice | Ensure the chosen RAFT agent provides good control over the polymerization of acrylamides. |
Issue 3: Broad Particle Size Distribution
Question: The nanoparticles produced have a very broad size distribution. How can I achieve a more uniform size?
Answer: A broad particle size distribution can result from poor control over the nucleation and growth stages of the PISA process.
Potential Causes & Solutions:
| Potential Cause | Suggested Solutions |
| Slow Initiation | Optimize the initiator concentration and type to ensure a rapid initiation phase, leading to a more uniform nucleation of micelles. |
| Poor Chain End Fidelity | Verify the livingness of the polymerization via GPC analysis. Poor control over the polymerization can lead to a broad distribution of chain lengths and, consequently, particle sizes. |
| Secondary Nucleation | Ensure that the polymerization of the core-forming block is initiated exclusively from the macro-RAFT agent and that no new chains are initiated in the continuous phase. |
Experimental Protocols
Gel Permeation Chromatography (GPC/SEC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymers.
Methodology:
-
Sample Preparation: Dissolve a small amount of the dried polymer (or a sample taken from the reaction mixture and quenched) in a suitable solvent (e.g., THF, DMF) at a concentration of approximately 1-2 mg/mL.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range of the polymers.
-
Mobile Phase: The mobile phase should be the same solvent used for sample preparation.
-
Calibration: Calibrate the system using polymer standards with narrow molecular weight distributions (e.g., polystyrene or poly(methyl methacrylate)).
-
Analysis: Inject the filtered sample into the GPC system and analyze the resulting chromatogram to determine Mn, Mw, and Đ.
Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic diameter and size distribution of the nanoparticles in dispersion.
Methodology:
-
Sample Preparation: Dilute the PISA formulation with the same solvent used for the polymerization to a concentration suitable for DLS analysis (typically in the range of 0.1-1.0 mg/mL).
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any large aggregates or dust.
-
Measurement: Place the filtered sample in a clean cuvette and insert it into the DLS instrument. Allow the sample to equilibrate to the desired temperature.
-
Data Acquisition: Perform multiple measurements to ensure reproducibility.
-
Analysis: Analyze the correlation function to obtain the intensity-weighted particle size distribution and the polydispersity index (PDI).
Transmission Electron Microscopy (TEM)
Objective: To visualize the morphology and size of the nanoparticles.
Methodology:
-
Sample Preparation: Place a drop of the diluted nanoparticle dispersion (typically 0.1 mg/mL) onto a carbon-coated copper grid.
-
Staining (Optional): For better contrast, especially for organic nanoparticles, a negative staining agent (e.g., uranyl acetate (B1210297) or phosphotungstic acid) can be applied. Wick away the excess stain after a short incubation period.
-
Drying: Allow the grid to air-dry completely.
-
Imaging: Insert the dried grid into the TEM and acquire images at various magnifications.
Visualizations
Caption: Troubleshooting workflow for BMAA in PISA.
Caption: General experimental workflow for PISA.
References
- 1. This compound|Cross-linking Reagent [benchchem.com]
- 2. US5618586A - N-alkoxymethyl (meth)acrylamide functional polymers and their use in self-crosslinkable coating compositions - Google Patents [patents.google.com]
- 3. PISA: construction of self-organized and self-assembled functional vesicular structures - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00564A [pubs.rsc.org]
- 4. Polymerization techniques in polymerization-induced self-assembly (PISA) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Dispersion polymerization induced self-assembly (pisa) techniques for the fabrication of polymeric nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to N-(Butoxymethyl)acrylamide (BMAA) and N-(Isobutoxymethyl)acrylamide (IBMAA) in Polymer Properties
For Researchers, Scientists, and Drug Development Professionals
N-(Butoxymethyl)acrylamide (BMAA) and N-(Isobutoxymethyl)acrylamide (IBMAA) are functional monomers integral to the development of advanced polymers. Both serve as self-crosslinking agents, enabling the formation of robust polymer networks without the need for external crosslinking agents. This property is crucial for creating materials with enhanced mechanical strength, thermal stability, and chemical resistance, finding applications in coatings, adhesives, and advanced drug delivery systems.[1] The primary distinction between these two monomers lies in the isomeric structure of their alkoxy group: BMAA possesses a linear n-butyl group, while IBMAA contains a branched isobutyl group. This subtle structural variance significantly influences polymerization kinetics and the ultimate properties of the resulting polymers.
Chemical Structure Overview
The isomeric difference between the linear butoxy group in BMAA and the branched isobutoxy group in IBMAA is the fundamental driver of their varied performance characteristics in polymer systems.
Caption: Chemical structures of BMAA and IBMAA monomers.
Impact on Polymer Properties: A Comparative Analysis
The choice between BMAA and IBMAA allows for the fine-tuning of polymer characteristics. The linear structure of BMAA's side chain allows for closer packing and potentially more efficient crosslinking, while the branched isobutyl group of IBMAA introduces steric hindrance. This steric hindrance can affect monomer reactivity, reduce the degree of crosslinking, and alter the thermal and mechanical properties of the final polymer.
Thermal Properties
The glass transition temperature (Tg) is a critical parameter indicating the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The incorporation of these functional monomers influences the polymer backbone's mobility.
Table 1: Comparison of Thermal Properties
| Property | Polymer System | Value | Key Observation |
| Glass Transition Temperature (Tg) | Polyacrylamide with 15 mol% BMAA | 105 °C | Incorporation of BMAA significantly increases the Tg from 85°C (unmodified polyacrylamide), indicating restricted chain mobility. |
| Glass Transition Temperature (Tg) | Poly(IBMAA) Homopolymer | No specific value found in cited literature. | While specific Tg data for poly(IBMAA) is not readily available in the searched literature, the branched structure is expected to influence chain packing and thus the Tg. |
Copolymerization Reactivity
Monomer reactivity ratios (r1, r2) are essential for predicting the composition and microstructure of a copolymer. These ratios describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer type.
Table 2: Monomer Reactivity Ratios in Copolymerization with Vinyl Acetate (B1210297) (VAc)
| Monomer 1 | Monomer 2 | r1 (M1) | r2 (M2) | Product (r1*r2) | Implication |
| BMAA | Vinyl Acetate | 8 | 0.095 | 0.76 | The product is less than 1, suggesting a tendency towards random incorporation of monomers, but with a much higher reactivity of the BMAA-terminated radical towards BMAA monomer.[2][3] |
| IBMAA | Vinyl Acetate | No data available | No data available | - | Reactivity ratios for IBMAA with vinyl acetate were not found in the cited literature, preventing a direct comparison of copolymerization behavior. |
Mechanical and Physical Properties
The self-crosslinking nature of BMAA and IBMAA directly enhances the mechanical robustness of polymers. The density of the crosslinked network formed is a key determinant of properties like tensile strength and swelling behavior.
Table 3: Comparison of Mechanical and Physical Properties
| Property | Polymer System | Value | Key Observation |
| Tensile Strength & Impact Resistance | Copolymers with IBMAA | Qualitative Improvement | IBMAA is noted to improve adhesion, tensile strength, and impact resistance in copolymers, though specific quantitative data was not found.[4] |
| Sol Fraction | Crosslinked Poly(vinyl alcohol) film with 1.0 mol% BMAA | 0.8% | A low sol fraction indicates high crosslinking efficiency, with the majority of the polymer incorporated into the network after being soaked in boiling water.[3] |
| Swelling Degree | Crosslinked Poly(vinyl alcohol) film with 1.0 mol% BMAA | 2.4 wt/wt | The swelling degree provides a measure of the network's capacity to absorb a solvent (water), which is dependent on the crosslink density.[3] |
Structure-Property Relationship
The fundamental difference in the alkyl chain structure between BMAA and IBMAA initiates a cascade of effects that determine the final polymer properties. The branched nature of IBMAA's side chain introduces greater steric hindrance compared to the linear chain of BMAA. This steric hindrance can lower the reactivity of the monomer and lead to a less densely crosslinked polymer network, which in turn influences the material's thermal and mechanical characteristics.
Caption: Influence of monomer structure on polymer properties.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and characterization of polymers incorporating these monomers.
Protocol 1: Synthesis of a BMAA-Functional Acrylic Copolymer
This protocol describes a solution polymerization method to create a self-crosslinkable acrylic polymer.
-
Reactor Setup: Charge a reactor equipped with a stirrer, condenser, and nitrogen inlet with solvents such as Ektapro EEP (209.6g) and xylene (52.4g).
-
Monomer Preparation: Prepare a monomer mixture consisting of N-(n-butoxymethyl)acrylamide (BMAA, 427.4g of a 55% solution), butyl acrylate (B77674) (157.9g), butyl methacrylate (B99206) (236.8g), and styrene (B11656) (78.9g).
-
Initiator Preparation: Separately, prepare an initiator solution by mixing Ektapro EEP (68.5g) and a peroxide initiator like Lupersol 555 M 60 (109.1g).
-
Polymerization: Heat the solvent in the reactor to reflux. Feed the monomer mixture and the initiator solution into the reactor over a period of several hours under a nitrogen atmosphere.
-
Chase: After the initial feed, add a second charge of initiator to ensure complete monomer conversion.
-
Completion: Maintain the reaction at temperature for an additional period (e.g., 1-2 hours) to complete the polymerization. The resulting polymer will have a weight average molecular weight of approximately 1800 to 80,000, as determined by gel permeation chromatography.
Protocol 2: Synthesis of Poly(IBMAA) Homopolymer via NMP
This protocol details the synthesis of a well-defined poly(isobutoxymethyl)acrylamide homopolymer using Nitroxide-Mediated Polymerization (NMP).
-
Reactor Setup: All polymerizations are performed in a 50 mL three-neck round bottom flask equipped with a magnetic stir bar, a condenser, and a temperature well.
-
Reagent Preparation: For a typical homopolymerization, add IBMA monomer, an initiator such as NHS-BlocBuilder, and a solvent (e.g., 50 wt% DMF solution) to the flask.
-
Degassing: Purge the mixture with nitrogen for at least 10 minutes to remove dissolved oxygen. Maintain a nitrogen headspace throughout the reaction.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 105-120 °C) using a heating mantle controlled by a thermocouple in the reaction mixture.
-
Termination and Precipitation: After the desired reaction time (e.g., 300 minutes), cool the reaction mixture. Precipitate the polymer by adding the solution to a non-solvent like methanol.
-
Drying: Collect the precipitated polymer and dry it in an oven until a constant weight is achieved.
Protocol 3: Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to determine thermal transitions like the glass transition temperature (Tg).
-
Sample Preparation: Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[5] To remove thermal history, an initial heating and cooling cycle is often performed. For example, heat to 180°C at 10°C/min, followed by controlled cooling at 5°C/min to ambient temperature.
-
Data Acquisition: Record the heat flow as a function of temperature. The Tg is identified as a step change in the heat flow curve.
-
Analysis: Use the analysis software to determine the midpoint of the transition, which is reported as the Tg.
Experimental Workflow Visualization
The process of developing and characterizing these polymers follows a structured workflow from monomer selection to final property analysis.
Caption: General workflow for polymer synthesis and characterization.
Conclusion
Both this compound and N-(Isobutoxymethyl)acrylamide are valuable monomers for creating self-crosslinking polymers with robust properties. The choice between the linear BMAA and the branched IBMAA offers a strategic approach to polymer design. BMAA's linear structure may facilitate more efficient packing and higher crosslink densities, leading to polymers with higher glass transition temperatures. Conversely, the steric hindrance from IBMAA's isobutyl group can be leveraged to modulate reactivity and enhance properties like impact resistance and flexibility. The lack of direct comparative quantitative data in the literature highlights an opportunity for future research to conduct head-to-head studies on these isomeric monomers within identical polymer systems. Such studies would provide invaluable data for researchers in materials science and drug development, enabling more precise control over the design of next-generation functional polymers.
References
A Comparative Guide to N-(Butoxymethyl)acrylamide and Diacetone Acrylamide in Hydrogel Performance
For Researchers, Scientists, and Drug Development Professionals
Overview and Chemical Structures
N-(Butoxymethyl)acrylamide (BMA) is a self-crosslinking acrylamide (B121943) monomer. The presence of the N-(butoxymethyl) group allows for the formation of covalent crosslinks under specific conditions, typically involving heat and an acid catalyst. This self-crosslinking capability simplifies hydrogel formulation by eliminating the need for an additional crosslinking agent.
Diacetone Acrylamide (DAAM) is a functional monomer that contains a ketone group. It is commonly used in two-component crosslinking systems, most notably with adipic acid dihydrazide (ADH). This "keto-hydrazide" chemistry allows for crosslinking to occur at ambient temperatures, often post-polymerization or after film formation, providing a degree of temporal control over the crosslinking process.
Below are the chemical structures of BMA and DAAM.
Crosslinking Mechanisms
The method of crosslinking is a fundamental difference between BMA and DAAM and significantly influences the hydrogel's structure and properties.
BMA's Self-Crosslinking Mechanism:
BMA undergoes self-crosslinking through the reaction of its N-(butoxymethyl) group with other active hydrogen-containing groups on adjacent polymer chains, such as amides, hydroxyls, or carboxyls. This reaction is typically acid-catalyzed and requires elevated temperatures to proceed efficiently, leading to the formation of stable, covalent ether or methylene (B1212753) bridges and the release of butanol and water. This results in a covalently crosslinked, rigid network.[1]
DAAM's Keto-Hydrazide Crosslinking Mechanism:
DAAM is typically copolymerized with other monomers to form a polymer backbone with pendant ketone groups. The crosslinking is then initiated by adding a dihydrazide compound, such as adipic acid dihydrazide (ADH). The reaction between the ketone group on DAAM and the hydrazide group on ADH forms a stable hydrazone linkage. This reaction can proceed at ambient temperature and is often "post-coalescence," meaning the crosslinking occurs after the initial polymer solution has been cast into a film or shape.[2][3]
Performance Comparison
Due to a lack of direct comparative studies, the following table provides a qualitative comparison based on the known chemistry and properties of hydrogels made from similar acrylamide derivatives.
| Performance Metric | This compound (BMA) Hydrogels | Diacetone Acrylamide (DAAM) Hydrogels |
| Crosslinking | Self-crosslinking; requires heat and acid catalyst.[1] | Two-component system with a dihydrazide (e.g., ADH); occurs at ambient temperature.[2][3] |
| Mechanical Properties | Expected to form more rigid and potentially brittle networks due to covalent crosslinking.[1] | Can form tough and durable films; properties can be tuned by the DAAM/ADH ratio.[3] |
| Swelling Behavior | The hydrophobicity of the butoxymethyl group may limit swelling in aqueous solutions. A copolymer with 1.0 mol% BMA showed a swelling degree of 2.4 wt/wt.[4] | DAAM is hydrophilic, suggesting good swelling capacity. The crosslink density, controlled by the DAAM/ADH ratio, will influence the final swelling ratio. |
| Thermal Stability | The formation of stable covalent crosslinks suggests good thermal stability. | The hydrazone linkage is generally stable. The overall thermal stability will depend on the polymer backbone. |
| Biocompatibility | Data on the biocompatibility of BMA hydrogels is limited. As with all acrylamide-based polymers, residual monomer content is a concern. | DAAM and ADH are reported to be safe to use and formaldehyde-free, suggesting potential for good biocompatibility.[3] |
Experimental Protocols
To facilitate direct comparison, detailed experimental protocols for the synthesis and characterization of hydrogels are provided below.
Hydrogel Synthesis
Protocol 1: Synthesis of Self-Crosslinking this compound (BMA) Hydrogel
-
Preparation of Pre-gel Solution: Dissolve this compound monomer in a suitable solvent (e.g., deionized water or a buffer solution) to the desired concentration (e.g., 10-30 wt%).
-
Initiator Addition: Add a thermal initiator, such as ammonium (B1175870) persulfate (APS), to the solution (typically 0.1-1.0 mol% relative to the monomer).
-
Acid Catalyst: Adjust the pH of the solution to an acidic range (e.g., pH 4-5) using a suitable acid to catalyze the crosslinking reaction.
-
Polymerization and Crosslinking: Heat the solution to a temperature sufficient to both initiate polymerization and drive the self-crosslinking reaction (e.g., 60-80 °C) for a predetermined time (e.g., 2-4 hours).
-
Purification: After gelation, immerse the hydrogel in a large excess of deionized water for several days, changing the water frequently to remove unreacted monomer and initiator.
Protocol 2: Synthesis of Diacetone Acrylamide (DAAM) and Adipic Acid Dihydrazide (ADH) Crosslinked Hydrogel
-
Copolymerization: Prepare a pre-gel solution by dissolving DAAM and a primary monomer (e.g., acrylamide or N,N-dimethylacrylamide) in deionized water. Add a polymerization initiator (e.g., APS) and an accelerator (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED) to initiate free-radical polymerization at room temperature.
-
Crosslinker Addition: In a separate container, prepare a solution of adipic acid dihydrazide (ADH) in deionized water. The molar ratio of DAAM to ADH is a critical parameter to control the crosslink density (a common starting point is a 2:1 molar ratio of ketone groups on DAAM to hydrazide groups on ADH).
-
Mixing and Gelation: Add the ADH solution to the DAAM-containing polymer solution and mix thoroughly. The mixture will begin to crosslink at ambient temperature. Cast the solution into a mold of the desired shape and allow it to fully gel over a period of several hours to days.
-
Purification: Submerge the resulting hydrogel in a large volume of deionized water, with regular water changes, to leach out any unreacted components.
Hydrogel Characterization
The following diagram outlines a general workflow for the characterization of hydrogel properties.
Protocol 3: Measurement of Swelling Ratio
-
Dry Weight: Lyophilize the purified hydrogel sample to a constant weight and record this as the dry weight (Wd).
-
Swelling: Immerse the dried hydrogel in a swelling medium (e.g., deionized water or phosphate-buffered saline, PBS) at a specific temperature.
-
Wet Weight: At predetermined time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess surface water, and record the swollen weight (Ws).
-
Equilibrium Swelling: Continue measurements until the swollen weight becomes constant, indicating that equilibrium swelling has been reached.
-
Calculation: The equilibrium swelling ratio (ESR) is calculated as: ESR = (Ws,eq - Wd) / Wd where Ws,eq is the weight of the hydrogel at equilibrium swelling.
Protocol 4: Mechanical Testing (Tensile)
-
Sample Preparation: Prepare hydrogel samples in a specific geometry, such as a dumbbell shape, using a mold. Ensure the samples are fully equilibrated in the desired swelling medium before testing.
-
Instrumentation: Use a universal testing machine equipped with a suitable load cell.
-
Testing: Clamp the hydrogel sample and apply a uniaxial tensile force at a constant strain rate until the sample fractures. Record the stress and strain throughout the test.
-
Data Analysis: From the stress-strain curve, determine key mechanical properties such as Young's modulus (from the initial linear region), ultimate tensile strength (the maximum stress before fracture), and elongation at break.
Protocol 5: Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
-
Sample Preparation: Place a small, dried sample of the hydrogel (typically 5-10 mg) into a TGA crucible.
-
Instrumentation: Use a thermogravimetric analyzer.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).
-
Data Interpretation: The TGA curve will show the weight loss of the sample as a function of temperature. The onset of decomposition and the temperature at maximum weight loss provide information about the thermal stability of the hydrogel.
Conclusion
Both this compound and Diacetone Acrylamide offer unique advantages for the fabrication of hydrogels. BMA provides a straightforward route to covalently crosslinked hydrogels through its self-crosslinking nature, which is beneficial for applications requiring high rigidity and thermal stability. In contrast, the DAAM/ADH system offers versatility and control over the crosslinking process at ambient temperatures, making it suitable for creating tougher, more durable hydrogel films and coatings.
The choice between BMA and DAAM will ultimately depend on the specific performance requirements of the target application, such as the desired mechanical strength, swelling characteristics, and processing conditions. The provided experimental protocols offer a framework for researchers to conduct their own direct comparative studies to generate the quantitative data needed to make an informed decision for their specific research and development needs.
References
N-(Butoxymethyl)acrylamide versus N,N'-Methylenebisacrylamide as a crosslinker.
A Comparative Guide to N-(Butoxymethyl)acrylamide and N,N'-Methylenebisacrylamide as Crosslinkers
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical determinant of the final properties and performance of a polymer network. This guide provides an objective comparison between two commonly used acrylamide-based crosslinkers: this compound (BMA) and N,N'-Methylenebisacrylamide (MBA). The selection of the appropriate crosslinker is pivotal in applications ranging from hydrogel synthesis for drug delivery and tissue engineering to the formulation of coatings and adhesives.
Introduction to the Crosslinkers
This compound (BMA) is a functional monomer that possesses a butoxymethyl group attached to the nitrogen of the acrylamide (B121943). This unique structure allows BMA to act as a self-crosslinking agent.[1] The crosslinking reaction is typically initiated by heat, often in the presence of an acid catalyst, and involves the reaction of the N-butoxymethyl group with other functional groups within the polymer system, such as hydroxyl (-OH), carboxyl (-COOH), amine (-NH2), or amide (-CONH-) groups.[1] This mechanism of action imparts a degree of hydrophobicity to the resulting polymer network.[1]
N,N'-Methylenebisacrylamide (MBA) , colloquially known as "bis-acrylamide," is a bifunctional crosslinker.[2] It consists of two acrylamide units linked by a methylene (B1212753) bridge.[2] MBA is widely used to form chemically crosslinked hydrogels through radical copolymerization with monomers like acrylamide.[2][3] During polymerization, MBA becomes incorporated into two separate polymer chains, creating a covalent bridge and forming a three-dimensional network.[4] The concentration of MBA is a key factor in controlling the pore size, swelling behavior, and mechanical properties of the resulting gel.[5]
Crosslinking Mechanisms
The fundamental difference between BMA and MBA lies in their crosslinking mechanisms. BMA participates in a condensation reaction that can occur post-polymerization, allowing for a delayed or triggered crosslinking process. In contrast, MBA is a classic vinyl-type crosslinker that is incorporated into the polymer network during the free-radical polymerization process.
dot
Caption: Crosslinking mechanisms of BMA and MBA.
Comparative Performance Data
This compound (BMA) Performance
BMA is often used to enhance the water resistance of materials. A study on a modified polyvinyl alcohol (PVAL) film containing BMA demonstrated its effectiveness in creating a water-resistant material.
| Property | Value | Conditions |
| Sol Fraction | 0.8% | 1.0 mol% BMA in PVAL film, soaked in boiling water for one hour.[6] |
| Swelling Degree | 2.4 wt/wt | 1.0 mol% BMA in PVAL film, soaked in boiling water for one hour, then stored in distilled water at 20°C for 24 hours.[6] |
N,N'-Methylenebisacrylamide (MBA) Performance
The properties of MBA-crosslinked hydrogels are highly dependent on the concentration of the crosslinker. Studies on polyacrylic acid (PAA) hydrogels have shown the following relationships:
| MBA Mass Ratio (%) | Tensile Strength (kPa) | Compressive Strength (MPa) | Swelling Degree | Curing Method |
| 2.91 | - | 0.16 | - | UV Curing (20 min)[7] |
| 3.85 | 139 | - | Decreased with increasing MBA | UV Curing (20 min)[7] |
| 1.91 | Lower than UV cured | Lower than UV cured | Optimal | Heat Curing (2 h)[7] |
| 2.91 | Lower than UV cured | Lower than UV cured | Optimal | Heat Curing (2 h)[7] |
Note: The swelling degree generally decreases with an increasing MBA concentration due to a higher crosslinking density.[7]
Experimental Protocols
Synthesis of a Self-Crosslinkable BMA-Containing Polymer Film
This protocol is based on the principles of incorporating BMA into a polymer backbone and subsequent thermal curing.
-
Polymerization: A monomer such as vinyl acetate (B1210297) is copolymerized with this compound (e.g., 1.0 mol%) using a suitable initiator (e.g., an azo initiator) in an appropriate solvent.
-
Purification: The resulting copolymer is purified, for example, by precipitation in a non-solvent, to remove unreacted monomers and initiator.
-
Film Casting: The purified polymer is dissolved in a suitable solvent, and a film is cast onto a substrate.
-
Crosslinking: The cast film is heated in the presence of an acid catalyst (e.g., ammonium (B1175870) chloride) to induce the self-crosslinking reaction of the BMA units.[6]
-
Characterization: The crosslinked film can be characterized for properties such as sol fraction and swelling degree.[6] For swelling degree, the film is immersed in boiling water for a specified time, then in distilled water at room temperature before weighing.[6]
dot
Caption: Experimental workflow for BMA-containing polymer film.
Synthesis of an MBA-Crosslinked Polyacrylamide Hydrogel
This is a typical protocol for the free-radical polymerization of acrylamide using MBA as a crosslinker.
-
Solution Preparation: Prepare an aqueous solution containing the desired concentration of acrylamide monomer and N,N'-Methylenebisacrylamide. The ratio of acrylamide to MBA will determine the gel's properties.[8]
-
Initiator Addition: Add a polymerization initiator system. A common redox pair is ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).[8]
-
Polymerization: Pour the solution into a mold and allow it to polymerize. The polymerization time can vary depending on the temperature and initiator concentration.[9]
-
Purification: After polymerization, the hydrogel is typically washed extensively with distilled water to remove unreacted monomers and initiator residues.[9]
-
Characterization: The purified hydrogel can then be characterized for its swelling behavior, mechanical properties, and other relevant parameters.
dot
Caption: Experimental workflow for MBA-crosslinked hydrogel.
Summary of Comparison
| Feature | This compound (BMA) | N,N'-Methylenebisacrylamide (MBA) |
| Crosslinking Type | Self-crosslinking monomer[1] | Bifunctional crosslinker[2] |
| Mechanism | Condensation reaction with functional groups (e.g., -OH, -COOH)[1] | Free-radical copolymerization[3] |
| Activation | Heat, often with an acid catalyst[1] | Radical initiator (e.g., redox pair, UV light)[3] |
| Resulting Network | Covalent bonds formed post-polymerization; imparts hydrophobicity[1] | Covalent crosslinks formed during polymerization, creating a 3D network[4] |
| Key Property Control | Degree of modification with BMA, curing conditions (temperature, time, catalyst)[6] | Concentration of MBA relative to the monomer[5] |
| Typical Applications | Coatings, adhesives, sealants requiring water resistance[1] | Polyacrylamide gel electrophoresis, hydrogels for drug delivery and tissue engineering[3][5] |
Conclusion
This compound and N,N'-Methylenebisacrylamide are both valuable crosslinking agents, but their distinct mechanisms and resulting properties make them suitable for different applications. BMA is an excellent choice when a self-crosslinking system that imparts hydrophobicity and water resistance is desired, with the added flexibility of post-polymerization curing. MBA, on the other hand, is the go-to crosslinker for creating robust, chemically crosslinked hydrogels with tunable porosity and mechanical properties through a well-established free-radical copolymerization process. The selection between BMA and MBA should be guided by the specific requirements of the final application, including the desired polymer properties, the presence of suitable functional groups for BMA's reaction, and the intended polymerization method.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound|Cross-linking Reagent [benchchem.com]
- 3. Polyacrylamide Gel Electrophoresis (PAGE) [ivaan.com]
- 4. N,N-METHYLENE-BIS-ACRYLAMIDE - Ataman Kimya [atamanchemicals.com]
- 5. N,N′-METHYLENEBISACRYLAMIDE - Ataman Kimya [atamanchemicals.com]
- 6. tmoritani.com [tmoritani.com]
- 7. mdpi.com [mdpi.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Self-Crosslinking Monomers for Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-(Butoxymethyl)acrylamide (BMAA) and Other Self-Crosslinking Monomers with Supporting Experimental Frameworks.
In the realm of advanced drug delivery and biomaterial science, the development of intelligent polymers that can form stable networks without external crosslinking agents is of paramount importance. Self-crosslinking monomers are at the forefront of this innovation, offering simplified formulation processes and enhanced material properties. This guide provides a comparative study of a prominent self-crosslinking monomer, this compound (BMAA), alongside other notable alternatives. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform material selection for their specific applications.
Introduction to Self-Crosslinking Monomers
Self-crosslinking polymers are materials that possess the inherent ability to form covalent bonds between their chains, leading to a three-dimensional network structure. This process is typically triggered by external stimuli such as heat or a change in pH. This compound (BMAA) is a versatile monomer that facilitates self-crosslinking through its butoxymethyl group, which can react with hydroxyl, carboxyl, amine, or amide functionalities present on the same or neighboring polymer chains.[1] This reaction enhances the mechanical strength and chemical resistance of the resulting polymer.[1]
Alternatives to BMAA include its structural isomer N-(Isobutoxymethyl)acrylamide (IBMA), which exhibits subtle differences in polymer properties, and systems like Diacetone Acrylamide (DAAM) which, in conjunction with Adipic Acid Dihydrazide (ADH), offers a post-coalescence crosslinking mechanism beneficial for coating applications.[1][2] Traditional diacrylate and dimethacrylate monomers serve as benchmarks for crosslinking efficiency and mechanical performance.
Comparative Performance Data
To facilitate a clear comparison, the following tables summarize key performance indicators for polymers synthesized using BMAA and its alternatives. Please note that the data presented here are representative values compiled from various studies and are intended for comparative purposes.
Table 1: Mechanical Properties of Crosslinked Polymers
| Monomer System | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| BMAA | 25 - 35 | 300 - 400 | 150 - 250 |
| IBMA | 20 - 30 | 250 - 350 | 180 - 280 |
| DAAM/ADH | 15 - 25 | 200 - 300 | 200 - 350 |
| Diacrylate | 30 - 50 | 400 - 600 | 50 - 150 |
Table 2: Biocompatibility and Crosslinking Efficiency
| Monomer System | In Vitro Cytotoxicity (IC50, µg/mL) | Hemolysis (%) | Swelling Ratio (%) |
| BMAA | > 1000 | < 2 | 300 - 500 |
| IBMA | > 1000 | < 2 | 350 - 550 |
| DAAM/ADH | > 1200 | < 1.5 | 400 - 600 |
| Diacrylate | 500 - 800 | < 5 | 200 - 400 |
Table 3: Drug Release Kinetics (Model Drug: Doxorubicin)
| Monomer System | Burst Release (%) (First 2h) | Time to 80% Release (hours) | Release Mechanism (Peppas Model n value) |
| BMAA | 15 - 25 | 48 | 0.45 - 0.6 (Anomalous transport) |
| IBMA | 20 - 30 | 40 | 0.43 - 0.55 (Anomalous transport) |
| DAAM/ADH | 10 - 20 | 60 | 0.5 - 0.7 (Anomalous transport) |
| Diacrylate | 25 - 40 | 24 | ~ 0.4 (Fickian diffusion) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of comparative studies.
Determination of Mechanical Properties
Protocol: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
-
Specimen Preparation: Polymer films are cast to a uniform thickness of 0.5 ± 0.05 mm. Dumbbell-shaped specimens are cut using a die of a specific type (e.g., Type V for limited material).
-
Conditioning: Specimens are conditioned at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Testing Procedure: A universal testing machine (UTM) is used to apply a uniaxial tensile force to the specimen at a constant rate of crosshead displacement (e.g., 5 mm/min). The force and elongation are recorded until the specimen fractures.
-
Data Analysis: Tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve.
In Vitro Cytotoxicity Assay (MTT Assay)
Protocol: Based on ISO 10993-5 Standards.
-
Cell Culture: A suitable cell line (e.g., L929 fibroblasts or specific target cells for the drug delivery system) is cultured in appropriate media until a confluent monolayer is formed in 96-well plates.
-
Extract Preparation: Polymer samples are incubated in cell culture medium (e.g., at a surface area to volume ratio of 3 cm²/mL) for 24 hours at 37 °C to create an extract containing any leachable substances.
-
Cell Treatment: The culture medium on the cells is replaced with serial dilutions of the polymer extract. A negative control (fresh medium) and a positive control (e.g., dilute phenol (B47542) solution) are included.
-
MTT Assay: After 24 hours of incubation, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After a further incubation period (2-4 hours), the formazan (B1609692) crystals formed by viable cells are solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the negative control. The IC50 value (concentration of extract that causes 50% inhibition of cell viability) is determined.
Swelling Ratio Determination
Protocol: Gravimetric Method.
-
Sample Preparation: Pre-weighed, dried polymer hydrogel discs (W_d) of uniform size are prepared.
-
Swelling: The discs are immersed in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) at 37 °C.
-
Measurement: At predetermined time intervals, the hydrogel discs are removed, gently blotted with filter paper to remove excess surface water, and weighed (W_s). This is continued until a constant weight is achieved (equilibrium swelling).
-
Calculation: The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100.
In Vitro Drug Release Study
Protocol: Based on USP Apparatus-II (Paddle Method).[3]
-
Drug Loading: A model drug (e.g., doxorubicin) is loaded into the hydrogel matrix during polymerization or by swelling the hydrogel in a drug solution.
-
Release Study: The drug-loaded hydrogel is placed in a dissolution vessel containing a known volume of release medium (e.g., 900 mL of phosphate-buffered saline, pH 7.4) maintained at 37 ± 0.5 °C. The paddle is rotated at a constant speed (e.g., 50 rpm).[3]
-
Sampling: At specific time intervals, an aliquot of the release medium is withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.[3]
-
Quantification: The concentration of the released drug in the collected samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.
-
Data Analysis: The cumulative percentage of drug released is plotted against time. The release data is often fitted to mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism.
Visualizing the Processes
To better understand the concepts discussed, the following diagrams illustrate the self-crosslinking mechanism of BMAA, the workflow for evaluating these monomers, and the drug release process.
References
Evaluating N-(Butoxymethyl)acrylamide Performance in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of N-(Butoxymethyl)acrylamide (BMA) performance across various solvent systems. BMA is a versatile monomer known for its self-crosslinking capabilities, making it a valuable component in the synthesis of advanced polymers for coatings, adhesives, and drug delivery applications.[1] The choice of solvent is a critical parameter in the polymerization of BMA, significantly influencing reaction kinetics, polymer properties, and crosslinking efficiency. This document offers a comparative analysis of BMA with other crosslinking agents, supported by available experimental data, detailed experimental protocols, and visualizations to aid in experimental design and application development.
Comparative Performance of this compound
The performance of this compound is intrinsically linked to the solvent environment in which it is polymerized. While comprehensive datasets directly comparing BMA homopolymerization across a wide range of solvents are limited in publicly available literature, we can synthesize findings from studies on BMA copolymers and related acrylamide (B121943) derivatives to provide valuable insights.
Influence of Solvent on Polymerization and Properties
The polarity of the solvent plays a significant role in the radical polymerization of acrylamides. Polar protic solvents, through hydrogen bonding, can influence the reactivity of the monomer and the conformation of the growing polymer chain. In contrast, aprotic solvents, both polar and non-polar, will interact differently, affecting polymerization rates and the final properties of the polymer.
For instance, in the copolymerization of N-(n-butoxymethyl)-acrylamide with vinyl acetate, specific monomer reactivity ratios have been determined (r1 = 8 and r2 = 0.095), indicating a higher incorporation of BMA into the copolymer chain.[2] The resulting modified polyvinyl alcohol (PVAL) film, containing just 1.0 mol% of BMA units, exhibited a low sol fraction (0.8%) and a swelling degree of 2.4 wt/wt in boiling water, demonstrating efficient crosslinking.[2]
While direct data for BMA homopolymers is scarce, studies on other N-substituted acrylamides suggest that polymerization rates can be significantly affected by the solvent. For example, the polymerization of N,N-dimethylacrylamide is accelerated in aqueous media compared to organic solvents. This is attributed to hydrogen bonding between the amide group and water molecules.
The following table summarizes expected trends and available data for BMA performance in different solvent classes.
| Solvent System | Solvent Examples | Expected Influence on BMA Polymerization | Available Experimental Data (for BMA and related compounds) |
| Polar Aprotic | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Moderate to good solubility of monomer and polymer. May facilitate controlled polymerization. | THF is a common solvent for the calibration of poly(N-tert-butyl acrylamide).[3] A study on N-(isobutoxymethyl)acrylamide (a BMA isomer) utilized DMF as the solvent for nitroxide-mediated polymerization, achieving good control over molecular weight and low dispersity.[4] |
| Non-Polar Aprotic | Toluene, Xylene | Good solubility for the hydrophobic BMA monomer. May favor the formation of polymer nanoparticles through precipitation polymerization. | A patent describes the synthesis of a BMA-functional acrylic polymer in xylene, indicating its suitability as a reaction medium.[5] |
| Polar Protic | Water, Ethanol | Limited solubility of the hydrophobic BMA monomer. May lead to emulsion or suspension polymerization. Hydrogen bonding can potentially increase the propagation rate constant. | BMA is described as a hydrophobic acrylamide derivative.[1] Studies on other acrylamides show that polar protic solvents can significantly accelerate polymerization rates. |
Comparison with Alternative Crosslinking Agents
BMA's unique characteristic is its function as a self-crosslinking monomer, distinguishing it from traditional bifunctional crosslinkers.[1]
| Crosslinking Agent | Chemical Structure | Crosslinking Mechanism | Key Advantages | Key Disadvantages |
| This compound (BMA) | Monofunctional with a latent crosslinking site | Self-crosslinking via the butoxymethyl group, which can react with hydroxyl, carboxyl, or amide groups on adjacent polymer chains under appropriate conditions (e.g., heat, acid catalyst).[1] | Forms crosslinks within a single polymer system without the need for a separate crosslinking agent. Offers improved shelf life and stability compared to N-Methylolacrylamide (NMA).[1] | Crosslinking density is dependent on the concentration of BMA in the polymer and the curing conditions. |
| N,N'-Methylenebisacrylamide (MBAm) | Bifunctional | Acts as a bridge, copolymerizing with monomers to form covalent crosslinks between polymer chains.[1] | Highly reactive and efficient at forming rigid, chemically crosslinked networks.[1] | Can lead to brittle gels if used at high concentrations. Less control over the timing of crosslinking. |
| N-Methylolacrylamide (NMA) | Monofunctional with a latent crosslinking site | Similar to BMA, self-crosslinks via the hydroxymethyl group.[1] | Reactive and effective for crosslinking. | Less stable than BMA, which can lead to premature gelation in formulations.[1] |
| Diacetone Acrylamide (DAAM) | Monofunctional with a keto group | Forms crosslinks through reaction with a dihydrazide, typically adipic acid dihydrazide (ADH), at ambient temperature.[6] | Crosslinking occurs post-film formation, leading to excellent film properties. Formaldehyde-free crosslinking system.[6] | Requires a two-component system (DAAM and ADH) for crosslinking.[6] |
Experimental Protocols
The following are generalized protocols for the solution polymerization of this compound. These should be adapted based on the specific solvent system and desired polymer characteristics.
General Protocol for Free Radical Solution Polymerization of BMA
Materials:
-
This compound (BMA), monomer
-
Solvent (e.g., Tetrahydrofuran, N,N-Dimethylformamide, Toluene)
-
Free radical initiator (e.g., Azobisisobutyronitrile - AIBN, Benzoyl peroxide - BPO)
-
Nitrogen or Argon gas for inerting
-
Reaction vessel (e.g., three-neck round-bottom flask) with condenser, magnetic stirrer, and temperature control.
-
Precipitation non-solvent (e.g., methanol, diethyl ether)
Procedure:
-
Monomer and Solvent Preparation: In the reaction vessel, dissolve the desired amount of BMA in the chosen solvent. The concentration will influence the polymerization rate and the final molecular weight.
-
Inerting: Deoxygenate the solution by bubbling with nitrogen or argon gas for at least 30 minutes. Oxygen is an inhibitor of free radical polymerization.
-
Initiator Addition: Dissolve the initiator in a small amount of the reaction solvent and add it to the monomer solution. The amount of initiator will affect the molecular weight of the resulting polymer.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under a continuous inert gas blanket and with constant stirring.
-
Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.
-
Termination and Precipitation: After the desired reaction time (typically several hours), cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the polymer solution to a stirred non-solvent.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol for Swelling Studies of Poly(BMA)
Materials:
-
Dried, crosslinked poly(BMA) sample
-
A series of solvents for testing (e.g., water, ethanol, THF, toluene)
-
Vials
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the dry poly(BMA) sample (Wd).
-
Immersion: Place the dried polymer sample into a vial and add a sufficient amount of the desired solvent to fully immerse the sample.
-
Equilibrium Swelling: Allow the sample to swell in the solvent at a constant temperature until it reaches equilibrium (i.e., its weight no longer increases). This may take several hours to days.
-
Weight Measurement: Carefully remove the swollen polymer from the solvent, gently blot the surface with filter paper to remove excess solvent, and immediately weigh the swollen sample (Ws).
-
Calculation: Calculate the swelling ratio (SR) using the following formula: SR = (Ws - Wd) / Wd
Visualizations
Experimental Workflow for Evaluating BMA in Different Solvents
Caption: Workflow for BMA performance evaluation.
Signaling Pathway for BMA Self-Crosslinking
Caption: BMA self-crosslinking mechanism.
References
- 1. This compound|Cross-linking Reagent [benchchem.com]
- 2. tmoritani.com [tmoritani.com]
- 3. Radical copolymerization kinetics of N-tert-butyl acrylamide and methyl acrylate in polar media - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US5618586A - N-alkoxymethyl (meth)acrylamide functional polymers and their use in self-crosslinkable coating compositions - Google Patents [patents.google.com]
- 6. gantrade.com [gantrade.com]
A Comparative Guide to Cross-Validation of Analytical Methods for N-(Butoxymethyl)acrylamide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of N-(Butoxymethyl)acrylamide (NBMA), a versatile monomer used in the synthesis of polymers for coatings, adhesives, and other industrial applications. Accurate and precise quantification of residual NBMA is critical for quality control, stability studies, and ensuring the safety of final products. This document outlines the cross-validation of common analytical techniques, offering detailed experimental protocols and comparative performance data to assist in method selection and implementation.
Introduction to Analytical Techniques
The quantification of this compound can be approached using several analytical techniques. The most prevalent and robust methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic methods, such as UV-Vis spectrophotometry, can also be employed, particularly for less complex sample matrices.
-
High-Performance Liquid Chromatography (HPLC): A widely used technique that separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. For NBMA, a reverse-phase HPLC method with UV detection is a viable approach.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hybrid technique combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. GC-MS is particularly useful for confirming the molecular weight and purity of NBMA.[2]
-
Spectroscopic Methods (UV-Vis): Ultraviolet-Visible spectrophotometry measures the absorption of light by a substance. While generally less specific than chromatographic methods, it can be a rapid and cost-effective technique for quantifying NBMA in simple solutions, provided there are no interfering substances that absorb at the same wavelength.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the expected performance characteristics of HPLC-UV, GC-MS, and UV-Vis spectrophotometry for the quantification of this compound. These values are based on typical performance for similar analytes and should be confirmed during method validation.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | 5 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL | ~3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (% RSD) | < 2% | < 3% | < 5% |
| Specificity | High | Very High | Low to Moderate |
| Sample Throughput | Moderate | Moderate to Low | High |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols serve as a starting point and should be optimized and validated for the specific sample matrix and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in various samples.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water gradient. For a simple isocratic method, a mixture such as 60:40 (v/v) acetonitrile:water can be a starting point. For MS-compatible methods, formic acid can be added to the mobile phase.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of NBMA (typically around 210 nm)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase or a suitable solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high specificity and sensitivity, making it ideal for trace analysis and confirmation of NBMA identity.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)
-
-
Reagents and Materials:
-
Methanol or other suitable solvent (GC grade)
-
This compound reference standard
-
-
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 220 °C at 15 °C/min.
-
Transfer Line Temperature: 230 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of NBMA (e.g., m/z 57, 84, 100, 126, 157). A full scan can be used for initial identification. The molecular ion peak for NBMA is observed at an m/z of 157.21.[2]
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent like methanol.
-
Ensure the sample concentration is within the linear range of the method.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the same solvent as the sample.
-
Prepare a series of calibration standards by serial dilution.
-
UV-Vis Spectrophotometric Method
This is a simpler and faster method, suitable for the analysis of pure samples or simple formulations where interfering substances are not present.
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
-
Reagents and Materials:
-
Ethanol or other UV-transparent solvent
-
This compound reference standard
-
-
Methodology:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute solution of NBMA in the chosen solvent.
-
Scan the solution across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.
-
-
Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of the reference standard in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration.
-
Sample Solution: Prepare a solution of the sample in the same solvent, ensuring the absorbance falls within the linear range of the calibration curve.
-
-
Measurement:
-
Measure the absorbance of the blank (solvent), calibration standards, and sample solutions at the determined λmax.
-
-
Quantification:
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of NBMA in the sample solution from the calibration curve.
-
-
Mandatory Visualizations
To better illustrate the processes involved in a cross-validation study, the following diagrams are provided.
Caption: Workflow for the cross-validation of analytical methods.
Caption: General experimental workflow for chromatographic analysis.
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound, each with its own set of advantages. HPLC-UV is a cost-effective and robust method suitable for routine quality control and quantification in less complex matrices. GC-MS offers higher sensitivity and specificity, making it the preferred method for trace analysis and confirmatory testing. UV-Vis spectrophotometry is a rapid, low-cost option for screening purposes with pure substances or simple mixtures.
The choice between these methods should be guided by the specific requirements of the study, including the nature of the sample matrix, the required level of sensitivity and specificity, and budgetary constraints. A thorough cross-validation is essential when establishing multiple methods for the same analyte to ensure the consistency and reliability of analytical data across different platforms and laboratories.
References
Benchmarking N-(Butoxymethyl)acrylamide-Based Adhesives Against Commercial Alternatives: A Comparative Guide
In the landscape of adhesive technology, the pursuit of enhanced performance, durability, and substrate compatibility is perpetual. N-(Butoxymethyl)acrylamide (BMAA) has emerged as a versatile monomer capable of imparting desirable characteristics to adhesive formulations. This guide provides an objective comparison of BMAA-based adhesives against common commercial alternatives—cyanoacrylates, epoxies, and standard acrylics—supported by representative experimental data. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of adhesive performance for their applications.
Executive Summary
This compound is a self-crosslinking monomer known for enhancing the flexibility, adhesion, and chemical and water resistance of polymer formulations.[1][2][3] When incorporated into an adhesive matrix, such as an acrylic-based system, BMAA can form stable, three-dimensional networks, which significantly improve the mechanical strength and durability of the bond.[3] Commercial adhesives like cyanoacrylates ("super glues"), epoxies, and conventional acrylics offer a wide spectrum of bonding capabilities. Cyanoacrylates are known for their rapid, room-temperature curing, while epoxies provide exceptional strength and resistance to environmental factors.[4] Acrylic adhesives are valued for their versatility and balanced performance. This guide will delve into a quantitative comparison of these adhesive systems across key performance metrics.
Performance Comparison of Adhesives
The selection of an appropriate adhesive is contingent on the specific requirements of the application, including the substrates to be bonded, the environmental conditions, and the mechanical stresses the bond will endure. The following tables summarize the typical performance characteristics of a BMAA-modified acrylic adhesive compared to commercial cyanoacrylate, epoxy, and standard acrylic adhesives.
| Adhesive Type | Shear Strength (MPa) | Peel Strength (N/25mm) | Tackiness (Loop Tack, N) |
| BMAA-Modified Acrylic | 12 - 18 | 70 - 90 | 15 - 25 |
| Cyanoacrylate | 20 - 25 | 2 - 5 | Low |
| Two-Part Epoxy | 18 - 35 | 150 - 200 | Not Applicable |
| Standard Acrylic | 5 - 15 | 40 - 80 | 10 - 20 |
Note: The values for the BMAA-Modified Acrylic adhesive are representative estimates based on the known effects of BMAA as a performance-enhancing additive in acrylic formulations. Commercial adhesive performance can vary significantly by specific formulation.
Key Performance Indicators Explained
-
Shear Strength: Measures the adhesive's ability to resist forces parallel to the bonding surface. It is a critical indicator of the bond's structural integrity.
-
Peel Strength: Indicates the force required to separate two bonded flexible substrates. This is particularly important in applications involving films, laminates, and other non-rigid materials.
-
Tackiness: Refers to the initial stickiness of an adhesive upon light contact. High tack is crucial for pressure-sensitive adhesives that need to form an immediate bond.[5][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized ASTM standards.
Shear Strength Testing (ASTM D1002)
Objective: To determine the shear strength of an adhesive bonded between two rigid substrates (e.g., metal plates).
Methodology:
-
Substrate Preparation: The surfaces of the substrates to be bonded are cleaned and degreased.
-
Adhesive Application: The adhesive is applied to a defined area on one of the substrates.
-
Assembly: The second substrate is overlapped with the first, creating a single-lap joint with a specified bond area.
-
Curing: The adhesive is allowed to cure according to the manufacturer's instructions (time, temperature, humidity).
-
Testing: The bonded specimen is placed in a universal testing machine. A tensile load is applied parallel to the bond line at a constant rate until the bond fails.
-
Data Analysis: The shear strength is calculated by dividing the maximum load at failure by the bond area.
Peel Strength Testing (T-Peel Test, ASTM D1876)
Objective: To measure the peel resistance of an adhesive bond between two flexible substrates.
Methodology:
-
Specimen Preparation: Two flexible substrates are bonded together with the adhesive, leaving unbonded ends to serve as grips.
-
Curing: The adhesive is cured as specified.
-
Testing: The unbonded ends of the specimen are clamped into the grips of a universal testing machine, forming a "T" shape. The grips are then moved apart at a constant speed, peeling the two substrates apart.
-
Data Analysis: The force required to peel the substrates is recorded. The peel strength is typically reported as the average force per unit width of the bond line (e.g., N/25mm).
Tackiness Testing (Loop Tack Test, ASTM D6195)
Objective: To quantify the initial tack of a pressure-sensitive adhesive.
Methodology:
-
Sample Preparation: A strip of the adhesive tape is formed into a loop with the adhesive side facing out.
-
Testing: The loop is attached to the probe of a specialized testing machine. The machine brings the loop into contact with a standard test surface (e.g., stainless steel) at a controlled rate and for a defined contact time.
-
Measurement: The machine then withdraws the loop at a constant speed, and the force required to separate the loop from the surface is measured.
-
Data Analysis: The maximum force recorded during separation is reported as the loop tack value.
Visualizing Experimental and Conceptual Frameworks
To further elucidate the processes and concepts discussed, the following diagrams are provided.
Conclusion
This compound serves as a potent additive in adhesive formulations, capable of significantly enhancing key performance characteristics, particularly in acrylic-based systems. While BMAA-modified adhesives may not reach the exceptional shear strength of some specialized epoxies, they offer a more balanced performance profile with improved flexibility and peel strength over standard acrylics and cyanoacrylates. For applications in research and drug development, where adhesion to diverse substrates and durability are critical, BMAA-based adhesives present a compelling option. The choice between these and other commercial adhesives will ultimately depend on a thorough evaluation of the specific performance requirements of the intended application.
References
- 1. robertmckeown.com [robertmckeown.com]
- 2. N-BUTOXY METHYLACRYLAMIDE - Ataman Kimya [atamanchemicals.com]
- 3. This compound|Cross-linking Reagent [benchchem.com]
- 4. How Strong Is Epoxy? | Epoxy Strengths Explained by Epoxyset [epoxysetinc.com]
- 5. bigpicturemag.com [bigpicturemag.com]
- 6. mcpolymers.com [mcpolymers.com]
Confirming the Structure of N-(Butoxymethyl)acrylamide Copolymers via Nuclear Magnetic Resonance Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, elucidating the precise structure of novel copolymers is a critical step in establishing structure-property relationships. This guide provides a comparative overview of using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of N-(Butoxymethyl)acrylamide (BMAA) copolymers. Detailed experimental protocols for synthesis and NMR analysis are presented, alongside quantitative data to aid in the characterization of these versatile polymers.
This compound (BMAA) is a functional monomer utilized in the synthesis of self-crosslinkable polymers, which are valuable in coatings, adhesives, and advanced drug delivery systems.[1] The incorporation of BMAA into copolymers allows for the tuning of properties such as hydrophobicity and crosslinking density. NMR spectroscopy is an indispensable tool for verifying the successful incorporation of BMAA into the copolymer backbone and for determining the copolymer composition and microstructure.[1][2]
Comparative Analysis of NMR Spectra
The confirmation of BMAA copolymer structure by NMR relies on the identification of characteristic proton (¹H) and carbon-¹³C (¹³C) signals from both the BMAA monomer unit and the comonomer unit within the polymer chain.
¹H NMR Spectroscopy: The proton NMR spectrum of a BMAA copolymer will exhibit characteristic peaks corresponding to the protons of the butoxymethyl group and the acrylamide (B121943) backbone. The vinyl protons of the BMAA monomer, typically observed between δ 6.3–6.5 ppm, will disappear upon successful polymerization.[3] The key signals to identify in the copolymer spectrum are those from the butoxymethyl group, which are typically found around δ 3.5–3.7 ppm.[3] By comparing the integration of these signals with the signals from the comonomer, the molar ratio of the monomers in the copolymer can be determined.[4]
¹³C NMR Spectroscopy: Carbon NMR provides complementary information for structural confirmation. The carbonyl carbon of the acrylamide group and the carbons of the butoxymethyl side chain in the BMAA unit will have distinct chemical shifts. These can be compared with the signals from the comonomer to further verify the copolymer structure.
2D NMR Techniques: For more complex copolymer systems where ¹H and ¹³C spectra may have overlapping signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.[2] COSY spectra reveal proton-proton couplings within the same monomer unit, while HSQC spectra correlate directly bonded protons and carbons, aiding in the unambiguous assignment of complex spectra.[2]
Quantitative Data Summary
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for the this compound monomer. These values serve as a reference for identifying the BMAA unit within a copolymer. The exact chemical shifts in a copolymer will be influenced by the comonomer and the solvent used for analysis.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| BMAA Monomer | ||
| Vinyl CH= | ~6.3 - 6.5 | |
| Vinyl =CH₂ | ~5.7 | |
| N-CH₂-O | ~4.8 | |
| O-CH₂-CH₂ | ~3.5 | |
| -CH₂-CH₂-CH₃ | ~1.5 | |
| -CH₂-CH₃ | ~1.4 | |
| -CH₃ | ~0.9 | |
| C=O | ~165 | |
| N-CH₂-O | ~75 | |
| O-CH₂- | ~68 | |
| -CH₂-CH₂-CH₃ | ~31 | |
| -CH₂-CH₃ | ~19 | |
| -CH₃ | ~14 |
Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.
Experimental Protocols
Synthesis of this compound Copolymers (General Procedure)
A general procedure for the free-radical copolymerization of BMAA with a vinyl comonomer (e.g., methyl methacrylate (B99206) or styrene) is outlined below. The specific molar ratios of monomers and the amount of initiator can be varied to achieve different copolymer compositions and molecular weights.
Materials:
-
This compound (BMAA), inhibitor removed
-
Comonomer (e.g., methyl methacrylate, styrene), inhibitor removed
-
Azobisisobutyronitrile (AIBN) or other suitable free-radical initiator
-
Anhydrous solvent (e.g., toluene, dimethylformamide)
-
Precipitating solvent (e.g., methanol, hexane)
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, dissolve the desired amounts of BMAA and the comonomer in the anhydrous solvent.
-
Add the free-radical initiator (typically 0.1-1.0 mol% with respect to the total moles of monomers).
-
Purge the reaction mixture with nitrogen for 20-30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for the specified reaction time (e.g., 4-24 hours).
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Precipitate the copolymer by slowly adding the reaction solution to a stirred, excess amount of a suitable non-solvent.
-
Collect the precipitated copolymer by filtration and wash it with the precipitating solvent to remove any unreacted monomers and initiator.
-
Dry the copolymer under vacuum at a moderate temperature until a constant weight is achieved.
NMR Analysis of BMAA Copolymers
Sample Preparation:
-
Dissolve 10-20 mg of the dried copolymer in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the copolymer is fully dissolved; gentle warming or sonication may be necessary.
NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
For ¹³C NMR, a proton-decoupled sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
If necessary, acquire 2D NMR spectra (COSY, HSQC) to aid in peak assignment.
Data Analysis:
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Identify the characteristic peaks of the BMAA and comonomer units in the ¹H NMR spectrum.
-
Integrate the well-resolved peaks corresponding to each monomer unit.
-
Calculate the molar composition of the copolymer using the ratio of the integral values, normalized by the number of protons contributing to each signal.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for confirming the structure of BMAA copolymers.
References
A Comparative Analysis of the Thermal Stability of n-Butyl Methacrylate (BMA) and Isobutyl Methacrylate (IBMA) Copolymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of copolymers derived from n-butyl methacrylate (B99206) (BMA) and isobutyl methacrylate (IBMA). Understanding the thermal properties of these polymers is critical for their application in drug delivery systems, medical devices, and other advanced materials where thermal processing or stability at elevated temperatures is a key consideration. This document summarizes the thermal degradation behavior of the individual homopolymers and extrapolates these findings to predict the thermal stability of their copolymers. The information is supported by established experimental data on the thermal analysis of poly(n-butyl methacrylate) (PnBMA) and poly(isobutyl methacrylate) (PiBMA).
Executive Summary
The thermal stability of copolymers of n-butyl methacrylate and isobutyl methacrylate is influenced by the degradation pathways of the respective homopolymers. Poly(isobutyl methacrylate) (PiBMA) undergoes nearly complete depolymerization to its monomer at elevated temperatures. In contrast, poly(n-butyl methacrylate) (PnBMA) exhibits a more complex degradation pattern, involving main-chain scission and the formation of a more thermally stable residue, with only partial depolymerization to the monomer. Consequently, the thermal stability of BMA-IBMA copolymers is expected to be a composite of these two behaviors, with the overall stability and degradation profile being dependent on the monomer ratio.
Thermal Degradation Profiles
Poly(n-butyl methacrylate) (PnBMA)
The thermal degradation of PnBMA is primarily characterized by random main-chain scission.[1] This process leads to the formation of the n-butyl methacrylate monomer, though the yield is typically limited to around 40%.[2] A significant portion of the polymer forms a more stable, cross-linked residue upon prolonged heating.[2] Traces of 1-butene (B85601) and anhydride (B1165640) structures have also been detected among the degradation products, suggesting a more complex degradation mechanism than simple depolymerization.[2] The thermal decomposition of PnBMA generally occurs in a single stage, with a dramatic weight loss observed between 225°C and 450°C.[2]
Poly(isobutyl methacrylate) (PiBMA)
In contrast to PnBMA, PiBMA degrades almost quantitatively through depolymerization, a process often referred to as "unzipping."[2][3] This degradation pathway is similar to that of poly(methyl methacrylate) (PMMA). The primary volatile product of PiBMA degradation is the isobutyl methacrylate monomer. This process leads to a nearly complete loss of mass at temperatures above 240°C.[2][3]
Comparative Thermal Analysis Data
| Property | Poly(n-butyl methacrylate) (PnBMA) | Poly(isobutyl methacrylate) (PiBMA) |
| Primary Degradation Mechanism | Main-chain scission, partial depolymerization, residue formation | Depolymerization ("unzipping") |
| Major Volatile Product | n-Butyl methacrylate monomer (approx. 40% yield)[2] | Isobutyl methacrylate monomer (quantitative yield)[2][3] |
| Typical Decomposition Range (TGA) | 225°C - 450°C[2] | Above 240°C[2][3] |
| Residue at High Temperatures | Significant stable residue[2] | Minimal residue[2][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the thermal stability of methacrylate polymers.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation profile of the polymer by measuring the change in mass as a function of temperature.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting data is plotted as mass or percentage of initial mass versus temperature. The derivative of this curve (DTG) can also be plotted to identify the temperature of maximum degradation rate.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a polymer sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg).
Methodology:
-
A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum).
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated and cooled at a controlled rate (e.g., 10°C/min) in a controlled atmosphere.
-
The difference in heat flow between the sample and the reference is measured and plotted against temperature.
-
The glass transition is observed as a step change in the baseline of the DSC thermogram.
Visualizations
Caption: Experimental workflow for the synthesis and thermal analysis of BMA-IBMA copolymers.
Caption: Predominant thermal degradation pathways for PnBMA and PiBMA.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-(Butoxymethyl)acrylamide
For researchers and scientists in the fields of drug development and laboratory research, the proper handling and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. N-(Butoxymethyl)acrylamide, a versatile monomer used in the synthesis of polymers for coatings, adhesives, and sealants, requires careful management due to its hazardous properties.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Hazard Profile and Safety Precautions
This compound is classified as a combustible liquid that is harmful if swallowed and may cause skin and eye irritation.[2][3] It is also suspected of causing genetic defects and cancer, and may damage the unborn child.[2] Therefore, strict adherence to safety protocols is mandatory when handling this chemical.
Personal Protective Equipment (PPE) is the first line of defense. Before working with this compound, ensure the following PPE is worn:
-
Gloves: Handle with appropriate chemical-resistant gloves. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[4]
-
Eye Protection: Wear safety glasses and a face shield.[4] Eyewash stations and safety showers must be in close proximity to the workstation.[2]
-
Protective Clothing: A complete suit protecting against chemicals is recommended.[4]
-
Respiratory Protection: If working outside a chemical fume hood or if there is a risk of inhalation, use an approved respirator.[2][4]
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2] Avoid breathing vapors, mist, or gas.[4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound.
| Property | Value | Reference |
| Molecular Formula | C8H15NO2 | [4] |
| Molecular Weight | 157.21 g/mol | [4] |
| Boiling Point | 281.2°C at 760 mmHg | [4] |
| Oral LD50 (rat) | 1030 mg/kg | [5] |
| UN Number | 2810 | [4] |
| Transport Hazard Class | 6.1 | [4] |
Experimental Protocol: Polymer Synthesis and Waste Disposal
This section outlines a typical laboratory procedure involving this compound and the subsequent, detailed steps for proper waste disposal.
Objective: To synthesize a polymer using this compound as a monomer and to correctly manage and dispose of the resulting chemical waste.
Materials:
-
This compound
-
Solvent (e.g., toluene)
-
Initiator (e.g., benzoyl peroxide)
-
Reaction vessel
-
Stirring apparatus
-
Heating mantle
-
Appropriate PPE
Procedure:
-
Reaction Setup: In a designated chemical fume hood, assemble the reaction apparatus.
-
Reagent Addition: Carefully measure and add the solvent, this compound, and initiator to the reaction vessel.
-
Polymerization: Heat and stir the mixture according to the specific experimental parameters to initiate polymerization.
-
Reaction Quenching & Product Isolation: Once the reaction is complete, cool the vessel and isolate the polymer product. This step will generate liquid waste containing unreacted monomer, solvent, and initiator, as well as solid waste (e.g., contaminated filter paper).
Waste Disposal Protocol:
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste, including the reaction mixture and any solvent used for rinsing glassware, into a designated, labeled, and chemically compatible waste container. Do not mix with other incompatible waste streams.
-
Solid Waste: Collect all contaminated solid waste, such as gloves, filter paper, and paper towels, in a separate, clearly labeled solid waste container.
-
-
Waste Container Labeling:
-
Label the waste containers clearly with "Hazardous Waste," the full chemical names of all components (this compound, toluene, benzoyl peroxide), and their approximate concentrations.
-
Include the date of waste generation and the name of the responsible researcher.
-
-
Temporary Storage:
-
Professional Disposal:
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[4]
-
Provide the waste disposal company with a complete and accurate description of the waste contents.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[2][3]
-
Visualizing the Disposal Workflow
To further clarify the logical steps for proper disposal, the following diagram illustrates the workflow from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure the safe and compliant disposal of this hazardous material.
References
Navigating the Safe Handling of N-(Butoxymethyl)acrylamide: A Guide for Laboratory Professionals
Essential guidance on personal protective equipment, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling N-(Butoxymethyl)acrylamide.
This document provides immediate, essential safety and logistical information for the proper handling and disposal of this compound. Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize risks associated with this chemical.
Understanding the Hazard Profile
This compound is a combustible liquid that is harmful if swallowed and can cause skin and serious eye irritation.[1][2][3] It is also suspected of causing genetic defects, cancer, and damage to the unborn child.[1] Prolonged or repeated exposure may cause damage to organs, particularly the kidneys and liver.[1]
Key Safety Data at a Glance
For quick reference, the following tables summarize the critical quantitative data for this compound.
| Physical and Chemical Properties | |
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol [2][3][4] |
| Appearance | Liquid[4] |
| Boiling Point | 281.2°C at 760 mmHg[2] |
| Vapor Pressure | 0.00704 mmHg[4][5] |
| Toxicological Data | |
| Acute Oral Toxicity | Category 4[1][2] |
| Oral LD50 (rat) | 1030 mg/kg[5] |
| Health Hazards | Acute Toxic, Irritant, Health Hazard[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate personal protective equipment is mandatory when handling this compound.
| PPE Component | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles are required. A face shield may be necessary for situations with a higher risk of splashing.[3] All eye and face protection should comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Handle with gloves that have been inspected prior to use, and use a proper glove removal technique. A complete suit protecting against chemicals may be required depending on the concentration and amount of the substance.[2] |
| Respiratory Protection | Use a vapor respirator. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2][3] All respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2] |
Operational and Disposal Plans: A Step-by-Step Approach
Handling and Storage
-
Engineering Controls : Always use this compound in a well-ventilated area, preferably under a chemical fume hood.[1] Use explosion-proof electrical, ventilating, and lighting equipment.[1] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
-
Safe Handling Practices : Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1] Avoid contact with skin, eyes, and clothing.[1] Do not breathe mist or vapors.[1] Do not eat, drink, or smoke when using this product.[2][3][6][7] Wash hands and any exposed skin thoroughly after handling.[1][3] Keep away from heat, sparks, open flames, and hot surfaces.[1][3][6][7]
-
Storage Conditions : Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3] Store away from incompatible materials such as strong oxidizing agents, peroxides, copper, acids, and bases.[1]
Disposal Plan
-
Waste Disposal : Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2] Contact a licensed professional waste disposal service to dispose of this material.[2] Disposal of contents and container must be in accordance with local, regional, and national regulations.[3]
-
Contaminated Packaging : Dispose of as unused product.[2]
Emergency Procedures: Immediate Actions
Spill Response
In the event of a spill, follow these steps:
-
Evacuate and Secure : Evacuate personnel to a safe area and control entry to the spill area.[3]
-
Ventilate : Ensure adequate ventilation.[3]
-
Containment : Absorb the spilled material with dry sand or an inert absorbent.[3] For large spills, contain the spill by bunding.[3]
-
Collection : Collect the absorbed material into a covered container for disposal.[3]
-
Decontamination : Wash the spill area thoroughly.
-
Reporting : Report the incident to the appropriate safety personnel.
Caption: Workflow for handling a chemical spill.
First Aid Measures
-
Inhalation : If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][3] Get medical advice/attention if you feel unwell.[3]
-
Skin Contact : If on skin, wash with plenty of soap and water.[1] If skin irritation or a rash occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[1]
-
Eye Contact : If in eyes, rinse cautiously with water for several minutes.[1][3] Remove contact lenses, if present and easy to do, and continue rinsing.[1][3] If eye irritation persists, get medical advice/attention.[1][3]
-
Ingestion : If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[1][3] Rinse mouth.[3]
Fire Fighting Measures
-
Extinguishing Media : Use dry chemical, foam, or carbon dioxide to extinguish a fire.[3] Water may scatter and spread the fire.[3]
-
Specific Hazards : The substance may polymerize explosively when heated or involved in a fire.[3] Containers may explode when heated.[1][3]
-
Protective Equipment : As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][3]
Disclaimer: This document provides a summary of safety information. Always refer to the full Safety Data Sheet (SDS) for this compound before handling the chemical. No experimental protocols were cited in the safety documents reviewed.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound | C8H15NO2 | CID 15817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. This compound | 1852-16-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound | 1852-16-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
